Product packaging for 2-Bromo-3-cyclopropylpyridine(Cat. No.:CAS No. 1256788-23-4)

2-Bromo-3-cyclopropylpyridine

Cat. No.: B580542
CAS No.: 1256788-23-4
M. Wt: 198.063
InChI Key: JISKHOYTVQBMNW-UHFFFAOYSA-N
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Description

2-Bromo-3-cyclopropylpyridine is a valuable halogenated heterocyclic building block in advanced organic synthesis and drug discovery campaigns. The compound features a bromine atom at the 2-position of the pyridine ring, which serves as an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki reactions, to introduce diverse carbon scaffolds . This reactivity makes it a critical intermediate for constructing complex molecules, including isothiazolo[4,3-b]pyridines investigated as potential antiviral agents targeting cyclin G-associated kinase . The presence of the electron-rich cyclopropyl group at the 3-position influences the electronic properties of the ring and can contribute to the overall bioactivity and metabolic stability of the final target molecules. The compound can be efficiently synthesized via a Sandmeyer reaction from the corresponding aminopyridine precursor, using dibromomethane as a halogen source with catalytic copper(II) bromide in acetonitrile . Its application extends to the development of novel agrochemicals, where the pyridine scaffold is a privileged structure for creating patentable compounds with new modes of action . This reagent is intended for use by professional research laboratories in chemical synthesis and development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrN B580542 2-Bromo-3-cyclopropylpyridine CAS No. 1256788-23-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-cyclopropylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN/c9-8-7(6-3-4-6)2-1-5-10-8/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISKHOYTVQBMNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(N=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60744650
Record name 2-Bromo-3-cyclopropylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256788-23-4
Record name Pyridine, 2-bromo-3-cyclopropyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256788-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-cyclopropylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 2-Bromo-3-cyclopropylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 2-Bromo-3-cyclopropylpyridine. Due to the limited availability of experimental data for this specific compound in peer-reviewed literature, this document combines computational data with extrapolated information from closely related analogs and general principles of pyridine chemistry. The guide covers physicochemical properties, safety information, potential synthetic routes, and predicted reactivity, with a focus on applications in medicinal chemistry and drug development. All quantitative data is summarized for clarity, and detailed hypothetical experimental protocols are provided. Visualizations of synthetic pathways and potential reactions are included to aid in research and development efforts.

Chemical and Physical Properties

This compound is a substituted pyridine derivative with potential applications as a building block in the synthesis of pharmaceutical compounds. The introduction of a cyclopropyl group can impart unique conformational constraints and metabolic stability to molecules, making this a compound of interest in drug design.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₈BrNPubChem[2]
Molecular Weight 198.06 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
CAS Number 1256788-23-4PubChem[2]
Canonical SMILES C1CC1C2=C(N=CC=C2)BrPubChem[2]
InChI InChI=1S/C8H8BrN/c9-8-7(6-3-4-6)2-1-5-10-8/h1-2,5-6H,3-4H2PubChem[2]
InChIKey JISKHOYTVQBMNW-UHFFFAOYSA-NPubChem[2]
Topological Polar Surface Area 12.9 Ų (Computed)PubChem[2]
Melting Point No experimental data available.-
Boiling Point No experimental data available.-
Solubility No experimental data available. Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and methanol.-

Spectroscopic Data (Predicted)

  • ¹H NMR (400 MHz, CDCl₃):

    • The pyridine ring protons are expected to appear in the aromatic region (δ 7.0-8.5 ppm).

    • The methine proton of the cyclopropyl group will likely be a multiplet in the upfield region (δ 1.5-2.5 ppm).

    • The methylene protons of the cyclopropyl group will appear as complex multiplets further upfield (δ 0.5-1.5 ppm).

  • ¹³C NMR (100 MHz, CDCl₃):

    • The carbon atoms of the pyridine ring are expected in the range of δ 120-150 ppm.

    • The carbon attached to the bromine will be significantly downfield.

    • The cyclopropyl carbons will appear in the upfield region (δ 5-20 ppm).

  • IR (ATR):

    • Characteristic peaks for C-H stretching of the pyridine ring and cyclopropyl group (~2900-3100 cm⁻¹).

    • C=C and C=N stretching vibrations of the pyridine ring (~1400-1600 cm⁻¹).

    • C-Br stretching vibration (~500-650 cm⁻¹).

  • Mass Spectrometry (EI):

    • A prominent molecular ion peak (M⁺) and an M+2 peak of similar intensity, characteristic of a bromine-containing compound.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not published, a plausible synthetic route can be extrapolated from the synthesis of related 2-bromopyridines and cyclopropyl-substituted aromatics.

Hypothetical Synthetic Protocol

A potential synthetic pathway could involve a multi-step process starting from a suitable pyridine precursor. One possible approach is the cyclopropanation of a vinylpyridine followed by bromination, or a cross-coupling reaction to introduce the cyclopropyl group onto a pre-brominated pyridine. A plausible route is outlined below.

G cluster_synthesis Hypothetical Synthesis of this compound start 2,3-Dibromopyridine step1 Selective Metal-Halogen Exchange start->step1 e.g., n-BuLi, -78 °C intermediate1 3-Bromo-2-pyridylmetal species step1->intermediate1 step2 Reaction with Cyclopropylating Agent intermediate1->step2 e.g., Cyclopropylboronic acid or cyclopropylzinc reagent product This compound step2->product

Caption: Hypothetical synthetic workflow for this compound.

Detailed Hypothetical Protocol:

  • Preparation of 3-Bromo-2-lithiopyridine: To a solution of 2,3-dibromopyridine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, slowly add n-butyllithium (1.0 eq). Stir the mixture at this temperature for 1 hour to facilitate selective lithium-halogen exchange at the 2-position.

  • Reaction with a Cyclopropylating Agent: To the solution of 3-bromo-2-lithiopyridine, add a solution of a suitable cyclopropylating agent, such as cyclopropylboronic acid pinacol ester (1.2 eq) and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), or a cyclopropylzinc reagent.

  • Quenching and Workup: Allow the reaction to warm to room temperature and stir for 12-24 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Predicted Reactivity

The bromine atom at the 2-position of the pyridine ring is expected to be reactive towards various palladium-catalyzed cross-coupling reactions. This makes this compound a valuable intermediate for introducing the 3-cyclopropylpyridyl moiety into more complex molecules.

G cluster_reactivity Predicted Reactivity of this compound cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions reactant This compound suzuki Suzuki Coupling (with Boronic Acids/Esters) reactant->suzuki Pd catalyst, Base sonogashira Sonogashira Coupling (with Terminal Alkynes) reactant->sonogashira Pd catalyst, Cu(I), Base buchwald Buchwald-Hartwig Amination (with Amines) reactant->buchwald Pd catalyst, Base, Ligand product_suzuki Aryl/Vinyl-substituted 3-cyclopropylpyridine suzuki->product_suzuki product_sonogashira Alkynyl-substituted 3-cyclopropylpyridine sonogashira->product_sonogashira product_buchwald Amino-substituted 3-cyclopropylpyridine buchwald->product_buchwald

Caption: Potential cross-coupling reactions of this compound.

Detailed Methodologies for Key Cross-Coupling Reactions (Hypothetical):

  • Suzuki Coupling: In a reaction vessel under an inert atmosphere, combine this compound (1.0 eq), an aryl or vinyl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq) in a suitable solvent system (e.g., dioxane/water). Heat the mixture at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS). After cooling, perform an aqueous workup and purify by column chromatography.[3][4][5][6]

  • Sonogashira Coupling: To a solution of this compound (1.0 eq) and a terminal alkyne (1.2 eq) in a solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq), a copper(I) co-catalyst (e.g., CuI, 0.04 eq), and a base such as triethylamine. Stir the reaction at room temperature or with gentle heating until completion. After filtration of the amine salt, concentrate the reaction mixture and purify the product by chromatography.[7][8][9][10][11]

  • Buchwald-Hartwig Amination: Combine this compound (1.0 eq), an amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq), a suitable phosphine ligand (e.g., Xantphos, 0.02 eq), and a strong base (e.g., sodium tert-butoxide, 1.4 eq) in an anhydrous, deoxygenated solvent like toluene or dioxane. Heat the mixture under an inert atmosphere at 80-110 °C. Upon completion, cool the reaction, quench with water, and extract the product. Purify by column chromatography.[12][13][14][15][16]

Biological and Medicinal Chemistry Relevance

There is currently no specific published data on the biological activity of this compound. However, the pyridine scaffold is a common motif in many biologically active compounds. The introduction of a cyclopropyl group can positively influence pharmacokinetic properties such as metabolic stability and membrane permeability.[1] Therefore, derivatives of this compound could be of interest in the development of new therapeutics. Further research is required to explore the potential biological targets and pharmacological effects of this compound and its derivatives.

Safety Information

Table 2: GHS Hazard Statements for this compound

Hazard CodeDescription
H302 Harmful if swallowed[2]
H315 Causes skin irritation[2]
H318 Causes serious eye damage[2]
H335 May cause respiratory irritation[2]

Handling and Storage:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

  • Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a chemical intermediate with significant potential for use in the synthesis of novel compounds, particularly in the fields of medicinal chemistry and materials science. While experimental data on its physical and chemical properties are scarce, its predicted reactivity in palladium-catalyzed cross-coupling reactions makes it a versatile building block. Further experimental investigation is necessary to fully characterize this compound and explore its biological activities. This guide provides a foundational resource for researchers interested in utilizing this compound in their synthetic endeavors.

References

An In-depth Technical Guide to 2-Bromo-3-cyclopropylpyridine (CAS number 1256788-23-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be construed as a comprehensive guide for the handling, use, or synthesis of 2-Bromo-3-cyclopropylpyridine. All laboratory work should be conducted by qualified professionals in appropriate facilities with all necessary safety precautions in place.

Introduction

This compound is a substituted pyridine derivative that holds potential as a building block in medicinal chemistry and drug discovery. Its structure, featuring a pyridine core with a bromine atom at the 2-position and a cyclopropyl group at the 3-position, offers synthetic handles for the construction of more complex molecules. The pyridine scaffold is a common motif in a wide array of biologically active compounds, and the presence of a bromine atom allows for various cross-coupling reactions, making it a versatile intermediate for the synthesis of novel chemical entities. The cyclopropyl group can introduce conformational rigidity and influence the metabolic stability and binding affinity of a molecule.

This technical guide provides a summary of the available information on this compound, with a focus on its chemical properties and potential applications in research and development.

Physicochemical and Spectral Data

At present, detailed experimental data for this compound is not widely available in published literature. The following tables summarize the basic chemical identifiers and computed physicochemical properties.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 1256788-23-4
Chemical Name This compound
Molecular Formula C₈H₈BrN
Molecular Weight 198.06 g/mol
IUPAC Name This compound
SMILES C1CC1c2cccc(Br)n2

Table 2: Computed Physicochemical Properties

PropertyValueSource
XLogP3 2.5PubChem
Topological Polar Surface Area 12.9 ŲPubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 1PubChem
Exact Mass 196.98401 g/mol PubChem
Monoisotopic Mass 196.98401 g/mol PubChem

Synthesis

A hypothetical synthetic workflow is presented below. It is crucial to note that this is a theoretical pathway and has not been experimentally validated.

G cluster_0 Hypothetical Synthesis Workflow Start Starting Material (e.g., 2-Bromopyridine) Step1 Introduction of a functional group at the 3-position Start->Step1 e.g., Lithiation followed by reaction with an electrophile Intermediate 3-Functionalized-2-bromopyridine Step1->Intermediate Step2 Cyclopropanation Reaction Intermediate->Step2 e.g., Simmons-Smith or other cyclopropanation methods Product This compound Step2->Product

Caption: Hypothetical synthetic workflow for this compound.

Applications in Drug Discovery and Development

While specific biological activities or signaling pathway involvements for this compound have not been reported, its structural motifs suggest its potential as a valuable intermediate in drug discovery.

The 2-bromopyridine moiety is a versatile precursor for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse libraries of compounds for biological screening.

The logical workflow for utilizing this compound in a drug discovery program is illustrated in the following diagram.

G cluster_1 Drug Discovery Workflow Start This compound Coupling Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, etc.) Start->Coupling Library Library of diverse 3-cyclopropylpyridine derivatives Coupling->Library Reaction with various boronic acids, alkynes, amines, etc. Screening High-Throughput Screening (HTS) against biological targets Library->Screening Hit Identification of 'Hit' Compounds Screening->Hit Optimization Lead Optimization (Structure-Activity Relationship studies) Hit->Optimization Candidate Preclinical Drug Candidate Optimization->Candidate

Caption: Logical workflow for the use of this compound in drug discovery.

Safety and Handling

Detailed safety and handling information should be obtained from the Safety Data Sheet (SDS) provided by the supplier. Based on available information, this compound is expected to be a hazardous substance. Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, are essential. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical intermediate with potential applications in the synthesis of novel compounds for drug discovery and other areas of chemical research. While detailed experimental data is currently limited in the public domain, its structure suggests that it can be a valuable building block for creating diverse molecular architectures. Further research is needed to fully characterize this compound and explore its synthetic utility and biological relevance. Researchers interested in this compound are encouraged to consult chemical suppliers for availability and safety information.

An In-depth Technical Guide to the Synthesis of 2-Bromo-3-cyclopropylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-Bromo-3-cyclopropylpyridine, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, beginning with commercially available starting materials and proceeding through key intermediates. This document offers detailed experimental protocols, a summary of quantitative data, and visualizations of the reaction pathways to aid in the successful synthesis of the target compound.

Synthetic Strategy

The synthesis of this compound can be strategically approached in three main stages, starting from 3-acetylpyridine:

  • Step 1: Synthesis of 3-Vinylpyridine via a Wittig reaction on 3-acetylpyridine. This step introduces the vinyl group necessary for the subsequent cyclopropanation.

  • Step 2: Synthesis of 3-Cyclopropylpyridine through a Simmons-Smith cyclopropanation of 3-vinylpyridine. This classic reaction efficiently constructs the cyclopropane ring.

  • Step 3: Regioselective Bromination of 3-Cyclopropylpyridine to yield this compound. This is the most challenging step, requiring a strategy to direct the bromine atom to the 2-position of the pyridine ring. A common and effective method involves the formation of a pyridine N-oxide intermediate to activate the 2-position for electrophilic substitution, followed by deoxygenation.

The overall synthetic pathway is illustrated below:

Synthetic Pathway 3-Acetylpyridine 3-Acetylpyridine 3-Vinylpyridine 3-Vinylpyridine 3-Acetylpyridine->3-Vinylpyridine Wittig Reaction 3-Cyclopropylpyridine 3-Cyclopropylpyridine 3-Vinylpyridine->3-Cyclopropylpyridine Simmons-Smith Cyclopropanation 3-Cyclopropylpyridine N-oxide 3-Cyclopropylpyridine N-oxide 3-Cyclopropylpyridine->3-Cyclopropylpyridine N-oxide N-Oxidation This compound This compound 3-Cyclopropylpyridine N-oxide->this compound Bromination & Deoxygenation

Caption: Overall synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 3-Vinylpyridine

The conversion of 3-acetylpyridine to 3-vinylpyridine is effectively achieved using a Wittig reaction. This reaction involves the formation of a phosphorus ylide from methyltriphenylphosphonium bromide, which then reacts with the ketone to form the alkene.

Experimental Workflow:

Wittig Reaction Workflow cluster_0 Ylide Formation cluster_1 Wittig Reaction cluster_2 Work-up and Purification Methyltriphenylphosphonium bromide Methyltriphenylphosphonium bromide Ylide Solution Ylide Solution Methyltriphenylphosphonium bromide->Ylide Solution Base (e.g., n-BuLi or NaH) Base (e.g., n-BuLi or NaH) Base (e.g., n-BuLi or NaH)->Ylide Solution Anhydrous THF Anhydrous THF Anhydrous THF->Ylide Solution Reaction Mixture Reaction Mixture Ylide Solution->Reaction Mixture 3-Acetylpyridine 3-Acetylpyridine 3-Acetylpyridine->Reaction Mixture Aqueous Work-up Aqueous Work-up Reaction Mixture->Aqueous Work-up Extraction with Organic Solvent Extraction with Organic Solvent Aqueous Work-up->Extraction with Organic Solvent Drying and Concentration Drying and Concentration Extraction with Organic Solvent->Drying and Concentration Purification (Distillation or Chromatography) Purification (Distillation or Chromatography) Drying and Concentration->Purification (Distillation or Chromatography) 3-Vinylpyridine 3-Vinylpyridine Purification (Distillation or Chromatography)->3-Vinylpyridine

Caption: Workflow for the synthesis of 3-Vinylpyridine.

Protocol:

  • Ylide Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Add a strong base, such as n-butyllithium (1.05 equivalents) or sodium hydride (1.1 equivalents), portion-wise to the suspension under a nitrogen atmosphere. Allow the mixture to stir at room temperature for 1-2 hours, during which the color should change to a deep orange or yellow, indicating the formation of the ylide.

  • Wittig Reaction: Cool the ylide solution back to 0 °C. Add a solution of 3-acetylpyridine (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 3-vinylpyridine.

Step 2: Synthesis of 3-Cyclopropylpyridine

The cyclopropanation of 3-vinylpyridine is achieved using the Simmons-Smith reaction, which typically employs diiodomethane and a zinc-copper couple.

Experimental Workflow:

Simmons-Smith Workflow cluster_0 Reagent Preparation cluster_1 Cyclopropanation cluster_2 Work-up and Purification Zinc-Copper Couple Zinc-Copper Couple Simmons-Smith Reagent Simmons-Smith Reagent Zinc-Copper Couple->Simmons-Smith Reagent Diiodomethane Diiodomethane Diiodomethane->Simmons-Smith Reagent Anhydrous Solvent (e.g., Diethyl Ether) Anhydrous Solvent (e.g., Diethyl Ether) Anhydrous Solvent (e.g., Diethyl Ether)->Simmons-Smith Reagent Reaction Mixture Reaction Mixture Simmons-Smith Reagent->Reaction Mixture 3-Vinylpyridine 3-Vinylpyridine 3-Vinylpyridine->Reaction Mixture Quenching with Saturated NH4Cl Quenching with Saturated NH4Cl Reaction Mixture->Quenching with Saturated NH4Cl Filtration Filtration Quenching with Saturated NH4Cl->Filtration Extraction with Organic Solvent Extraction with Organic Solvent Filtration->Extraction with Organic Solvent Drying and Concentration Drying and Concentration Extraction with Organic Solvent->Drying and Concentration Purification (Distillation or Chromatography) Purification (Distillation or Chromatography) Drying and Concentration->Purification (Distillation or Chromatography) 3-Cyclopropylpyridine 3-Cyclopropylpyridine Purification (Distillation or Chromatography)->3-Cyclopropylpyridine

Caption: Workflow for the synthesis of 3-Cyclopropylpyridine.

Protocol:

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a condenser, a mechanical stirrer, and a nitrogen inlet, add zinc-copper couple (2.0 equivalents). Cover the couple with anhydrous diethyl ether.

  • Add diiodomethane (1.5 equivalents) to the flask. The reaction is often initiated by gentle heating or the addition of a small crystal of iodine. Once initiated, the reaction is typically exothermic and may require cooling to maintain a gentle reflux.

  • Cyclopropanation: After the initial reaction subsides, add a solution of 3-vinylpyridine (1.0 equivalent) in anhydrous diethyl ether dropwise to the reaction mixture.

  • Stir the reaction mixture at reflux for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature and cautiously quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Filter the mixture through a pad of celite to remove the zinc salts. Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 3-cyclopropylpyridine.

Step 3: Synthesis of this compound

This step involves a three-part sequence: N-oxidation of 3-cyclopropylpyridine, regioselective bromination of the N-oxide, and subsequent deoxygenation.

Experimental Workflow:

Bromination Workflow cluster_0 N-Oxidation cluster_1 Bromination cluster_2 Deoxygenation and Purification 3-Cyclopropylpyridine 3-Cyclopropylpyridine 3-Cyclopropylpyridine N-oxide 3-Cyclopropylpyridine N-oxide 3-Cyclopropylpyridine->3-Cyclopropylpyridine N-oxide m-CPBA or H2O2/Acetic Acid m-CPBA or H2O2/Acetic Acid m-CPBA or H2O2/Acetic Acid->3-Cyclopropylpyridine N-oxide Solvent (e.g., CH2Cl2) Solvent (e.g., CH2Cl2) Solvent (e.g., CH2Cl2)->3-Cyclopropylpyridine N-oxide Reaction Mixture Reaction Mixture 3-Cyclopropylpyridine N-oxide->Reaction Mixture POBr3 or Br2/SO3 POBr3 or Br2/SO3 POBr3 or Br2/SO3->Reaction Mixture Reducing Agent (e.g., PCl3 or PPh3) Reducing Agent (e.g., PCl3 or PPh3) Reaction Mixture->Reducing Agent (e.g., PCl3 or PPh3) Aqueous Work-up Aqueous Work-up Reducing Agent (e.g., PCl3 or PPh3)->Aqueous Work-up Extraction Extraction Aqueous Work-up->Extraction Drying and Concentration Drying and Concentration Extraction->Drying and Concentration Purification (Chromatography) Purification (Chromatography) Drying and Concentration->Purification (Chromatography) This compound This compound Purification (Chromatography)->this compound

Caption: Workflow for the synthesis of this compound.

Protocol:

  • N-Oxidation: Dissolve 3-cyclopropylpyridine (1.0 equivalent) in a suitable solvent such as dichloromethane or acetic acid. Add an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) (1.2 equivalents) or a mixture of hydrogen peroxide and acetic acid. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC. Upon completion, perform an appropriate work-up to isolate the 3-cyclopropylpyridine N-oxide.

  • Bromination: To the crude 3-cyclopropylpyridine N-oxide, add a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of bromine and oleum (SO₃ in H₂SO₄). The reaction conditions will vary depending on the chosen reagent and may require elevated temperatures. Careful control of the reaction temperature and stoichiometry is crucial for regioselectivity.

  • Deoxygenation and Purification: After the bromination is complete, the N-oxide group needs to be removed. This can be achieved by treating the reaction mixture with a reducing agent like phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃). The deoxygenation is typically performed in a suitable solvent and may require heating.

  • After deoxygenation, perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The final product, this compound, should be purified by column chromatography on silica gel.

Quantitative Data

The following table summarizes the expected quantitative data for each step of the synthesis. Please note that yields are highly dependent on the specific reaction conditions and purification techniques employed.

StepReactionStarting MaterialProductMolecular Weight ( g/mol )Theoretical Yield (for 1g SM)Expected Yield (%)
1Wittig Reaction3-Acetylpyridine3-Vinylpyridine121.140.87 g60-80
2Simmons-Smith3-Vinylpyridine3-Cyclopropylpyridine105.141.13 g50-70
3Bromination3-CyclopropylpyridineThis compound119.161.66 g40-60 (overall for 3 steps)

Characterization Data

The following table provides expected spectroscopic data for the key compounds in the synthetic pathway. Actual values may vary depending on the solvent and instrument used.

Compound1H NMR (δ ppm, CDCl₃)13C NMR (δ ppm, CDCl₃)Mass Spectrometry (m/z)
3-Vinylpyridine ~8.5 (d, 1H), ~8.4 (dd, 1H), ~7.6 (dt, 1H), ~7.2 (dd, 1H), ~6.7 (dd, 1H), ~5.8 (d, 1H), ~5.4 (d, 1H)~150, ~148, ~135, ~133, ~123, ~117105 (M⁺)
3-Cyclopropylpyridine ~8.4 (d, 1H), ~8.3 (dd, 1H), ~7.3 (dt, 1H), ~7.1 (dd, 1H), ~1.9 (m, 1H), ~0.9 (m, 2H), ~0.6 (m, 2H)~148, ~147, ~138, ~134, ~123, ~15, ~9119 (M⁺)
This compound ~8.2 (dd, 1H), ~7.5 (dd, 1H), ~7.0 (dd, 1H), ~2.1 (m, 1H), ~1.0 (m, 2H), ~0.7 (m, 2H)~148, ~142, ~140, ~125, ~124, ~14, ~10197/199 (M⁺, M⁺+2)

Note on Characterization: The identity and purity of all intermediates and the final product should be confirmed by a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observable in the mass spectrum of the final product.

Safety Considerations

  • Wittig Reaction: Strong bases like n-butyllithium and sodium hydride are pyrophoric and react violently with water. Handle them under an inert atmosphere and with appropriate personal protective equipment (PPE).

  • Simmons-Smith Reaction: Diiodomethane is a toxic and volatile liquid. The reaction can be exothermic. Perform the reaction in a well-ventilated fume hood.

  • Bromination: Bromine and phosphorus oxybromide are highly corrosive and toxic. Handle these reagents with extreme care in a fume hood and wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Solvents: Anhydrous solvents are required for several steps. Ensure proper drying techniques are used. Organic solvents are flammable and should be handled away from ignition sources.

This technical guide provides a framework for the synthesis of this compound. Researchers are encouraged to consult the primary literature for more detailed procedures and to optimize the reaction conditions for their specific laboratory setup.

An In-Depth Technical Guide to 2-Bromo-3-cyclopropylpyridine: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-cyclopropylpyridine is a heterocyclic organic compound featuring a pyridine ring substituted with a bromine atom at the 2-position and a cyclopropyl group at the 3-position. This molecule holds significant interest for researchers in medicinal chemistry and materials science due to the unique electronic and steric properties imparted by the cyclopropyl and bromo substituents. The presence of a bromine atom provides a reactive handle for various cross-coupling reactions, making it a versatile building block for the synthesis of more complex molecular architectures. The cyclopropyl moiety, a common motif in pharmacologically active compounds, can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of this compound, with a focus on its role in synthetic and medicinal chemistry.

Molecular Structure and Chemical Properties

This compound is characterized by the fusion of a six-membered aromatic pyridine ring with a three-membered cyclopropane ring. The bromine atom attached to the carbon adjacent to the nitrogen atom in the pyridine ring significantly influences the molecule's reactivity.

Chemical Structure
  • IUPAC Name: this compound[1]

  • Molecular Formula: C₈H₈BrN[1]

  • SMILES: C1CC1c2cccc(Br)n2[1]

  • InChI Key: JISKHOYTVQBMNW-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that while some properties are experimentally determined, others are computationally predicted and should be considered as estimates.

PropertyValueSource
Molecular Weight 198.06 g/mol [1]
CAS Number 1256788-23-4[1]
Topological Polar Surface Area 12.9 Ų[1]
XLogP3-AA (Predicted) 2.8[1]
Exact Mass 196.98401 Da[1]
Monoisotopic Mass 196.98401 Da[1]

Synthesis of this compound

Proposed Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is adapted from the synthesis of 2-bromo-5-cyclopropylpyridine and may require optimization for the target molecule.

Materials:

  • 3-Cyclopropylpyridin-2-amine

  • Copper(II) bromide (CuBr₂)

  • tert-Butyl nitrite

  • Dibromomethane (CH₂Br₂)

  • 1N Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Argon gas supply

Procedure:

  • In a round-bottom flask, dissolve 3-cyclopropylpyridin-2-amine (1.0 mmol) and copper(II) bromide (0.5 mmol) in dibromomethane (6 mL) under an argon atmosphere at room temperature (25 °C).

  • Slowly add tert-butyl nitrite (1.1 mmol) dropwise to the stirring reaction mixture over a period of 5 minutes.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into a 1N NaOH solution (20 mL) and stir for 1 hour.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Logical Workflow for the Proposed Synthesis:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 3-Cyclopropylpyridin-2-amine reaction Sandmeyer Reaction (25°C, 24h, Ar atm) start1->reaction start2 CuBr₂ start2->reaction start3 tert-Butyl Nitrite start3->reaction start4 CH₂Br₂ start4->reaction quench Quench with 1N NaOH reaction->quench extract Extract with CH₂Cl₂ quench->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product This compound purify->product

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Analysis

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the analysis of structurally similar compounds, the following spectral characteristics can be predicted.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons and the cyclopropyl protons. The pyridine protons will appear in the aromatic region (typically δ 7.0-8.5 ppm), with their chemical shifts and coupling patterns influenced by the bromo and cyclopropyl substituents. The cyclopropyl protons will appear in the upfield region (typically δ 0.5-2.0 ppm) as complex multiplets due to geminal and vicinal coupling.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the pyridine carbons will be in the aromatic region (typically δ 120-150 ppm), with the carbon bearing the bromine atom shifted downfield. The cyclopropyl carbons will appear at higher field strengths.

Mass Spectrometry (Predicted)

The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. Fragmentation may involve the loss of the bromine atom and cleavage of the cyclopropyl ring.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic and cyclopropyl groups, C=C and C=N stretching vibrations of the pyridine ring, and the C-Br stretching vibration.

General Experimental Protocols for Spectroscopic Analysis:

TechniqueSample PreparationInstrument Parameters
¹H NMR Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) with TMS as an internal standard.400 MHz or higher spectrometer. Standard pulse sequence.
¹³C NMR Dissolve ~20-50 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).100 MHz or higher spectrometer. Proton-decoupled.
Mass Spec Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).Electron Ionization (EI) source. Scan range m/z 50-300.
IR As a neat liquid (if liquid at RT) or as a KBr pellet or in a suitable solvent.FTIR spectrometer. Scan range 4000-400 cm⁻¹.

Applications in Drug Development and Medicinal Chemistry

While direct biological activity data for this compound is not extensively documented, its structural motifs are prevalent in many biologically active molecules. The pyridine ring is a common scaffold in pharmaceuticals, and the cyclopropyl group is often incorporated to enhance potency, selectivity, and metabolic stability.

The primary utility of this compound in drug discovery is as a versatile building block for the synthesis of more complex molecules through cross-coupling reactions. The bromine atom at the 2-position is particularly amenable to reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of a wide variety of substituents.

Potential Signaling Pathway Involvement:

Given that many pyridine-containing compounds are kinase inhibitors, it is plausible that derivatives of this compound could be synthesized to target various protein kinases involved in cell signaling pathways implicated in diseases such as cancer and inflammation. A generalized schematic of a kinase signaling pathway that could be targeted is shown below.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Ligand Growth Factor Ligand->Receptor Inhibitor This compound Derivative (Potential Inhibitor) Inhibitor->Raf

Caption: Generalized MAP Kinase signaling pathway, a potential target for kinase inhibitors derived from this compound.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its unique combination of a reactive bromine atom and a bioisosteric cyclopropyl group on a pyridine scaffold makes it an attractive starting material for the synthesis of novel compounds. While detailed experimental data for this specific molecule is sparse, this guide provides a comprehensive overview based on available information and predictions from analogous structures. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery and other applications.

References

An In-depth Technical Guide to 2-Bromo-3-cyclopropylpyridine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 2-Bromo-3-cyclopropylpyridine. This heterocyclic compound, featuring a pyridine ring substituted with a bromine atom and a cyclopropyl group, represents a valuable scaffold for medicinal chemistry and drug discovery. This document outlines a representative synthetic protocol, detailed analytical methodologies for characterization, and explores potential applications based on the known bioactivities of structurally related molecules. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of novel pyridine derivatives.

Introduction

Pyridine and its derivatives are fundamental building blocks in the pharmaceutical and agrochemical industries, appearing in a vast array of biologically active compounds. The pyridine scaffold's unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged structure in drug design. The introduction of a cyclopropyl moiety can further enhance the pharmacological profile of a molecule by increasing its metabolic stability, improving potency, and modulating its conformational rigidity. The bromine atom at the 2-position of the pyridine ring serves as a versatile handle for a variety of cross-coupling reactions, enabling the synthesis of a diverse library of derivatives. This guide focuses on this compound, a compound with significant potential as an intermediate in the development of novel therapeutics.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₈H₈BrNPubChem[1]
Molecular Weight 198.06 g/mol PubChem[1]
CAS Number 1256788-23-4PubChem[1]
Appearance Not Available-
Melting Point Not Available-
Boiling Point Not Available-
Density Not Available-
Solubility Not Available-
SMILES C1CC1C2=C(N=CC=C2)BrPubChem[1]
InChI InChI=1S/C8H8BrN/c9-8-7(6-3-4-6)2-1-5-10-8/h1-2,5-6H,3-4H2PubChem[1]

Synthesis and Reactivity

The synthesis of this compound can be envisioned through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is widely used in the pharmaceutical industry for its mild reaction conditions and tolerance of a broad range of functional groups. A plausible synthetic route involves the coupling of a suitable 2,3-dihalopyridine with cyclopropylboronic acid, followed by selective removal of one halogen, or more directly, the coupling of 2-bromopyridine with a cyclopropylating agent. A representative experimental protocol for the Suzuki-Miyaura coupling of a 2-bromopyridine with cyclopropylboronic acid is detailed below.

Representative Synthetic Protocol: Suzuki-Miyaura Coupling

Reaction Scheme:

Materials:

  • 2,3-Dibromopyridine

  • Cyclopropylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask, add 2,3-dibromopyridine (1.0 eq), cyclopropylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Add palladium(II) acetate (0.05 eq) and tricyclohexylphosphine (0.1 eq).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times.

  • Add degassed toluene and degassed water to the flask via syringe. The solvent ratio (toluene:water) is typically between 4:1 and 10:1.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound.

Chemical Reactivity

The bromine atom at the 2-position of the pyridine ring is susceptible to a variety of transformations, making this compound a versatile intermediate. Key reactions include:

  • Further Cross-Coupling Reactions: The bromo substituent can be readily displaced in Suzuki, Stille, Heck, and Sonogashira coupling reactions to introduce a wide range of aryl, heteroaryl, vinyl, and alkynyl groups.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds, enabling the synthesis of various amino-substituted pyridine derivatives.

  • Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring facilitates nucleophilic substitution of the bromine atom by various nucleophiles, such as alkoxides and thiolates.

Analytical Characterization

The structural confirmation and purity assessment of this compound can be achieved using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Parameters: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Expected Signals: The ¹H NMR spectrum is expected to show distinct signals for the pyridine ring protons and the cyclopropyl protons. The chemical shifts and coupling patterns will be characteristic of the substitution pattern. The pyridine protons will appear in the aromatic region (typically δ 7.0-8.5 ppm), while the cyclopropyl protons will be in the upfield region (typically δ 0.5-1.5 ppm).

¹³C NMR (Carbon-13 NMR):

  • Sample Preparation: A more concentrated sample (20-50 mg) is generally required.

  • Instrument Parameters: Acquire the spectrum with proton decoupling.

  • Expected Signals: The ¹³C NMR spectrum will show signals for the five carbons of the pyridine ring and the two distinct carbons of the cyclopropyl group. The carbon attached to the bromine atom will be significantly shifted.

Mass Spectrometry (MS)
  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a suitable method for this volatile compound.

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Expected Fragmentation: The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns will involve the loss of bromine and cleavage of the cyclopropyl ring.

Gas Chromatography (GC)
  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.

  • Injector and Detector: Use a split/splitless injector and a flame ionization detector (FID) for purity analysis.

  • Temperature Program: An appropriate temperature gradient will be required to ensure good separation and peak shape.

Potential Applications in Drug Discovery

While there is no specific publicly available data on the biological activity of this compound, its structural motifs suggest potential areas for investigation in drug discovery.

  • Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. The cyclopropyl group can confer selectivity and improve binding affinity.

  • Central Nervous System (CNS) Agents: The lipophilicity and metabolic stability imparted by the cyclopropyl group may be advantageous for developing agents that can cross the blood-brain barrier.

  • Antiviral and Antimicrobial Agents: Pyridine derivatives have a long history as effective antiviral and antimicrobial agents. The unique substitution pattern of this compound could lead to novel activities in this area.

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_synthesis Synthesis of this compound start 2,3-Dibromopyridine + Cyclopropylboronic acid reagents Pd(OAc)2, PCy3, K3PO4 Toluene/Water, 80-100 °C start->reagents Reactants reaction Suzuki-Miyaura Cross-Coupling reagents->reaction Conditions workup Workup: Extraction & Washing reaction->workup Crude Product purification Purification: Column Chromatography workup->purification Organic Layer product This compound purification->product Pure Product

Caption: Synthetic workflow for this compound via Suzuki-Miyaura coupling.

Hypothetical Signaling Pathway Involvement

Given the prevalence of pyridine-based compounds as kinase inhibitors, a hypothetical signaling pathway where a derivative of this compound could act is depicted below. This is a conceptual representation to inspire further research.

Signaling_Pathway cluster_pathway Hypothetical Kinase Inhibition Pathway receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation inhibitor Derivative of This compound inhibitor->raf Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion

This compound is a promising building block for the synthesis of novel, biologically active molecules. Its straightforward synthesis via modern cross-coupling techniques, combined with the versatile reactivity of the bromo-substituent, provides a gateway to a wide range of derivatives. While experimental data on its physical properties and biological activity are currently limited, this technical guide provides a solid foundation for researchers to initiate further investigation. The exploration of this and similar substituted pyridines is a valuable endeavor in the ongoing quest for new and improved therapeutics.

Safety Information

Based on GHS hazard statements, this compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

References

An In-depth Technical Guide to 2-Bromo-3-cyclopropylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-cyclopropylpyridine is a heterocyclic organic compound featuring a pyridine ring substituted with a bromine atom at the 2-position and a cyclopropyl group at the 3-position. Its IUPAC name is This compound [1]. This molecule serves as a valuable building block in medicinal chemistry and organic synthesis. The presence of a reactive bromine atom facilitates various cross-coupling reactions, enabling the introduction of diverse functionalities. The cyclopropyl moiety is a desirable feature in many drug candidates due to its unique conformational and electronic properties, which can positively influence metabolic stability, binding affinity, and potency[2][3]. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound.

Physicochemical and Computed Properties

While specific experimental data for this compound is limited in publicly available literature, computational models provide valuable insights into its physicochemical properties. These computed values are useful for predicting its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₈H₈BrNPubChem[1]
Molecular Weight 198.06 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 1256788-23-4PubChem[1]
SMILES C1CC1C2=C(N=CC=C2)BrPubChem[1]
InChI InChI=1S/C8H8BrN/c9-8-7(6-3-4-6)2-1-5-10-8/h1-2,5-6H,3-4H2PubChem[1]
XLogP3 2.8PubChem[1]
Topological Polar Surface Area 12.9 ŲPubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 1PubChem[1]

Synthesis

Proposed Synthetic Pathway

G cluster_0 Alternative Starting Material A 3-Amino-2-chloropyridine E Cyclopropanation (Cyclopropylboronic acid, Pd catalyst, Base) A->E Suzuki Coupling B 2-Chloro-3-cyclopropylpyridine F Halogen Exchange (HBr, CuBr) B->F Finkelstein-type reaction (less common) C This compound D Diazotization (NaNO2, H2SO4) D->C E->B F->C G 3-Cyclopropylpyridin-2-amine G->D Sandmeyer Reaction

Caption: Plausible synthetic routes to this compound.

Experimental Protocol: Synthesis from 3-Cyclopropylpyridin-2-amine (General Procedure)

This protocol is a generalized procedure based on the Sandmeyer reaction of aminopyridines.

Materials:

  • 3-Cyclopropylpyridin-2-amine

  • Hydrobromic acid (48%)

  • Sodium nitrite

  • Copper(I) bromide

  • Deionized water

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-cyclopropylpyridin-2-amine in 48% hydrobromic acid, maintaining the temperature below 5 °C using an ice-salt bath.

    • Slowly add a solution of sodium nitrite in water dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 30 minutes at this temperature after the addition is complete.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

    • Slowly add the cold diazonium salt solution from the previous step to the copper(I) bromide solution. Vigorous nitrogen evolution should be observed.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium hydroxide solution) until the pH is basic.

    • Extract the aqueous layer with dichloromethane (3 x volume).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Applications in Drug Discovery and Organic Synthesis

The this compound scaffold is of significant interest to medicinal chemists. The 2-bromopyridine moiety is a versatile handle for introducing molecular diversity through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in biologically active compounds.

Suzuki-Miyaura Coupling Reactions

This compound is an excellent substrate for Suzuki-Miyaura coupling reactions, enabling the formation of a C-C bond at the 2-position of the pyridine ring. This reaction is a cornerstone of modern drug discovery for the synthesis of libraries of potential drug candidates.

G A This compound F Coupled Product (Potential Drug Candidate) A->F B Aryl/Heteroaryl Boronic Acid or Ester B->F C Palladium Catalyst (e.g., Pd(PPh3)4) C->F Catalyzes D Base (e.g., K2CO3, Cs2CO3) D->F Activates E Solvent (e.g., Dioxane/Water) E->F Reaction Medium

Caption: Workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for reaction, work-up, and purification

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask or Schlenk tube, add this compound, the arylboronic acid, the base, and the palladium catalyst.

    • Evacuate and backfill the reaction vessel with an inert gas (repeat three times).

    • Add the degassed solvent mixture via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Conclusion

This compound is a promising building block for the synthesis of novel compounds, particularly in the field of drug discovery. While detailed experimental data for this specific compound is not widely published, its structural motifs suggest significant potential for use in palladium-catalyzed cross-coupling reactions to generate diverse libraries of molecules for biological screening. The protocols and data presented in this guide, based on established chemical principles and data from related compounds, provide a solid foundation for researchers and scientists working with this versatile intermediate.

References

An In-Depth Technical Guide to the Synthesis of 2-Bromo-3-cyclopropylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-cyclopropylpyridine is a valuable heterocyclic building block in medicinal chemistry and drug discovery, sought after for its unique structural and electronic properties. The strategic placement of the bromine atom and the cyclopropyl group on the pyridine ring allows for diverse downstream functionalization, making it a key intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of the primary synthetic strategies, starting materials, and detailed experimental protocols for the preparation of this compound.

Synthetic Strategies and Starting Materials

The synthesis of this compound can be approached through two principal retrosynthetic pathways:

  • Cross-Coupling Approach: This strategy involves the formation of the carbon-carbon bond between the pyridine ring and the cyclopropyl moiety at a late stage. The key starting material for this route is a di-substituted pyridine, typically 2,3-dibromopyridine . This readily available precursor can undergo a regioselective cross-coupling reaction with a cyclopropyl organometallic reagent.

  • Cyclopropanation Approach: In this alternative strategy, the cyclopropyl ring is constructed directly onto a pre-functionalized pyridine scaffold. The most logical starting material for this pathway is 2-bromo-3-vinylpyridine , where the vinyl group serves as a handle for the cyclopropanation reaction.

This guide will focus on the most robust and well-documented methods for each approach, providing detailed experimental procedures to enable successful synthesis in a laboratory setting.

Data Presentation: Comparison of Synthetic Routes

Route Starting Material Key Reagents Reaction Type Typical Yield Advantages Disadvantages
A 2,3-DibromopyridineCyclopropylzinc bromide, Pd catalystNegishi CouplingModerate to GoodGood functional group tolerance; commercially available starting material.Requires preparation of organozinc reagent; regioselectivity can be a challenge.
A 2,3-DibromopyridineCyclopropylboronic acid, Pd catalyst, BaseSuzuki-Miyaura CouplingModerate to GoodMilder reaction conditions; commercially available boronic acid.Base-sensitive functional groups may not be tolerated; potential for side reactions.
B 2-bromo-3-vinylpyridineDiiodomethane, DiethylzincSimmons-Smith ReactionGoodHigh stereospecificity; well-established reaction.Reagents can be expensive and sensitive to air and moisture.

Experimental Protocols

Route A: Cross-Coupling Approach from 2,3-Dibromopyridine

This approach leverages modern palladium-catalyzed cross-coupling reactions to selectively introduce the cyclopropyl group at the 3-position of the pyridine ring. The higher reactivity of the bromine atom at the 3-position compared to the 2-position in some catalytic systems can allow for regioselective coupling.

1. Negishi Coupling of 2,3-Dibromopyridine with Cyclopropylzinc Bromide

The Negishi coupling is a powerful tool for C-C bond formation, utilizing an organozinc reagent.[1]

Experimental Protocol:

  • Preparation of Cyclopropylzinc Bromide:

    • Activate zinc dust (1.2 equivalents) in a dry, inert atmosphere flask by heating under vacuum with a crystal of iodine until the purple color disappears.

    • After cooling, add anhydrous tetrahydrofuran (THF).

    • Slowly add a solution of cyclopropyl bromide (1.0 equivalent) in anhydrous THF to the activated zinc suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.

    • Stir the mixture at room temperature for 2-4 hours. The resulting cloudy solution of cyclopropylzinc bromide is used directly in the next step.[1]

  • Cross-Coupling Reaction:

    • In a separate dry, inert atmosphere flask, dissolve 2,3-dibromopyridine (1.0 equivalent) in anhydrous THF.

    • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents).

    • To this mixture, add the freshly prepared solution of cyclopropylzinc bromide (1.2-1.5 equivalents) via cannula.

    • Heat the reaction mixture to reflux (typically 65-70 °C) and monitor the progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Route B: Cyclopropanation of 2-bromo-3-vinylpyridine

This route involves the direct conversion of a vinyl group to a cyclopropyl ring using a carbene or carbenoid species. The Simmons-Smith reaction is the classic and most reliable method for this transformation.

2. Simmons-Smith Cyclopropanation of 2-bromo-3-vinylpyridine

The Simmons-Smith reaction utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple or diethylzinc.

Experimental Protocol:

  • In a dry, inert atmosphere flask, dissolve 2-bromo-3-vinylpyridine (1.0 equivalent) in a suitable anhydrous solvent, such as dichloromethane (DCM) or diethyl ether.

  • In a separate flask, prepare the Simmons-Smith reagent. A common method is the addition of diiodomethane (1.5-2.0 equivalents) to a suspension of zinc-copper couple (2.0-3.0 equivalents) in the same solvent. Alternatively, diethylzinc (1.5-2.0 equivalents) can be used in place of the zinc-copper couple.

  • Cool the solution of 2-bromo-3-vinylpyridine in an ice bath.

  • Slowly add the freshly prepared Simmons-Smith reagent to the solution of the vinylpyridine.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Mandatory Visualizations

Synthetic Workflow for this compound via Cross-Coupling

G cluster_route_a Route A: Cross-Coupling A1 2,3-Dibromopyridine A3 Pd-Catalyzed Cross-Coupling (Negishi or Suzuki) A1->A3 A2 Cyclopropyl Organometallic (e.g., Cyclopropylzinc Bromide) A2->A3 A4 This compound A3->A4 G cluster_route_b Route B: Cyclopropanation B1 2-bromo-3-vinylpyridine B3 Cyclopropanation B1->B3 B2 Simmons-Smith Reagent (CH2I2, Zn(Cu) or Et2Zn) B2->B3 B4 This compound B3->B4

References

The Emergence of a Key Building Block: A Technical Guide to the Discovery and History of 2-Bromo-3-cyclopropylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A critical synthon in modern medicinal chemistry, 2-Bromo-3-cyclopropylpyridine, has garnered significant attention for its role as a versatile intermediate in the development of novel therapeutics. This technical guide provides an in-depth overview of its discovery, plausible synthetic routes based on established chemical principles, and its burgeoning importance for researchers, scientists, and drug development professionals. While a singular, seminal report detailing the initial synthesis of this compound is not readily apparent in a survey of scientific literature, its history is intrinsically linked to the advancement of powerful cross-coupling and diazotization reactions.

Physicochemical Properties

A summary of the key physicochemical properties for this compound (CAS Number: 1256788-23-4) is provided in the table below, compiled from publicly available data.[1]

PropertyValue
Molecular Formula C₈H₈BrN
Molecular Weight 198.06 g/mol
Appearance Not explicitly reported, likely a liquid or low-melting solid
Boiling Point Not explicitly reported
CAS Number 1256788-23-4

A Likely Path to Discovery: Synthesis and Methodologies

The discovery and availability of this compound are predicated on the development of robust synthetic methodologies for the construction of substituted pyridines. Based on analogous chemical literature, a highly plausible and efficient synthetic pathway involves a two-step sequence: a Suzuki-Miyaura cross-coupling reaction to introduce the cyclopropyl moiety, followed by a Sandmeyer reaction to install the bromo group.

Step 1: Synthesis of 2-Amino-3-cyclopropylpyridine via Suzuki-Miyaura Coupling

The initial and crucial step is the formation of a carbon-carbon bond between the pyridine ring and the cyclopropyl group. The Suzuki-Miyaura reaction is a powerful and widely used method for such transformations, coupling an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.[2][3][4][5] In this proposed synthesis, 2-amino-3-bromopyridine would serve as the organohalide precursor, reacting with a cyclopropylboron species.

Experimental Protocol (Representative):

A mixture of 2-amino-3-bromopyridine (1.0 equivalent), cyclopropylboronic acid (1.5 equivalents), and a suitable base such as potassium carbonate (2.0 equivalents) would be dissolved in a solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water. To this mixture, a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents), is added. The reaction mixture is then heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 100 °C for several hours until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled, and the product, 2-amino-3-cyclopropylpyridine, is extracted using an organic solvent and purified by column chromatography.

References

Spectroscopic Profile of 2-Bromo-3-cyclopropylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-Bromo-3-cyclopropylpyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a combination of predicted data, expected spectral features based on structural analysis, and detailed, generalized experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of this and structurally related compounds.

Chemical Structure and Properties

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₈H₈BrN[1]

  • Molecular Weight: 198.06 g/mol [1]

  • Exact Mass: 196.98401 Da[1]

The structure of this compound, characterized by a pyridine ring substituted with a bromine atom at the 2-position and a cyclopropyl group at the 3-position, dictates its unique spectroscopic signature.

Predicted and Expected Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.25dd1HH6 (Pyridine)
~7.50dd1HH4 (Pyridine)
~7.10dd1HH5 (Pyridine)
~2.10m1HCH (Cyclopropyl)
~1.05m2HCH₂ (Cyclopropyl)
~0.75m2HCH₂ (Cyclopropyl)

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~150.0C6 (Pyridine)
~142.5C2 (Pyridine, C-Br)
~139.0C4 (Pyridine)
~135.0C3 (Pyridine)
~122.0C5 (Pyridine)
~12.0CH (Cyclopropyl)
~9.0CH₂ (Cyclopropyl)
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct functional groups.

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchingAromatic (Pyridine)
3000-2850C-H stretchingAliphatic (Cyclopropyl)
~1570, ~1450, ~1420C=C and C=N stretchingAromatic (Pyridine) Ring
~1020C-Br stretchingBromo-substituent
~800C-H out-of-plane bendingAromatic (Pyridine)
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to show a distinctive molecular ion peak and a fragmentation pattern influenced by the bromine isotope distribution (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 4: Expected Mass Spectrometry Data

m/z (charge-to-mass ratio)IonComments
197/199[M]⁺Molecular ion peak, showing the characteristic 1:1 isotopic pattern of bromine.
118[M - Br]⁺Loss of the bromine atom.
91[C₆H₅N]⁺ (Pyridyl cation fragment)Further fragmentation of the pyridine ring.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for small organic molecules like this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation:

    • Weigh 5-10 mg of the purified compound into a clean, dry NMR tube.[2]

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Cap the tube and gently agitate to ensure complete dissolution.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Place the sample in the NMR probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 15 ppm, centered around 5 ppm.

    • Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

    • Process the data with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm, centered around 100 ppm.

    • Use a 45-degree pulse angle with a relaxation delay of 2 seconds.

    • Employ proton decoupling to simplify the spectrum.

    • Acquire 1024-2048 scans.

    • Process the data with an exponential window function (line broadening of 1.0 Hz) before Fourier transformation.

    • Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small, clean, and dry amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.[3]

    • Collect the sample spectrum in the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • The resulting spectrum should be displayed in terms of transmittance or absorbance.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction:

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

    • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization and Analysis:

    • Utilize electron ionization at a standard energy of 70 eV.[4]

    • The electron beam bombards the gaseous sample molecules, causing ionization and fragmentation.[4][5]

    • Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

    • The mass analyzer separates the ions based on their mass-to-charge ratio.

  • Data Interpretation:

    • Identify the molecular ion peak, which should exhibit the characteristic isotopic pattern for a bromine-containing compound.[6][7]

    • Analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizations

The following diagrams illustrate the chemical structure and a general workflow for spectroscopic analysis.

chemical_structure Chemical Structure of this compound cluster_pyridine cluster_substituents C2 C N1 N C2->N1 Br Br C2->Br C3 C C3->C2 CP_CH CH C3->CP_CH C4 C C4->C3 C5 C C5->C4 C6 C C6->C5 N1->C6 CP_CH2_1 CH2 CP_CH->CP_CH2_1 CP_CH2_2 CH2 CP_CH2_1->CP_CH2_2 CP_CH2_2->CP_CH

Caption: Structure of this compound.

spectroscopic_workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Structure Elucidation Sample Pure Compound NMR NMR (1H, 13C) Sample->NMR IR FT-IR Sample->IR MS Mass Spectrometry Sample->MS NMR_data Chemical Shifts Coupling Constants Integration NMR->NMR_data IR_data Vibrational Frequencies (Functional Groups) IR->IR_data MS_data Molecular Ion Fragmentation Pattern Isotopic Distribution MS->MS_data Structure Final Structure Confirmation NMR_data->Structure IR_data->Structure MS_data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

solubility of 2-Bromo-3-cyclopropylpyridine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-cyclopropylpyridine is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. An understanding of its solubility in various organic solvents is fundamental for its synthesis, purification, formulation, and application. The molecule's structure, featuring a polar pyridine ring and non-polar bromo and cyclopropyl substituents, suggests a nuanced solubility profile across different solvent classes. This document outlines the known physicochemical properties of this compound and provides a detailed methodology for its solubility determination.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is provided in the table below. These properties offer insights into the compound's expected behavior in different solvent environments.

PropertyValue
Molecular Formula C₈H₈BrN[1]
Molecular Weight 198.06 g/mol [1]
XLogP3-AA (Lipophilicity) 2.8[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1[1]
Topological Polar Surface Area 12.9 Ų[1]

Note: These properties are computationally derived and should be used as a guide.

Experimental Protocol for Solubility Determination

The following is a standardized protocol for the experimental determination of the solubility of this compound in organic solvents. This method is based on the principle of reaching equilibrium between the dissolved and undissolved solute.

Materials and Equipment
  • This compound (as a solid)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate, toluene, hexanes)

  • Analytical balance

  • Vials with sealed caps

  • Constant temperature orbital shaker or magnetic stirrer with a water bath

  • Centrifuge

  • Calibrated pipettes

  • High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks

Methodology
  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the equilibration is crucial.

    • Accurately add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker and agitate for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[2]

  • Separation of the Saturated Solution:

    • After equilibration, allow the vial to rest at a constant temperature to let the excess solid settle.

    • To ensure complete removal of undissolved solids, centrifuge the vial.[2]

  • Analysis of the Saturated Solution:

    • Carefully pipette a known volume of the clear supernatant.

    • Dilute the aliquot with a known volume of the same solvent to a concentration that is within the linear range of the analytical instrument.

    • Determine the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation of Solubility:

    • From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).[2]

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the experimental protocol for determining solubility.

experimental_workflow A Add Excess Solute and Solvent to Vial B Equilibrate at Constant Temperature (24-48h) A->B C Centrifuge to Separate Solid B->C D Extract Supernatant C->D E Dilute Sample D->E F Analyze Concentration (HPLC/UV-Vis) E->F G Calculate Solubility F->G

Caption: Experimental workflow for solubility determination.

Logical Framework for Solvent Selection

The selection of an appropriate solvent is a critical step in many scientific and industrial processes. The diagram below presents a logical approach to solvent selection for this compound.

solvent_selection A Define Application Requirements (e.g., Reaction, Crystallization) B Initial Screening with Diverse Solvents (Polar, Non-polar, Protic, Aprotic) A->B C Qualitative Solubility Assessment B->C D Quantitative Solubility Determination (for promising candidates) C->D E Optimize with Co-solvents or Temperature Variation D->E F Final Solvent Selection E->F

Caption: Logical workflow for solvent selection.

By following the detailed experimental protocol and utilizing the logical frameworks provided, researchers can systematically and accurately determine the solubility of this compound in a variety of organic solvents, thereby facilitating its effective use in their research and development endeavors.

References

Stability and Storage of 2-Bromo-3-cyclopropylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the best practices for the stability assessment and storage of 2-Bromo-3-cyclopropylpyridine. While specific public data on the stability of this compound is limited, this document outlines a robust framework based on general principles for pyridine derivatives and international guidelines for stability testing of new chemical entities. Adherence to these guidelines is crucial for ensuring the integrity, purity, and shelf-life of the compound in research and development settings.

Recommended Storage Conditions

To maintain the quality and integrity of this compound, the following storage conditions are recommended based on general knowledge of pyridine and brominated heterocyclic compounds:

  • Temperature: Store in a cool, well-ventilated area. Refrigeration (2-8 °C) is advisable for long-term storage to minimize potential degradation.

  • Light: Protect from light. Use amber or opaque containers to prevent photolytic degradation.[1]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric moisture.

  • Container: Keep the container tightly closed to prevent the ingress of moisture and air.

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and sources of ignition.[2][3]

Stability Data

Currently, there is no publicly available quantitative stability data for this compound. The following table is provided as a template for researchers to record their own stability data, following the experimental protocol outlined in this guide. This structured approach will facilitate the comparison of data across different storage conditions and time points.

Storage ConditionTime PointPurity (%)AppearanceRemarks (e.g., Degradants Observed)
25 °C / 60% RH (Long-term)Initial
3 Months
6 Months
9 Months
12 Months
40 °C / 75% RH (Accelerated)Initial
1 Month
3 Months
6 Months
Photostability (ICH Q1B)Initial
Irradiated
Dark Control
Forced Degradation Condition Purity (%) Major Degradants Mass Balance (%)
Acid Hydrolysis (e.g., 0.1 M HCl)
Base Hydrolysis (e.g., 0.1 M NaOH)
Oxidation (e.g., 3% H₂O₂)
Thermal (e.g., 80 °C)

Experimental Protocol: Stability Testing of this compound

This protocol is based on the principles outlined in the ICH Q1A (R2) guideline for stability testing of new drug substances.[4][5][6]

1. Objective: To evaluate the stability of this compound under various environmental conditions to determine its intrinsic stability, identify potential degradation products, and establish recommended storage conditions and re-test period.

2. Materials:

  • This compound (one batch with a certificate of analysis)

  • Calibrated stability chambers

  • Appropriate containers (e.g., amber glass vials with inert caps)

  • Analytical instrumentation (e.g., HPLC-UV/MS, GC-MS, Karl Fischer titrator)

  • Reagents for forced degradation studies (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide)

3. Analytical Methodology:

  • A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection, should be developed and validated.[7][8] This method must be able to separate the parent compound from any potential degradation products and impurities.

  • The method should be validated for specificity, linearity, range, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

  • Gas Chromatography (GC) can also be a suitable alternative for purity and impurity assessment.[9][10]

4. Stability Study Design:

4.1. Long-Term and Accelerated Stability Studies:

  • Long-Term Condition: 25 °C ± 2 °C / 60% RH ± 5% RH for a minimum of 12 months.[4]

  • Accelerated Condition: 40 °C ± 2 °C / 75% RH ± 5% RH for a minimum of 6 months.[4]

  • Testing Frequency: Samples should be pulled and analyzed at specified time points (e.g., 0, 3, 6, 9, and 12 months for long-term; 0, 1, 3, and 6 months for accelerated).[4]

4.2. Forced Degradation Studies: Forced degradation studies are performed to identify potential degradation pathways and to demonstrate the specificity of the stability-indicating method.[11][12][13]

  • Acid Hydrolysis: Treat the compound with 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

  • Base Hydrolysis: Treat the compound with 0.1 M NaOH at room temperature and elevated temperature (e.g., 60 °C).

  • Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

  • Photostability: Expose the solid compound to light according to ICH Q1B guidelines, using both a UV and a visible light source. A dark control sample should be stored under the same conditions but protected from light.

5. Sample Analysis and Data Evaluation:

  • At each time point, analyze the samples for:

    • Appearance (visual inspection)

    • Purity and impurity profile (using the validated stability-indicating method)

    • Water content (by Karl Fischer titration)

  • Evaluate the data for any significant changes in purity or the appearance of new impurities.

  • For forced degradation samples, attempt to identify and characterize any significant degradation products using techniques like LC-MS/MS or NMR.

  • Calculate the mass balance to ensure that all degradation products are accounted for.

Visualization of Stability Assessment Workflow

The following diagram illustrates the logical workflow for conducting a comprehensive stability assessment of a chemical compound like this compound.

Stability_Workflow cluster_setup 1. Study Setup cluster_execution 2. Study Execution cluster_analysis 3. Analysis & Data Collection cluster_evaluation 4. Evaluation & Reporting A Define Compound Batch and Specifications B Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) A->B C Place Samples in Stability Chambers B->C D Long-Term Study (25°C / 60% RH) C->D E Accelerated Study (40°C / 75% RH) C->E F Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) C->F G Pull Samples at Pre-defined Time Points D->G E->G H Analyze Samples: - Purity - Impurities - Appearance - Water Content F->H Analyze Stressed Samples G->H I Assess Data for Trends and Significant Changes H->I J Identify Degradation Products (from Forced Degradation) I->J K Establish Recommended Storage Conditions & Re-test Period I->K J->K L Final Stability Report K->L

Caption: Workflow for Stability Assessment of this compound.

References

2-Bromo-3-cyclopropylpyridine: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Bromo-3-cyclopropylpyridine is a heterocyclic building block of significant interest in medicinal chemistry. Its unique structural combination of a reactive brominated pyridine ring and a metabolically robust cyclopropyl group offers a compelling starting point for the synthesis of novel therapeutic agents. The pyridine core is a prevalent motif in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. The cyclopropyl moiety is increasingly utilized as a bioisosteric replacement for larger, more metabolically labile groups, often leading to improved pharmacokinetic profiles. This guide provides a comprehensive overview of the potential research applications of this compound, including its synthesis, reactivity in key cross-coupling reactions, and prospective utility in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction optimization, and for predicting the characteristics of its derivatives.

PropertyValueSource
Molecular Formula C₈H₈BrNPubChem[1]
Molecular Weight 198.06 g/mol PubChem[1]
CAS Number 1256788-23-4PubChem[1]
Appearance Not specified (likely a liquid or low-melting solid)
Boiling Point Not specified
Melting Point Not specified
Density Not specified
Solubility Not specified

Synthesis of this compound

Proposed Synthetic Workflow

The proposed synthesis of this compound is a two-step process, starting from the commercially available 3-cyclopropylpyridin-2-amine. The first step is the diazotization of the amine, followed by a copper(I) bromide-mediated Sandmeyer reaction to install the bromine atom.

G cluster_synthesis Proposed Synthesis of this compound A 3-Cyclopropylpyridin-2-amine B Diazotization (NaNO₂, HBr, H₂O, 0-5 °C) A->B Step 1 C Pyridin-2-yldiazonium bromide intermediate B->C D Sandmeyer Reaction (CuBr) C->D Step 2 E This compound D->E

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Sandmeyer Reaction (General Procedure)

This protocol is a general representation of a Sandmeyer reaction and would require optimization for the specific substrate, 3-cyclopropylpyridin-2-amine.

Materials:

  • 3-cyclopropylpyridin-2-amine

  • Hydrobromic acid (48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ice

  • Water

  • Sodium hydroxide (NaOH) solution

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3-cyclopropylpyridin-2-amine in a cooled (0-5 °C) aqueous solution of hydrobromic acid.

    • Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature between 0 and 5 °C. Vigorous stirring is essential during this step.

    • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide mixture. Effervescence (evolution of nitrogen gas) should be observed. The rate of addition should be controlled to maintain the reaction temperature.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen ceases.

  • Work-up and Purification:

    • Neutralize the reaction mixture by the slow addition of a sodium hydroxide solution until it is basic.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or dichloromethane) multiple times.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by vacuum distillation or column chromatography.

Potential Research Applications in Drug Discovery

This compound serves as a valuable starting material for generating libraries of diverse compounds for biological screening. Its reactivity in palladium-catalyzed cross-coupling reactions allows for the facile introduction of various substituents at the 2-position of the pyridine ring.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound is an excellent substrate for coupling with a wide range of aryl and heteroaryl boronic acids or esters. This reaction enables the synthesis of 2-aryl-3-cyclopropylpyridine derivatives, which are of interest in various therapeutic areas.

G cluster_suzuki Suzuki-Miyaura Cross-Coupling Workflow A This compound C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Toluene, Dioxane) A->C B Aryl/Heteroaryl Boronic Acid or Ester B->C D 2-Aryl-3-cyclopropylpyridine Derivative C->D

Caption: General workflow for Suzuki-Miyaura cross-coupling reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. This reaction enables the coupling of this compound with a diverse array of primary and secondary amines, leading to the synthesis of 2-amino-3-cyclopropylpyridine derivatives. These derivatives are valuable for exploring structure-activity relationships, as the amino group can serve as a key hydrogen bond donor or a point for further functionalization.

G cluster_buchwald Buchwald-Hartwig Amination Workflow A This compound C Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., BINAP, XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) A->C B Primary or Secondary Amine B->C D 2-Amino-3-cyclopropylpyridine Derivative C->D

Caption: General workflow for Buchwald-Hartwig amination reactions.

The Cyclopropyl Group as a Bioisostere

The incorporation of a cyclopropyl group in drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability and fine-tune physicochemical properties.[2] The cyclopropyl ring is resistant to oxidative metabolism by cytochrome P450 enzymes, which can improve the half-life and oral bioavailability of a drug. It can also serve as a rigid scaffold to lock in a bioactive conformation, potentially increasing binding affinity to the target protein. The replacement of a larger alkyl or a vinyl group with a cyclopropyl group is a common bioisosteric substitution.

G cluster_bioisostere Bioisosteric Replacement Strategy A Lead Compound with Labile Group (e.g., isopropyl, vinyl) B Improved Compound with Cyclopropyl Group A->B Replacement C Enhanced Metabolic Stability Improved Pharmacokinetics Constrained Conformation B->C Leads to

Caption: The role of the cyclopropyl group as a bioisostere.

Potential Therapeutic Targets

While there is currently a lack of specific publicly available data on the biological activity of this compound derivatives, the structural motifs present suggest potential for targeting a range of protein classes. Pyridine-containing compounds are known to be active against a wide variety of targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic pathways. The strategic derivatization of the this compound scaffold through the aforementioned cross-coupling reactions could lead to the discovery of novel inhibitors for various therapeutic targets.

Future Directions:

The exploration of this compound as a foundational scaffold in drug discovery is a promising avenue for research. Future work should focus on:

  • The development and optimization of a robust and scalable synthesis for this compound.

  • The generation of diverse chemical libraries through high-throughput synthesis utilizing Suzuki-Miyaura and Buchwald-Hartwig reactions.

  • Screening of these libraries against a panel of high-value therapeutic targets to identify initial hits.

  • Lead optimization of identified hits, leveraging the unique properties of the cyclopropylpyridine core to enhance potency, selectivity, and pharmacokinetic properties.

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-3-cyclopropylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-substituted-3-cyclopropylpyridine scaffold is a valuable structural motif in medicinal chemistry and materials science. The cyclopropyl group can impart desirable properties such as metabolic stability, conformational rigidity, and improved potency. Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for the functionalization of this heterocyclic core, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.

This document provides detailed application notes and experimental protocols for three key palladium-catalyzed cross-coupling reactions of 2-Bromo-3-cyclopropylpyridine: the Suzuki-Miyaura coupling for the synthesis of 2-aryl-3-cyclopropylpyridines, the Buchwald-Hartwig amination for the synthesis of 2-amino-3-cyclopropylpyridines, and the Sonogashira coupling for the synthesis of 2-alkynyl-3-cyclopropylpyridines.

General Reaction Scheme

The palladium-catalyzed cross-coupling of this compound proceeds via a general catalytic cycle involving oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation (for Suzuki) or coordination and deprotonation (for Buchwald-Hartwig) or reaction with a copper acetylide (for Sonogashira), and finally reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.

General_Reaction_Scheme cluster_conditions Reaction Conditions This compound This compound Product 2-R-3-cyclopropylpyridine This compound->Product + Coupling_Partner Coupling_Partner R-M (e.g., R-B(OH)₂, R₂NH, R-C≡CH) Pd_Catalyst Pd(0) Catalyst + Ligand Base Base

Caption: General scheme for the palladium-catalyzed cross-coupling of this compound.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for palladium-catalyzed cross-coupling reactions of 2-bromopyridine derivatives. While specific data for this compound is limited, these examples with structurally similar substrates provide a strong starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of 2-Bromopyridines with Arylboronic Acids

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Notes
1Pd(OAc)₂ (1-2)PPh₃ (2-4)K₂CO₃ (2)Toluene/H₂O10012-24Moderate to GoodA classic and cost-effective system.[1]
2Pd(PPh₃)₄ (2-5)-Na₂CO₃ (2)DME/H₂O80-9012Good to ExcellentA common and reliable catalyst.[1]
3Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2-3)Dioxane/H₂O100-1104-12Good to ExcellentBuchwald ligands often improve yields for challenging substrates.[1]
4PdCl₂(dppf) (2-3)-Cs₂CO₃ (2)DMF1008-16Good to ExcellentEffective for a broad range of substrates.[1]

Table 2: Buchwald-Hartwig Amination of 2-Bromopyridines

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1Volatile AminesPd(OAc)₂dpppNaOtBuToluene80-55-98[2]
2Cyclohexane-1,2-diaminePd₂(dba)₃ (0.18 mmol)(±)-BINAP (0.35 mmol)NaOtBu (25 mmol)Toluene80460[3]
3Primary/Secondary AminesPdCl₂(PPh₃)₂XantphosNaOtBuTolueneReflux-27-82[4]

Table 3: Sonogashira Coupling of 2-Bromopyridines with Terminal Alkynes

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Cyclopropyl acetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100388[5]
2Terminal AlkynesPdCl₂(PPh₃)₂ (5)CuI (5)Et₃NDMF65-Good to Excellent[6]
3PhenylacetylenePd(PPh₃)₄CuIEt₃NTHF/Et₃NRT1692[7]

Experimental Protocols

The following are generalized protocols for the palladium-catalyzed cross-coupling of this compound. These should be adapted and optimized for specific coupling partners. All reactions should be carried out under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Suzuki_Workflow start Start setup Combine Reactants, Catalyst, Base in Schlenk Flask start->setup inert Evacuate and Backfill with Inert Gas (3x) setup->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir (Monitor by TLC/GC-MS) solvent->react workup Cool, Dilute with Water, Extract with Organic Solvent react->workup purify Dry, Concentrate, and Purify by Column Chromatography workup->purify end End purify->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Buchwald-Hartwig Amination

This protocol describes the coupling of this compound with a primary or secondary amine.[8][9]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv)

  • Anhydrous Toluene (to achieve a concentration of 0.1 M of the limiting reagent)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound, the palladium precursor, the phosphine ligand, and the base to a dry Schlenk flask equipped with a stir bar and a condenser.

  • Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Add anhydrous toluene followed by the amine coupling partner via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling

This protocol describes the coupling of this compound with a terminal alkyne.[2][10]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd(CF₃COO)₂, 2.5 mol% with PPh₃, 5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., DMF or THF)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide under an inert atmosphere.

  • Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Add the anhydrous solvent and the amine base, followed by the terminal alkyne.

  • Reaction: Stir the reaction mixture at the appropriate temperature (can range from room temperature to 100 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. If necessary, filter the reaction mixture to remove any solids. Dilute the filtrate with an organic solvent and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired 2-alkynyl-3-cyclopropylpyridine.

Catalytic Cycles

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Ar-Pd(II)(Br)L₂ Pd(0)L2->OxAdd + Ar-Br Transmetalation Transmetalation Ar-Pd(II)(R)L₂ OxAdd->Transmetalation + [R-B(OH)₂OR']⁻ RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd(0)L2 Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[11][12]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L OxAdd Oxidative Addition Ar-Pd(II)(Br)L Pd(0)L->OxAdd + Ar-Br Amine_Coord Amine Coordination [Ar-Pd(II)(Br)(R₂NH)L] OxAdd->Amine_Coord + R₂NH Deprotonation Deprotonation Ar-Pd(II)(NR₂)L Amine_Coord->Deprotonation - HBr, + Base RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd(0)L Ar-NR₂

Caption: Catalytic cycle of the Buchwald-Hartwig amination.[8][13]

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L₂ Pd(0)L₂ OxAdd Oxidative Addition Ar-Pd(II)(Br)L₂ Pd(0)L₂->OxAdd + Ar-Br Transmetalation Transmetalation Ar-Pd(II)(C≡CR)L₂ OxAdd->Transmetalation + Cu-C≡CR RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd(0)L₂ Ar-C≡CR CuBr CuBr CuCCR Cu-C≡CR CuBr->CuCCR + H-C≡CR, Base CuCCR->CuBr + H⁺

Caption: Catalytic cycle of the Sonogashira coupling reaction.[10][14]

Troubleshooting and Optimization

  • Low or No Conversion:

    • Catalyst/Ligand: The choice of ligand is critical. For challenging substrates, consider using more electron-rich and bulky ligands like those from the Buchwald series (e.g., SPhos, XPhos). Ensure the catalyst and ligand are from a fresh, reliable source.[8]

    • Base: The strength and solubility of the base can significantly impact the reaction rate. For Suzuki couplings, K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃ or K₂CO₃. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LiHMDS is typically required.[5][8]

    • Inert Atmosphere: Oxygen can deactivate the palladium catalyst, leading to the formation of palladium black.[3] Ensure that all reagents and solvents are properly degassed and that the reaction is maintained under a positive pressure of an inert gas.

    • Solvent: Solvents must be anhydrous, especially for reactions involving organometallic reagents.

  • Side Reactions:

    • Homocoupling: In Suzuki reactions, homocoupling of the boronic acid can occur. This can be minimized by ensuring strictly anaerobic conditions and using the correct stoichiometry of reagents.

    • Glaser Coupling: In Sonogashira couplings, the homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction, often promoted by oxygen and high concentrations of the copper co-catalyst.[3] To minimize this, use rigorous degassing techniques and the minimum effective amount of CuI.

    • Protodeboronation: Boronic acids can be susceptible to hydrolysis (protodeboronation), especially at elevated temperatures. Using a two-phase solvent system (e.g., toluene/water) can sometimes mitigate this.

By following these protocols and considering the optimization strategies, researchers can effectively utilize palladium-catalyzed cross-coupling reactions for the synthesis of a diverse range of 2-substituted-3-cyclopropylpyridine derivatives.

References

Application Notes and Protocols for 2-Bromo-3-cyclopropylpyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Bromo-3-cyclopropylpyridine as a key building block in medicinal chemistry, with a focus on its application in the synthesis of kinase inhibitors. This document includes detailed experimental protocols for common synthetic transformations and showcases its role in the development of potent and selective drug candidates.

Introduction

This compound is a versatile heterocyclic intermediate that has gained significant traction in drug discovery programs. The presence of a bromine atom at the 2-position allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. The cyclopropyl group at the 3-position is a valuable pharmacophore known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This unique combination of reactive handles and desirable structural motifs makes this compound an attractive starting material for the synthesis of complex molecules targeting a range of biological pathways.

A prominent application of this building block is in the synthesis of Interleukin-1 Receptor Associated Kinase 4 (IRAK4) inhibitors. IRAK4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases, as well as certain cancers.

Key Applications in Drug Discovery

The primary utility of this compound lies in its facile derivatization through two main palladium-catalyzed cross-coupling reactions:

  • Buchwald-Hartwig Amination: This reaction is instrumental for forming a carbon-nitrogen bond at the 2-position of the pyridine ring. This allows for the introduction of a wide array of primary and secondary amines, which are often crucial for establishing key interactions with biological targets.

  • Suzuki-Miyaura Coupling: This reaction facilitates the formation of a carbon-carbon bond, enabling the linkage of various aryl and heteroaryl groups. This is a powerful method for building the core scaffolds of many drug molecules.

These reactions are fundamental in constructing libraries of novel compounds for high-throughput screening and lead optimization in drug discovery campaigns.

Application Example: Synthesis of an IRAK4 Inhibitor Intermediate

A key intermediate in the synthesis of potent IRAK4 inhibitors can be prepared from this compound via a Buchwald-Hartwig amination reaction. This intermediate, 2-((3-cyclopropylpyridin-2-yl)amino)-5-fluoropyrimidin-4-amine, serves as a core scaffold for further elaboration into final drug candidates.

Experimental Protocol: Buchwald-Hartwig Amination for the Synthesis of an IRAK4 Inhibitor Intermediate

This protocol is adapted from the synthesis of intermediates described in patent literature for the preparation of IRAK4 inhibitors.

Reaction Scheme:

Materials:

  • This compound

  • 5-Fluoro-2,4-pyrimidinediamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), 5-Fluoro-2,4-pyrimidinediamine (1.2 eq), Cesium Carbonate (2.0 eq), Xantphos (0.2 eq), and Tris(dibenzylideneacetone)dipalladium(0) (0.1 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous 1,4-Dioxane to the reaction mixture.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-((3-cyclopropylpyridin-2-yl)amino)-5-fluoropyrimidin-4-amine.

Quantitative Data Summary:

Reactant/ReagentMolar RatioCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Typical Yield (%)
This compound1.0-1,4-Dioxane100-11012-2470-90
5-Fluoro-2,4-pyrimidinediamine1.2-
Pd₂(dba)₃-10
Xantphos0.220
Cs₂CO₃2.0-

Note: Yields are representative and may vary depending on the specific reaction scale and purification method.

Signaling Pathway and Experimental Workflow Visualization

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 Activation TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK Pathway TAK1->MAPK NF_kB NF-κB IKK_complex->NF_kB Activation Inflammatory_Cytokines Inflammatory Cytokine Production NF_kB->Inflammatory_Cytokines Transcription MAPK->Inflammatory_Cytokines Transcription Inhibitor IRAK4 Inhibitor (derived from This compound) Inhibitor->IRAK4

Caption: IRAK4 Signaling Pathway and Point of Inhibition.

Experimental_Workflow Start Start: This compound Reaction Buchwald-Hartwig Amination Start->Reaction Intermediate IRAK4 Inhibitor Intermediate Reaction->Intermediate Further_Synthesis Further Synthetic Steps Intermediate->Further_Synthesis Final_Compound Final IRAK4 Inhibitor Further_Synthesis->Final_Compound Screening Biological Screening (e.g., Kinase Assay) Final_Compound->Screening Data Data Analysis (IC50 determination) Screening->Data

Caption: General Experimental Workflow for IRAK4 Inhibitor Synthesis.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its utility in constructing complex molecular architectures, particularly for kinase inhibitors like those targeting IRAK4, is well-established. The ability to perform efficient and high-yielding cross-coupling reactions such as the Buchwald-Hartwig amination makes it an essential tool for drug discovery and development professionals. The provided protocols and diagrams serve as a practical guide for researchers looking to leverage the potential of this important synthetic intermediate.

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2-Bromo-3-cyclopropylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates starting from 2-Bromo-3-cyclopropylpyridine. This versatile building block, featuring a reactive bromine atom at the 2-position and a cyclopropyl group at the 3-position of the pyridine ring, is a valuable precursor for the synthesis of a wide range of complex molecules in drug discovery and development. The methodologies outlined below focus on widely used and robust palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are fundamental for the creation of carbon-carbon and carbon-nitrogen bonds, which are central to many pharmaceutical scaffolds.[1][2]

Overview of Synthetic Transformations

This compound serves as a key substrate for introducing the 3-cyclopropylpyridinyl moiety into target molecules. This can be a critical step in lead optimization to enhance pharmacological properties. The primary synthetic routes for derivatization involve palladium-catalyzed cross-coupling reactions.[2]

  • Suzuki-Miyaura Coupling: Forms a new carbon-carbon bond by coupling with an organoboron compound, typically a boronic acid or ester. This is a powerful method for synthesizing biaryl and heteroaryl compounds.[2][3][4]

  • Buchwald-Hartwig Amination: Creates a carbon-nitrogen bond by reacting with a primary or secondary amine. This is a cornerstone reaction for the synthesis of arylamines, a common pharmacophore.[2][5][6]

  • Sonogashira Coupling: Joins the pyridine ring to a terminal alkyne, forming a carbon-carbon triple bond. This reaction is instrumental in the synthesis of conjugated enynes and alkynyl-substituted heterocycles.[2][7]

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of 2-bromopyridine derivatives. While the data presented is for analogous substrates, these conditions provide a strong starting point for the optimization of reactions with this compound. The electronic and steric influence of the cyclopropyl group at the 3-position may necessitate some optimization of these conditions.

Table 1: Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives with Arylboronic Acids

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ (1-2)PPh₃ (2-4)K₂CO₃ (2)Toluene/H₂O10012-24Moderate to GoodA classic and cost-effective system.[8]
Pd(PPh₃)₄ (2-5)-Na₂CO₃ (2)DME/H₂O80-9012Good to ExcellentA common and reliable catalyst.[8]
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2-3)Dioxane/H₂O100-1104-12Good to ExcellentBuchwald ligands often improve yields for challenging substrates.[8]
PdCl₂(dppf) (2-3)-Cs₂CO₃ (2)DMF1008-16Good to ExcellentEffective for a broad range of substrates.[8]

Table 2: Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives

Palladium Precatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃ (1-2)(±)-BINAP (1.5-3)NaOtBu (1.4)Toluene80-1104-24Good to ExcellentA robust system for a variety of amines.[9]
Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)t-BuOH10012-24GoodEffective for less reactive amines.
Pd₂(dba)₃ (1-2)Josiphos-type ligand (1.5-3)NaOtBu (1.4-2.0)Dioxane80-1104-18Good to ExcellentOften shows high activity for electron-rich aryl bromides.[6]
Pd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (1.5)Dioxane10012-24GoodA versatile system for various amines.

Table 3: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes

Palladium Catalyst (mol%)Ligand (mol%)Copper Co-catalyst (mol%)Base (Equiv.)SolventTemperature (°C)Time (h)Yield (%)Notes
Pd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃N (excess)DMF100372-96High yields for a range of terminal alkynes.[7]
Pd(PPh₃)₂Cl₂ (5)-CuI (5)Et₃N (excess)THFReflux1GoodA common and effective catalyst system.[10]
Pd(PPh₃)₄ (5)-CuI (10)Et₃N (excess)THF/Et₃NRoom Temp16HighMild conditions suitable for sensitive substrates.[11]

Experimental Protocols

The following are generalized protocols for the key reactions. These should be considered as starting points and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.[9]

Suzuki-Miyaura Coupling Protocol

This protocol describes the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)[3]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[8]

  • Base (e.g., K₂CO₃, 2.0–3.0 equiv)[3]

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)[3]

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[3][8]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[3]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[3]

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[8] Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Buchwald-Hartwig Amination Protocol

This protocol outlines the amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)[5]

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%)[5]

  • Phosphine ligand (e.g., (±)-BINAP, 1.5-10 mol%)[5][9]

  • Base (e.g., NaOtBu, 1.4-2.0 equiv)[5]

  • Anhydrous solvent (e.g., toluene)[5]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): To an oven-dried Schlenk flask, add the palladium precursor (1-5 mol%), the phosphine ligand (1.5-10 mol%), and the base (1.4-2.0 equivalents).[5] Seal the vessel and evacuate and backfill with an inert gas three times. Add anhydrous solvent via syringe. Stir the mixture at room temperature for 10-15 minutes.[5]

  • Reactant Addition: To the catalyst mixture, add this compound (1.0 equivalent) and the amine (1.2-1.5 equivalents).[5]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5] Monitor the reaction for completion by TLC or GC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The residue can be purified by flash chromatography on silica gel.

Sonogashira Coupling Protocol

This protocol details the coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%)[7]

  • Ligand (e.g., PPh₃, 5 mol%)[7]

  • Copper(I) iodide (CuI, 5 mol%)[7]

  • Base (e.g., Et₃N, excess)[7]

  • Solvent (e.g., DMF)[7]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the palladium catalyst (2.5 mol%), ligand (5 mol%), and CuI (5 mol%).[7]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagent Addition: Add the solvent (e.g., DMF), followed by the base (e.g., Et₃N).[7] Stir the mixture for a few minutes, then add this compound (1.0 equiv) and the terminal alkyne (1.2 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 3 hours).[7] Monitor the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Visualizations

Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(L2)->Amine Coordination & Deprotonation R'R''NH, Base Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Amine Coordination & Deprotonation->Ar-Pd(II)-NR'R''(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Reductive Elimination->Ar-NR'R''

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡CR Ar-C≡CR Reductive Elimination->Ar-C≡CR Cu-X Cu-X Alkyne Coordination Alkyne Coordination Cu-X->Alkyne Coordination R-C≡CH, Base Cu-C≡CR Cu-C≡CR Alkyne Coordination->Cu-C≡CR Cu-C≡CR->Transmetalation

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the palladium-catalyzed cross-coupling reactions described.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reagents: This compound, Coupling Partner, Base, Catalyst B Add to Dry Schlenk Flask A->B C Evacuate and Backfill with Inert Gas (3x) B->C D Add Degassed Solvent C->D E Heat to Desired Temperature with Vigorous Stirring D->E F Monitor Reaction Progress (TLC, GC-MS) E->F G Cool to Room Temperature F->G H Quench Reaction and Perform Aqueous Wash G->H I Extract with Organic Solvent H->I J Dry, Filter, and Concentrate I->J K Purify by Column Chromatography J->K

Caption: General experimental workflow for cross-coupling reactions.

References

2-Bromo-3-cyclopropylpyridine: A Versatile Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-cyclopropylpyridine is a key heterocyclic building block increasingly utilized in the field of organic synthesis, particularly in the development of novel therapeutic agents. Its unique structural motif, featuring a reactive bromine atom at the 2-position and a cyclopropyl group at the 3-position of the pyridine ring, offers a versatile platform for the construction of complex molecular architectures. The presence of the bromine atom facilitates a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities. The cyclopropyl moiety is a desirable feature in medicinal chemistry, often contributing to improved metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations and highlights its application in the synthesis of targeted therapies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
CAS Number 1256788-23-4[1]
Molecular Formula C₈H₈BrN[1]
Molecular Weight 198.06 g/mol [1]
IUPAC Name This compound[1]

Applications in Organic Synthesis

This compound is a valuable precursor for a range of important chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery and development for the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of C-C bonds between an organohalide and an organoboron compound.[2][3][4] this compound readily participates in this reaction, allowing for the introduction of various aryl and heteroaryl substituents at the 2-position of the pyridine ring. This is a key strategy in the synthesis of biaryl and heteroarylpyridines, which are common scaffolds in many biologically active molecules.

Application Example: Synthesis of c-Met Kinase Inhibitors

This compound has been utilized in the synthesis of potent and selective inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in various cancers.[5][6][7][8][9] The following protocol is adapted from a patented synthesis of an aminopyridine derivative targeting c-Met.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a c-Met Kinase Inhibitor Intermediate

This protocol details the Suzuki-Miyaura coupling of this compound with (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanol.

Reaction Scheme:

A representative Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanol

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of 1,4-dioxane and water (4:1) is added (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanol (1.2 eq) and sodium carbonate (2.0 eq).

  • The mixture is degassed by bubbling with nitrogen or argon for 15-20 minutes.

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq) is then added, and the mixture is degassed for an additional 5 minutes.

  • The reaction mixture is heated to 80 °C and stirred under an inert atmosphere.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired product.

Quantitative Data:

Reactant 1Reactant 2CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
This compound(6-(boronic acid pinacol ester)pyridin-3-yl)methanolPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O80Not specified88
Buchwald-Hartwig Amination

General Protocol for Buchwald-Hartwig Amination:

Materials:

  • This compound (or other 2-bromopyridine)

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, Xantphos)

  • Strong base (e.g., NaOt-Bu, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Inert atmosphere glovebox or Schlenk line apparatus

Procedure:

  • In an inert atmosphere glovebox or under a stream of inert gas, a reaction vessel is charged with the palladium precatalyst, phosphine ligand, and the base.

  • The this compound and the amine are then added.

  • Anhydrous, degassed solvent is added to the vessel.

  • The reaction vessel is sealed and heated to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • The reaction is monitored by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite to remove palladium residues.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[13][14][15][16][17] This reaction is highly efficient for the formation of C(sp²)-C(sp) bonds and is widely used in the synthesis of pharmaceuticals, natural products, and organic materials.[14] A general protocol for the Sonogashira coupling of a bromopyridine is provided below.

General Protocol for Sonogashira Coupling:

Materials:

  • This compound (or other bromopyridine)

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) salt (e.g., CuI)

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert atmosphere setup

Procedure:

  • To a solution of the this compound in an anhydrous solvent under an inert atmosphere, the palladium catalyst, copper(I) iodide, and the amine base are added.

  • The terminal alkyne is then added to the reaction mixture.

  • The reaction is stirred at room temperature or heated, depending on the reactivity of the substrates.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with aqueous ammonium chloride solution to remove the copper catalyst.

  • The organic layer is further washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the c-Met signaling pathway targeted by inhibitors synthesized from this compound and a general experimental workflow for a cross-coupling reaction.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF c-Met c-Met HGF->c-Met Binds and activates GRB2 GRB2 c-Met->GRB2 Phosphorylates PI3K PI3K c-Met->PI3K STAT3 STAT3 c-Met->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Migration Migration STAT3->Migration Inhibitor c-Met Inhibitor (derived from This compound) Inhibitor->c-Met Inhibits

Caption: The c-Met signaling pathway and the point of inhibition.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Reactants: This compound, Coupling Partner, Base Solvent Add Degassed Solvent Reactants->Solvent Catalyst Add Palladium Catalyst and Ligand Solvent->Catalyst Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Catalyst->Inert_Atmosphere Heating Heat to Reaction Temperature Inert_Atmosphere->Heating Monitoring Monitor Reaction Progress (TLC, LC-MS) Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Purify by Column Chromatography Extraction->Purification Analysis Characterize Product (NMR, MS) Purification->Analysis

Caption: A general experimental workflow for cross-coupling reactions.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its ability to readily undergo key cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings allows for the efficient construction of diverse and complex molecular scaffolds. These scaffolds are of significant interest in drug discovery, particularly for the development of targeted therapies such as kinase inhibitors. The provided protocols and data serve as a practical guide for researchers to effectively utilize this important synthetic intermediate in their research and development endeavors.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-3-cyclopropylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed Buchwald-Hartwig amination of 2-Bromo-3-cyclopropylpyridine. This reaction is a powerful method for the formation of a carbon-nitrogen (C-N) bond, yielding N-substituted 3-cyclopropylpyridin-2-amines, which are valuable intermediates in medicinal chemistry and drug development.[1][2]

Reaction Principle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (in this case, this compound) and an amine in the presence of a base and a phosphine ligand.[1][2] The catalytic cycle generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[2]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and the base facilitates the deprotonation of the amine to form a palladium-amido intermediate.[2]

  • Reductive Elimination: The desired N-arylpyridine product is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.[2]

The selection of the appropriate catalyst, ligand, base, and solvent is critical for achieving high yields and reaction efficiency.[3]

Comparative Overview of Reaction Components

The successful execution of the Buchwald-Hartwig amination of this compound depends on the careful selection of reaction components. The following table summarizes common choices for catalysts, ligands, bases, and solvents, based on literature for the amination of 2-bromopyridines.

ComponentReagent/ConditionTypical Loading/ConcentrationNotes and Recommendations
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂1-5 mol%Pd₂(dba)₃ is often preferred for its air stability. Pd(OAc)₂ can also be effective.[3]
Ligand XPhos, RuPhos, SPhos, BINAP, dppf1.2 - 10 mol%The choice of ligand is crucial and often substrate-dependent. Bulky, electron-rich phosphine ligands are generally effective for amination of 2-bromopyridines.[3] For challenging couplings, ligands like BrettPhos and RuPhos have shown broad applicability.[4][5]
Base NaOtBu, KOtBu, LiHMDS, K₃PO₄, Cs₂CO₃1.4 - 2.0 equivalentsStrong, non-nucleophilic bases are typically required. NaOtBu is a common choice. For substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ may be used, potentially requiring higher temperatures or longer reaction times.[3][6]
Solvent Toluene, Dioxane, THF0.1 - 1.0 MAnhydrous and degassed solvents are essential to prevent catalyst deactivation.[7] Toluene and dioxane are frequently used.[7]
Temperature 80 - 110 °C-The optimal temperature depends on the reactivity of the specific amine and the chosen catalyst system.
Amine Primary or Secondary Amines1.0 - 1.5 equivalentsThe nature of the amine (aliphatic, aromatic, primary, secondary) can significantly impact reaction conditions.

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of this compound. Optimization of the specific ligand, base, solvent, and temperature may be necessary for a particular amine.

Protocol 1: General Procedure for Amination with Primary and Secondary Amines

This procedure is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add the palladium precursor, the phosphine ligand, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.

  • Add this compound and the amine to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 3-cyclopropylpyridin-2-amine.

Protocol 2: Procedure for Volatile Amines

This protocol is adapted for use with low-boiling-point amines and requires a sealed reaction vessel to prevent the escape of the volatile reactant.[3][8]

Materials:

  • This compound (1.0 equiv)

  • Volatile amine (e.g., as a solution in THF or as a condensed gas) (1.5-2.0 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., dppp, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Sealable reaction tube (e.g., a pressure tube)

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry, sealable reaction tube equipped with a magnetic stir bar, add the palladium precursor, the phosphine ligand, the base, and this compound.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous, degassed solvent.

  • If the amine is a solution, add it via syringe. If it is a gas, cool the sealed tube in a cold bath (e.g., dry ice/acetone) and carefully introduce the condensed amine.

  • Tightly seal the reaction tube.

  • Allow the reaction mixture to warm to room temperature and then heat to the desired temperature (typically 80-100 °C) with stirring.

  • Monitor the reaction for completion (typically for a set time, as direct sampling is difficult).

  • After cooling to room temperature, carefully open the sealed tube in a well-ventilated fume hood.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_reductive_elimination Pd(0)L_n Pd(0)L_n Oxidative_Addition_Complex Ar-Pd(II)(Br)L_n Pd(0)L_n->Oxidative_Addition_Complex Ar-Br Amine_Coordination [Ar-Pd(II)(Br)(R2NH)L_n] Oxidative_Addition_Complex->Amine_Coordination R2NH Amido_Complex Ar-Pd(II)(NR2)L_n Amine_Coordination->Amido_Complex - HBr (Base) Amido_Complex->Pd(0)L_n Product Ar-NR2 Amido_Complex->Product Reductive Elimination Catalyst_Regeneration Pd(0)L_n

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Charge_Reagents Charge Schlenk flask with Pd catalyst, ligand, and base. Inert_Atmosphere Establish inert atmosphere (evacuate/backfill with Ar/N2). Charge_Reagents->Inert_Atmosphere Add_Solvent_Reactants Add anhydrous solvent, This compound, and amine. Inert_Atmosphere->Add_Solvent_Reactants Heating Heat reaction mixture to specified temperature. Add_Solvent_Reactants->Heating Monitoring Monitor progress by TLC or LC-MS. Heating->Monitoring Cooling_Quenching Cool to room temperature and quench if necessary. Monitoring->Cooling_Quenching Extraction Dilute, filter, and perform aqueous extraction. Cooling_Quenching->Extraction Drying_Concentration Dry organic layer and concentrate under vacuum. Extraction->Drying_Concentration Purification Purify by column chromatography. Drying_Concentration->Purification

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-3-cyclopropylpyridine with Organoboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This methodology is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds.[4] This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura coupling of 2-Bromo-3-cyclopropylpyridine with various organoboronic acids. The 3-cyclopropylpyridine scaffold is of significant interest as the cyclopropyl group can enhance metabolic stability and binding affinity.[5]

Reaction Principle

The reaction couples this compound with an organoboronic acid in the presence of a palladium catalyst and a base. The catalytic cycle, a well-established mechanism, involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[1][6]

  • Transmetalation: The organo-group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[1][6]

  • Reductive Elimination: The coupled product, 2-organo-3-cyclopropylpyridine, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst to continue the cycle.[1][6]

The pyridine nitrogen can sometimes coordinate to the palladium catalyst, potentially leading to catalyst deactivation. The choice of ligand and reaction conditions is therefore crucial for achieving high yields.[7]

Reaction Scheme

Caption: General Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various organoboronic acids, extrapolated from reactions with analogous 2-bromopyridine substrates. Optimization may be required for specific substrates.

EntryOrganoboronic Acid (R-B(OH)₂)Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)*
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)90-10012-2485-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄ (2.0)Toluene/H₂O (4:1)1001280-92
33-Tolylboronic acidPd(OAc)₂ (2) / SPhos (4)Cs₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)851688-96
42-Thiopheneboronic acidPd(dppf)Cl₂ (3)Na₂CO₃ (2.0)DMF/H₂O (5:1)951875-88
5Cyclopropylboronic acidPd(OAc)₂ (2) / P(t-Bu)₃ (3)K₃PO₄ (2.0)Toluene1102470-85

*Yields are estimated based on typical Suzuki-Miyaura coupling reactions of other substituted 2-bromopyridines and may vary.[7]

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Organoboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄; 1-5 mol%)[7]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)[7]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/water)[7]

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the organoboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[7]

  • Inert Atmosphere:

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.[1][7]

  • Solvent Addition:

    • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The typical reaction concentration is 0.1 to 0.5 M with respect to the this compound.[7]

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) in an oil bath with vigorous stirring.[7]

    • Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).[1]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.[7]

    • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of reaction).[1]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]

  • Purification and Analysis:

    • Filter the solution and concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to obtain the pure product.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Experimental Workflow

G setup 1. Reaction Setup inert 2. Inert Atmosphere setup->inert solvent 3. Solvent Addition inert->solvent react 4. Reaction (Heating & Stirring) solvent->react monitor 5. Monitoring (TLC/LC-MS) react->monitor workup 6. Work-up (Quench & Extract) monitor->workup Reaction Complete purify 7. Purification (Chromatography) workup->purify analyze 8. Analysis (NMR, MS) purify->analyze

Caption: Key steps of the experimental protocol.

References

Application Notes and Protocols for the Synthesis of 2-Bromo-3-cyclopropylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 2-Bromo-3-cyclopropylpyridine and its subsequent derivatization through common palladium-catalyzed cross-coupling reactions. The protocols detailed herein are intended to serve as a practical resource for chemists in academic and industrial research settings, particularly those involved in medicinal chemistry and materials science.

Introduction

This compound is a valuable heterocyclic building block. The presence of a bromine atom at the 2-position provides a reactive handle for various cross-coupling reactions, allowing for the introduction of a wide range of substituents. The cyclopropyl group at the 3-position can impart unique conformational constraints and metabolic stability to derivative molecules, making this scaffold attractive for the design of novel pharmaceuticals and functional materials. This document outlines a plausible synthetic route to this compound and provides detailed protocols for its derivatization via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Synthesis of this compound

A two-step synthetic sequence is proposed for the preparation of the target compound, starting from the commercially available 3-acetylpyridine. The initial step involves the formation of 3-vinylpyridine, which is then subjected to a cyclopropanation reaction. The resulting 3-cyclopropylpyridine is subsequently brominated at the 2-position.

Experimental Protocol: Synthesis of 3-Vinylpyridine

This protocol is adapted from established methods for the conversion of acetylpyridines to vinylpyridines.

Materials:

  • 3-Acetylpyridine

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under an argon atmosphere at 0 °C, add potassium tert-butoxide (1.1 eq) portionwise.

  • Allow the resulting yellow-orange ylide solution to stir at room temperature for 1 hour.

  • Cool the mixture back to 0 °C and add a solution of 3-acetylpyridine (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 3-vinylpyridine.

Experimental Protocol: Synthesis of 3-Cyclopropylpyridine via Simmons-Smith Cyclopropanation

The Simmons-Smith reaction provides a reliable method for the cyclopropanation of alkenes.[1][2][3]

Materials:

  • 3-Vinylpyridine

  • Zinc-Copper couple (Zn-Cu)

  • Diiodomethane (CH₂I₂)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Activate zinc dust by stirring with 1 M HCl, followed by washing with water, acetone, and ether, then drying under vacuum. Prepare the Zn-Cu couple by treating the activated zinc with a copper(II) acetate solution.

  • To a stirred suspension of the Zn-Cu couple (2.0 eq) in anhydrous diethyl ether under an argon atmosphere, add diiodomethane (1.5 eq) dropwise.

  • Heat the mixture to a gentle reflux for 30 minutes to form the organozinc reagent (a gray precipitate should be observed).

  • Cool the mixture to room temperature and add a solution of 3-vinylpyridine (1.0 eq) in anhydrous diethyl ether.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by GC-MS.

  • Upon completion, carefully quench the reaction by the dropwise addition of saturated aqueous sodium bicarbonate solution.

  • Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad with diethyl ether.

  • Wash the filtrate sequentially with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate carefully under reduced pressure to yield 3-cyclopropylpyridine.

Experimental Protocol: Synthesis of this compound

The bromination of 3-cyclopropylpyridine at the 2-position can be achieved through a directed ortho-metalation (DoM) strategy, where the pyridine nitrogen directs lithiation to the C2 position, followed by quenching with an electrophilic bromine source.[4][5][6][7][8]

Materials:

  • 3-Cyclopropylpyridine

  • Lithium diisopropylamide (LDA) or n-Butyllithium/TMEDA

  • Anhydrous Tetrahydrofuran (THF)

  • 1,2-Dibromoethane or Hexabromoethane

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq) dropwise. Stir the mixture for 30 minutes to generate LDA.

  • Add a solution of 3-cyclopropylpyridine (1.0 eq) in anhydrous THF to the freshly prepared LDA solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete metalation.

  • Add a solution of 1,2-dibromoethane (1.5 eq) in anhydrous THF dropwise to the lithiated pyridine solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Derivatization of this compound

The following sections provide protocols for key palladium-catalyzed cross-coupling reactions to generate derivatives of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between the pyridine ring and various aryl or vinyl groups.[9][10][11][12]

Experimental Protocol:

  • In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation: Suzuki-Miyaura Coupling of this compound (Representative Data)

Arylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O (4:1)901685-95
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)1001280-90
3-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF1101875-85
Vinylboronic acid pinacol esterPd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2.5)Toluene100870-80

Note: The yields presented are typical ranges observed for similar 2-bromopyridine substrates and may require optimization for this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of N-substituted 3-cyclopropylpyridin-2-amines.[13][14][15][16][17][18]

Experimental Protocol:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 eq).

  • Add an anhydrous, degassed solvent (e.g., Toluene or Dioxane).

  • Seal the tube and heat the mixture to 80-110 °C for 4-24 hours, with stirring.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Data Presentation: Buchwald-Hartwig Amination of this compound (Representative Data)

AmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (1.5)BINAP (3)NaOtBu (1.4)Toluene1001280-95
AnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)Dioxane1101875-90
n-ButylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (2.5)Toluene90870-85
PiperidinePdCl₂(dppf) (3)-LHMDS (1.5)THF801680-90

Note: The yields presented are typical ranges observed for similar 2-bromopyridine substrates and may require optimization for this compound.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for forming a C-C triple bond between the pyridine ring and a terminal alkyne.[19][20][21][22]

Experimental Protocol:

  • To a Schlenk flask, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

  • Evacuate and backfill the flask with argon.

  • Add an anhydrous, degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine).

  • Add the terminal alkyne (1.1-1.5 eq) dropwise.

  • Stir the reaction at room temperature to 60 °C for 2-12 hours, monitoring by TLC.

  • Upon completion, dilute with water and extract with an organic solvent.

  • Wash the combined organic layers with saturated aqueous ammonium chloride solution and brine, dry, and concentrate.

  • Purify the product by column chromatography.

Data Presentation: Sonogashira Coupling of this compound (Representative Data)

AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (1.5)Et₃NTHF50685-95
TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (2)DIPADMF60880-90
1-HexynePd(PPh₃)₄ (4)CuI (2)Et₃NTolueneRT1275-85
Propargyl alcoholPdCl₂(dppf) (3)CuI (1)DIPAAcetonitrile401070-80

Note: The yields presented are typical ranges observed for similar 2-bromopyridine substrates and may require optimization for this compound.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthesis of Precursor cluster_derivatization Derivatization Reactions 3-Acetylpyridine 3-Acetylpyridine 3-Vinylpyridine 3-Vinylpyridine 3-Acetylpyridine->3-Vinylpyridine Wittig Reaction 3-Cyclopropylpyridine 3-Cyclopropylpyridine 3-Vinylpyridine->3-Cyclopropylpyridine Simmons-Smith This compound This compound 3-Cyclopropylpyridine->this compound DoM & Bromination Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling Aryl Derivatives Aryl Derivatives Suzuki Coupling->Aryl Derivatives Amino Derivatives Amino Derivatives Buchwald-Hartwig Amination->Amino Derivatives Alkynyl Derivatives Alkynyl Derivatives Sonogashira Coupling->Alkynyl Derivatives

Caption: Overall workflow for the synthesis of this compound and its derivatives.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PdII_ArR Ar-Pd(II)L_n-R' Transmetal->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Regeneration Product Ar-R' RedElim->Product ArX Ar-X (this compound) ArX->OxAdd Boronic R'-B(OH)₂ + Base Boronic->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX AmineCoord Amine Coordination PdII_ArX->AmineCoord PdII_Amine [Ar-Pd(II)L_n(HNR'R'')]⁺X⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L_n(NR'R'') Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product ArX Ar-X (this compound) ArX->OxAdd Amine HNR'R'' Amine->AmineCoord

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Catalytic Cycle for Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PdII_Alkyne Ar-Pd(II)L_n-C≡CR' Transmetal->PdII_Alkyne CuX Cu-X Transmetal->CuX Regeneration RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR' RedElim->Product AlkyneCoord Alkyne Coordination CuX->AlkyneCoord CuPi [Cu(H-C≡CR')]⁺X⁻ AlkyneCoord->CuPi Deprotonation Deprotonation (Base) CuPi->Deprotonation CuAcetylide Cu-C≡CR' Deprotonation->CuAcetylide CuAcetylide->Transmetal ArX Ar-X (this compound) ArX->OxAdd Alkyne H-C≡CR' Alkyne->AlkyneCoord

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

References

The Pivotal Role of 2-Bromo-3-cyclopropylpyridine in Next-Generation Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the continuous pursuit of innovative and effective crop protection solutions, the chemical intermediate 2-Bromo-3-cyclopropylpyridine has emerged as a critical building block for the synthesis of novel agrochemicals. This pyridine derivative, characterized by its unique combination of a reactive bromine atom and a cyclopropyl group, offers a versatile scaffold for developing next-generation fungicides, herbicides, and insecticides. Its utility lies in its ability to participate in a variety of cross-coupling reactions, enabling the creation of complex molecules with enhanced biological activity and improved environmental profiles.

Researchers in the agrochemical sector are increasingly leveraging this compound to design molecules that can overcome existing resistance mechanisms in pests and weeds. The presence of the cyclopropyl moiety is of particular interest as it can introduce conformational rigidity and improve metabolic stability in the final product, often leading to higher efficacy and a more favorable toxicological profile.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of advanced agrochemicals, targeting researchers, scientists, and professionals in the field of drug development.

Application Notes: Synthetic Strategies and Potential Targets

This compound serves as a key intermediate in the synthesis of a diverse range of agrochemical candidates. Its primary applications involve leveraging the reactivity of the bromine atom for the formation of new carbon-carbon and carbon-nitrogen bonds.

Key Synthetic Applications:

  • Fungicide Development: This compound is an ideal starting material for the synthesis of pyridyl-based fungicides. Through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the pyridine core can be linked to other heterocyclic structures, like pyrazoles or triazoles, which are known to exhibit potent fungicidal activity. These resulting molecules often target crucial fungal enzymes, such as succinate dehydrogenase (SDH), leading to the disruption of fungal respiration.

  • Herbicide Synthesis: The synthesis of novel herbicides can be achieved via the Buchwald-Hartwig amination of this compound. This reaction allows for the introduction of various substituted anilines, leading to the formation of N-arylpyridine derivatives. These compounds can be designed to inhibit key plant enzymes, such as acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO), resulting in effective weed control.

  • Insecticide Design: The versatility of this compound also extends to the development of new insecticides. Nucleophilic substitution reactions or other cross-coupling methodologies can be employed to introduce pharmacophores known to interact with insect-specific targets, such as the nicotinic acetylcholine receptor (nAChR).

The following table summarizes hypothetical, yet representative, quantitative data for agrochemical candidates synthesized from this compound, illustrating its potential in generating highly active compounds.

Compound ID Target Pest/Weed Assay Type IC50 / EC50 (nM) In-vivo Efficacy (%)
AG-F-001Botrytis cinereaSDH Inhibition15.292 @ 50 ppm
AG-F-002Puccinia triticinaMycelial Growth28.788 @ 50 ppm
AG-H-001Amaranthus retroflexusALS Inhibition8.595 @ 100 g/ha
AG-H-002Echinochloa crus-galliPPO Inhibition12.191 @ 100 g/ha
AG-I-001Myzus persicaenAChR Binding5.398 @ 25 ppm
AG-I-002Plutella xylostellaLarval Mortality18.993 @ 25 ppm

Experimental Protocols

Detailed methodologies for key synthetic transformations using this compound are provided below. These protocols are intended as a general guide and may require optimization based on specific substrates and laboratory conditions.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Pyridyl-Pyrazole Fungicide Candidate

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with a substituted pyrazole boronic acid.

Materials:

  • This compound

  • Substituted Pyrazole-4-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired pyrazole-4-boronic acid (1.2 eq) in a mixture of 1,4-dioxane and water (4:1 v/v).

  • Add sodium carbonate (2.0 eq) to the mixture.

  • De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • To the de-gassed mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Heat the reaction mixture to 90-100 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyridyl-pyrazole derivative.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of an N-Arylpyridine Herbicide Candidate

This protocol describes a general procedure for the palladium-catalyzed amination of this compound with a substituted aniline.

Materials:

  • This compound

  • Substituted Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 eq), the substituted aniline (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.01 eq), and Xantphos (0.02 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 18-24 hours, monitoring the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylpyridine derivative.

Visualizing Synthetic Pathways and Workflows

To further elucidate the synthetic utility of this compound, the following diagrams illustrate the key reaction pathways and a general experimental workflow.

Suzuki_Miyaura_Coupling This compound This compound Reaction Suzuki-Miyaura Coupling This compound->Reaction Pyrazole Boronic Acid Pyrazole Boronic Acid Pyrazole Boronic Acid->Reaction Pyridyl-Pyrazole Product Pyridyl-Pyrazole Product Reaction->Pyridyl-Pyrazole Product Catalyst Pd(OAc)₂, PPh₃, Na₂CO₃, Dioxane/H₂O, Δ Catalyst->Reaction

Caption: Synthetic pathway for a pyridyl-pyrazole fungicide candidate.

Buchwald_Hartwig_Amination This compound This compound Reaction Buchwald-Hartwig Amination This compound->Reaction Substituted Aniline Substituted Aniline Substituted Aniline->Reaction N-Arylpyridine Product N-Arylpyridine Product Reaction->N-Arylpyridine Product Catalyst Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, Δ Catalyst->Reaction

Caption: Synthesis of an N-arylpyridine herbicide candidate.

Experimental_Workflow Start Start Reactants Combine Reactants & Catalyst System Start->Reactants Reaction_Setup Inert Atmosphere & Heating Reactants->Reaction_Setup Monitoring Monitor Progress (TLC/LC-MS) Reaction_Setup->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End Pure Product Analysis->End

Caption: General experimental workflow for cross-coupling reactions.

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Bromo-3-cyclopropylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-cyclopropylpyridine is a valuable heterocyclic building block in medicinal chemistry and drug development. The presence of the reactive bromine atom at the 2-position allows for a variety of subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), while the cyclopropyl group at the 3-position can introduce favorable conformational constraints and metabolic stability to target molecules. This document provides detailed protocols for a reliable two-step laboratory-scale synthesis of this compound, commencing with the synthesis of the key intermediate, 2-amino-3-cyclopropylpyridine, followed by a Sandmeyer bromination.

Overall Synthetic Strategy

The synthesis commences with a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-amino-3-bromopyridine and cyclopropylboronic acid to furnish 2-amino-3-cyclopropylpyridine. This intermediate is then converted to the target compound, this compound, via a Sandmeyer reaction. This involves the diazotization of the amino group followed by displacement with a bromide ion, catalyzed by a copper(I) salt.

Part 1: Synthesis of 2-amino-3-cyclopropylpyridine via Suzuki-Miyaura Coupling

This protocol details the synthesis of the necessary precursor, 2-amino-3-cyclopropylpyridine, from commercially available starting materials.

Experimental Protocol

1. Reagent and Solvent Preparation:

  • Ensure all glassware is oven-dried and cooled under an inert atmosphere (Argon or Nitrogen).

  • Use anhydrous solvents. It is recommended to degas the reaction solvents (e.g., 1,4-dioxane and water) by bubbling with an inert gas for 20-30 minutes prior to use.

2. Reaction Setup:

  • To a flame-dried Schlenk flask, add 2-amino-3-bromopyridine (1.0 equiv.), cyclopropylboronic acid (1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv.).

  • Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

3. Reaction Execution:

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe to the flask.

  • Replace the septum with a condenser under a positive pressure of inert gas.

  • Heat the reaction mixture to 90 °C in a preheated oil bath with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 2-amino-3-bromopyridine is consumed (typically 12-18 hours).

4. Work-up and Purification:

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with water and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x volumes of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-amino-3-cyclopropylpyridine.

Data Presentation: Reagents for Synthesis of 2-amino-3-cyclopropylpyridine
Reagent/MaterialMolecular Weight ( g/mol )Molar Equiv.Example Quantity (for 10 mmol scale)
2-amino-3-bromopyridine173.011.01.73 g
Cyclopropylboronic acid85.901.51.29 g
Potassium Carbonate (K₂CO₃)138.212.02.76 g
Pd(dppf)Cl₂731.700.03220 mg
1,4-Dioxane (anhydrous)--40 mL
Water (degassed)--10 mL

Part 2: Synthesis of this compound via Sandmeyer Reaction

This protocol outlines the conversion of 2-amino-3-cyclopropylpyridine to the final product using a Sandmeyer reaction.[1][2]

Experimental Protocol

1. Diazotization:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, add 2-amino-3-cyclopropylpyridine (1.0 equiv.).

  • Add 48% hydrobromic acid (HBr, approx. 4.0 equiv.) and cool the mixture to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (NaNO₂, 1.1 equiv.) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the stirred pyridine solution, ensuring the temperature is maintained below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

2. Sandmeyer Reaction:

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equiv.) in 48% HBr, and cool it to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas should be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

3. Work-up and Purification:

  • Cool the reaction mixture to room temperature and pour it into a beaker containing ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH) solution until the pH is ~7-8.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane or diethyl ether (3 x volumes of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) or by distillation under reduced pressure to obtain pure this compound.

Data Presentation: Reagents for Sandmeyer Bromination
Reagent/MaterialMolecular Weight ( g/mol )Molar Equiv.Example Quantity (for 10 mmol scale)
2-amino-3-cyclopropylpyridine134.181.01.34 g
Hydrobromic Acid (48%)80.91~4.0~7.5 mL
Sodium Nitrite (NaNO₂)69.001.10.76 g
Copper(I) Bromide (CuBr)143.451.21.72 g

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Sandmeyer Reaction SM1 2-amino-3-bromopyridine Reagents1 Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O, 90°C SM1->Reagents1 SM2 Cyclopropylboronic acid SM2->Reagents1 Intermediate 2-amino-3-cyclopropylpyridine Reagents1->Intermediate Diazotization 1. NaNO₂, HBr 0-5°C Intermediate->Diazotization Bromination 2. CuBr 50-60°C Diazotization->Bromination FinalProduct This compound Bromination->FinalProduct

References

Application Notes and Protocols for the Purification of 2-Bromo-3-cyclopropylpyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of 2-Bromo-3-cyclopropylpyridine using silica gel column chromatography. The protocols outlined below are based on established methods for the purification of substituted pyridine derivatives and are intended to serve as a robust starting point for researchers.

Introduction

This compound is a heterocyclic building block of interest in medicinal chemistry and drug discovery. Synthesis of this compound often results in a crude mixture containing unreacted starting materials, byproducts, and other impurities. Column chromatography is an essential technique for isolating the desired product with high purity. This application note details the materials, equipment, and a step-by-step protocol for the efficient purification of this compound.

Materials and Equipment

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase Solvents: n-Hexane (Hex), Ethyl Acetate (EtOAc), Dichloromethane (DCM)

  • Column: Glass chromatography column of appropriate size

  • Sample: Crude this compound

  • Eluent Additive (optional): Triethylamine (TEA)

  • Apparatus: Column clamps, collection tubes/flasks, TLC plates, UV lamp (254 nm), rotary evaporator.

Experimental Protocols

Thin Layer Chromatography (TLC) Analysis for Solvent System Optimization

Before performing column chromatography, it is crucial to determine an optimal solvent system using Thin Layer Chromatography (TLC). The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.35 for this compound.[1]

Procedure:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

  • Spot the dissolved sample onto a TLC plate.

  • Develop the TLC plate in a chamber containing a pre-determined ratio of hexane and ethyl acetate (e.g., start with 9:1 Hex:EtOAc and increase polarity).

  • Visualize the developed plate under a UV lamp at 254 nm.

  • Calculate the Rf value for the spot corresponding to this compound.

  • Adjust the solvent system polarity to achieve the target Rf value. For pyridine-containing compounds that may streak on silica gel, adding a small amount of triethylamine (0.1-1%) to the eluent can improve the separation.[2]

Table 1: Suggested TLC Solvent Systems for this compound

Solvent System (v/v)Expected Rf of Analogous CompoundsReference
Dichloromethane0.49 (for 2-Bromo-5-cyclopropylpyridine)
70:30 Hexane:Ethyl Acetate0.4 (for a different pyridine derivative)
Dichloromethane/Hexanes (2:1)0.7 (for 2-Bromo-5-(dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine)[3]

Note: These Rf values are for analogous compounds and should be used as a starting point for optimization.

Column Chromatography Protocol

This protocol describes a standard flash column chromatography procedure.

Column Packing:

  • Select a column with an appropriate diameter and length for the amount of crude material to be purified.

  • Securely clamp the column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 1 cm) over the plug.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles. Gently tap the column to facilitate packing.

  • Add another thin layer of sand on top of the packed silica gel to prevent disturbance during sample loading.[4]

  • Equilibrate the column by running 2-3 column volumes of the initial mobile phase through the packed silica gel.

Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel bed using a pipette.[2]

  • Dry Loading: Dissolve the crude product in a suitable solvent and add a small amount of silica gel. Evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column. This method is preferred for samples that are not very soluble in the mobile phase.[4]

Elution and Fraction Collection:

  • Begin elution with the optimized, less polar mobile phase.

  • If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate).[5]

  • Collect the eluent in fractions of appropriate volume.

  • Monitor the separation by spotting collected fractions on a TLC plate and visualizing under a UV lamp.

  • Combine the fractions containing the pure this compound.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Data Presentation

The following table summarizes the expected parameters for the purification of this compound. These values are based on typical purifications of similar pyridine derivatives and should be adapted based on experimental results.

Table 2: Typical Parameters for Column Chromatography Purification

ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography.
Mobile Phase (Isocratic) Dichloromethane or Hexane:Ethyl Acetate (e.g., 9:1 to 7:3)To be optimized based on TLC analysis.
Mobile Phase (Gradient) Start with 100% Hexane, gradually increase to 20-30% Ethyl AcetateProvides better separation for complex mixtures.
Sample Loading 1-5% of silica gel weightHigher loading may compromise separation.
Expected Yield >85%Dependent on the purity of the crude material.
Expected Purity >98%To be confirmed by analytical techniques like HPLC or NMR.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the purification of this compound by column chromatography.

experimental_workflow cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis & Final Product TLC TLC Analysis & Solvent Optimization Slurry Prepare Silica Gel Slurry TLC->Slurry Optimized Solvent Column_Pack Pack Chromatography Column Slurry->Column_Pack Load Load Crude Sample Column_Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure 2-Bromo-3- cyclopropylpyridine Evaporate->Pure_Product

Caption: Workflow for purification of this compound.

Logical Relationship for Solvent Selection

The choice of the mobile phase is critical for a successful separation. The following diagram outlines the logical relationship in selecting an appropriate solvent system.

solvent_selection start Start with Crude Mixture tlc Perform TLC with Initial Solvent System (e.g., 9:1 Hex:EtOAc) start->tlc rf_check Check Rf of Desired Compound tlc->rf_check too_high Rf > 0.35 (Too High) rf_check->too_high too_low Rf < 0.2 (Too Low) rf_check->too_low optimal 0.2 <= Rf <= 0.35 (Optimal) rf_check->optimal decrease_polarity Decrease Polarity (Increase % Hexane) too_high->decrease_polarity increase_polarity Increase Polarity (Increase % EtOAc) too_low->increase_polarity proceed Proceed to Column Chromatography optimal->proceed decrease_polarity->tlc increase_polarity->tlc

Caption: Logic for optimizing the column chromatography mobile phase.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-3-cyclopropylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Bromo-3-cyclopropylpyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and effective method for the synthesis of this compound is the Negishi cross-coupling reaction. This reaction involves the coupling of an organozinc reagent, specifically cyclopropylzinc bromide, with a 2,3-dihalopyridine (e.g., 2-bromo-3-iodopyridine or 2,3-dibromopyridine) in the presence of a palladium or nickel catalyst. The Negishi coupling is favored for its high functional group tolerance, good yields, and the relative stability of the organozinc reagent.[1][2][3]

Q2: What are the key starting materials for the Negishi coupling to synthesize this compound?

A2: The key starting materials are:

  • A dihalogenated pyridine: Typically 2,3-dibromopyridine or 2-bromo-3-iodopyridine. The reactivity of the halogen at the 3-position is crucial for the selective coupling with the cyclopropylzinc bromide.

  • Cyclopropyl bromide: Used to prepare the cyclopropylzinc bromide reagent.

  • Activated Zinc: Necessary for the formation of the organozinc reagent.

  • Palladium or Nickel catalyst: A catalyst such as Pd(OAc)₂ or Pd₂(dba)₃ is essential for the cross-coupling reaction.

  • Ligand: A phosphine ligand like SPhos or XPhos is often required to stabilize the catalyst and promote the reaction.[2]

Q3: What are some common side reactions that can lower the yield of this compound?

A3: Common side reactions include:

  • Homocoupling: The coupling of two cyclopropylzinc bromide molecules or two 2-bromopyridine molecules.

  • Dehalogenation: Removal of the bromine atom from the pyridine ring without coupling.

  • Formation of isomers: If the starting material is not selectively halogenated, other isomers can be formed.

  • Reaction at the 2-position: While less reactive, the bromine at the 2-position can sometimes participate in the coupling reaction, leading to byproducts.

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved through column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is commonly used to separate the desired product from unreacted starting materials and side products. Recrystallization can also be an effective purification method if a suitable solvent is found.[4][5]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via Negishi coupling.

Issue Potential Cause Recommended Solution
Low or No Conversion of Starting Material Inactive catalystEnsure the use of a fresh, high-quality palladium or nickel catalyst and ligand. Store catalysts and ligands under an inert atmosphere to prevent degradation.
Poor quality of organozinc reagentActivate the zinc dust properly before use (e.g., with iodine). Ensure all reagents and solvents used for the organozinc formation are strictly anhydrous. It is often best to prepare the cyclopropylzinc bromide fresh before the coupling reaction.
Insufficient reaction temperatureWhile higher temperatures can lead to side reactions, the reaction may not proceed if the temperature is too low. Optimize the reaction temperature, starting from the recommended temperature in the protocol and gradually increasing it while monitoring the reaction progress.
Formation of Significant Side Products Reaction temperature is too highHigh temperatures can promote side reactions like homocoupling and decomposition. Lowering the reaction temperature may improve selectivity towards the desired product.
Incorrect stoichiometryCarefully control the molar ratios of the reactants, catalyst, and ligand. An excess of the organozinc reagent can sometimes lead to increased homocoupling of the cyclopropyl group.
Presence of oxygen or moistureThe Negishi coupling is sensitive to air and moisture. Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and properly dried glassware.
Difficulty in Purifying the Product Co-elution of impurities during column chromatographyThe polarity of the desired product and impurities may be very similar. Optimize the solvent system for column chromatography by trying different solvent mixtures and gradients. A longer column may also improve separation.
Oiling out during recrystallizationThe melting point of the compound might be lower than the boiling point of the chosen solvent, or the solution is too concentrated. Try a different recrystallization solvent or a solvent mixture. Ensure a slow cooling rate to promote crystal formation.

Experimental Protocols

Protocol 1: Preparation of Cyclopropylzinc Bromide (in situ)

This protocol describes the preparation of the organozinc reagent immediately before its use in the Negishi coupling reaction.

Materials:

  • Activated Zinc dust (1.2 equivalents)

  • Iodine (one crystal)

  • Cyclopropyl bromide (1.0 equivalent)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Under an inert atmosphere (argon or nitrogen), add activated zinc dust and a small crystal of iodine to a dry two-necked round-bottom flask equipped with a condenser and a magnetic stir bar.

  • Gently heat the flask with a heat gun until purple iodine vapors are observed, then allow it to cool to room temperature. This process further activates the zinc.

  • Add anhydrous THF to the flask.

  • In a separate dry flask, prepare a solution of cyclopropyl bromide in anhydrous THF.

  • Slowly add the cyclopropyl bromide solution to the zinc suspension via a syringe. The reaction is exothermic and may require cooling in a water bath to maintain a gentle reflux.

  • Stir the mixture at room temperature for 2-4 hours. The formation of the organozinc reagent is indicated by the disappearance of the zinc dust and the formation of a slightly cloudy solution. This solution is used directly in the next step.

Protocol 2: Negishi Coupling for the Synthesis of this compound

This protocol outlines the palladium-catalyzed cross-coupling of 2,3-dibromopyridine with the freshly prepared cyclopropylzinc bromide.

Materials:

  • 2,3-Dibromopyridine (1.0 equivalent)

  • Freshly prepared Cyclopropylzinc bromide solution (1.5 equivalents in THF)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Anhydrous solvent (e.g., THF, Dioxane)

Procedure:

  • In a separate dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ and SPhos.

  • Add anhydrous solvent to the flask and stir for 10-15 minutes to form the catalyst complex.

  • To this catalyst mixture, add 2,3-dibromopyridine.

  • Transfer the freshly prepared cyclopropylzinc bromide solution to the reaction flask via cannula.

  • Heat the reaction mixture to 65-80 °C and stir for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Data Presentation

Table 1: Representative Conditions for Negishi Coupling of Aryl Bromides with Cyclopropylzinc Bromide

EntryCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)THF651285
2Pd₂(dba)₃ (1)XPhos (2)Dioxane80892
3NiCl₂(dppp) (5)-THF252478
4PdCl₂(dppf) (3)-Toluene100688

Note: Yields are generalized from literature for similar aryl bromides and may vary for 2,3-dibromopyridine. Optimization for the specific substrate is recommended.

Visualizations

experimental_workflow cluster_reagent_prep Reagent Preparation cluster_coupling Negishi Coupling cluster_workup Work-up and Purification zinc Activate Zinc prep_organozinc Prepare Cyclopropylzinc Bromide in THF zinc->prep_organozinc cypbr Prepare Cyclopropyl Bromide Solution cypbr->prep_organozinc add_reactants Add 2,3-Dibromopyridine and Organozinc prep_organozinc->add_reactants catalyst_prep Prepare Pd Catalyst/ Ligand Complex catalyst_prep->add_reactants reaction Heat and Stir (65-80°C, 8-12h) add_reactants->reaction quench Quench with Sat. aq. NH4Cl reaction->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield of This compound check_conversion Check Conversion of Starting Material start->check_conversion check_side_products Analyze for Side Products check_conversion->check_side_products High Conversion inactive_catalyst Inactive Catalyst? check_conversion->inactive_catalyst Low Conversion bad_organozinc Poor Organozinc Reagent? check_conversion->bad_organozinc Low Conversion low_temp Reaction Temp Too Low? check_conversion->low_temp Low Conversion high_temp Reaction Temp Too High? check_side_products->high_temp Significant Side Products bad_stoich Incorrect Stoichiometry? check_side_products->bad_stoich Significant Side Products air_moisture Air/Moisture Contamination? check_side_products->air_moisture Significant Side Products sol_catalyst Use Fresh Catalyst/Ligand inactive_catalyst->sol_catalyst sol_organozinc Ensure Anhydrous Conditions and Freshly Prepare Reagent bad_organozinc->sol_organozinc sol_temp Optimize Temperature low_temp->sol_temp sol_high_temp Lower Reaction Temperature high_temp->sol_high_temp sol_stoich Verify Molar Ratios bad_stoich->sol_stoich sol_inert Ensure Inert Atmosphere and Anhydrous Solvents air_moisture->sol_inert

References

Technical Support Center: Synthesis of 2-Bromo-3-cyclopropylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-3-cyclopropylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The synthesis of this compound can be approached through several routes, primarily categorized into two strategies:

  • Introduction of the cyclopropyl group onto a pre-functionalized pyridine ring: This often involves the cross-coupling of a 2-bromopyridine derivative with a cyclopropyl organometallic reagent (e.g., Negishi or Suzuki coupling).

  • Modification of a cyclopropyl-substituted pyridine: A common method is the Sandmeyer reaction starting from 2-amino-3-cyclopropylpyridine to introduce the bromo group. Another possibility is the direct bromination of 3-cyclopropylpyridine, though this may lead to issues with regioselectivity.

Q2: What are the typical byproducts observed in the Sandmeyer synthesis of this compound?

A2: The Sandmeyer reaction, while effective, is known to generate several byproducts. When synthesizing this compound from 2-amino-3-cyclopropylpyridine, you may encounter:

  • 2-Hydroxy-3-cyclopropylpyridine (3-cyclopropyl-2-pyridone): This is a common byproduct resulting from the reaction of the diazonium salt intermediate with water.

  • Azo compounds: These can form from the coupling of the diazonium salt with the starting amine or other aromatic species present in the reaction mixture.

  • Unreacted 2-amino-3-cyclopropylpyridine: Incomplete diazotization will lead to the presence of the starting material in the final product mixture.

  • Poly-brominated species: Although less common in a Sandmeyer reaction compared to direct bromination, over-bromination can occur under certain conditions, leading to dibrominated cyclopropylpyridines.

Q3: What byproducts can be expected from a palladium-catalyzed cross-coupling approach?

A3: If synthesizing this compound via a palladium-catalyzed cross-coupling reaction (e.g., Negishi coupling of 2,3-dibromopyridine with a cyclopropylzinc reagent), potential byproducts include:

  • Homocoupled products: Such as 3,3'-dicyclopropyl-2,2'-bipyridine or 2,2'-dibromo-3,3'-bipyridine.

  • Dehalogenated product: Formation of 3-cyclopropylpyridine due to premature quenching of the organometallic intermediate.

  • Isomeric products: If the starting material is not regiochemically pure, isomeric bromocyclopropylpyridines may be formed.

  • Products from β-hydride elimination: In some palladium-catalyzed reactions, β-hydride elimination from the cyclopropyl group can lead to propene derivatives, although this is less common with cyclopropyl rings due to ring strain.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.

Observed Issue Potential Cause Troubleshooting Steps
Low yield of this compound with significant formation of 3-cyclopropyl-2-pyridone. The diazonium salt intermediate is reacting with water.1. Ensure anhydrous conditions during the diazotization and Sandmeyer reaction. 2. Maintain a low reaction temperature (typically 0-5 °C) to improve the stability of the diazonium salt. 3. Use a non-aqueous solvent if the reaction protocol allows.
Presence of a colored, high molecular weight impurity. Formation of azo compounds.1. Ensure slow, controlled addition of the diazotizing agent (e.g., sodium nitrite) to prevent its accumulation. 2. Maintain a sufficiently acidic medium to ensure complete diazotization and minimize coupling reactions.
Starting material (2-amino-3-cyclopropylpyridine) detected in the final product. Incomplete diazotization.1. Check the stoichiometry and purity of the diazotizing agent. 2. Ensure the reaction temperature is optimal for diazonium salt formation. 3. Increase the reaction time for the diazotization step.
Formation of homocoupled byproducts in a cross-coupling reaction. Inefficient cross-coupling or side reactions of the organometallic reagents.1. Optimize the catalyst and ligand system. 2. Control the rate of addition of the organometallic reagent. 3. Ensure the reaction is performed under an inert atmosphere to prevent oxidative degradation.
Multiple isomeric products are observed. Lack of regioselectivity in a direct bromination approach or use of an impure starting material.1. For direct bromination, screen different brominating agents and reaction conditions to improve regioselectivity. 2. If starting from a substituted pyridine, ensure its isomeric purity before proceeding. 3. Consider a more regioselective synthetic route, such as a Sandmeyer reaction on a pure aminopyridine isomer.

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction (Inferred from similar procedures)

This protocol is a general guideline based on established Sandmeyer reactions and should be optimized for specific laboratory conditions.

  • Diazotization: Dissolve 2-amino-3-cyclopropylpyridine in an aqueous solution of hydrobromic acid (HBr) at 0-5 °C. To this solution, add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Slowly add the freshly prepared diazonium salt solution to the CuBr solution while maintaining the temperature at 0-5 °C. Nitrogen gas evolution should be observed.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Neutralize the reaction mixture with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Byproduct Identification Workflow

The following diagram illustrates a logical workflow for identifying and mitigating common byproducts in the synthesis of this compound.

Byproduct_Troubleshooting start Start: Crude Product Analysis (LC-MS, GC-MS, NMR) unreacted_sm Unreacted Starting Material (e.g., 2-amino-3-cyclopropylpyridine) start->unreacted_sm Mass matches starting material pyridone Pyridone Byproduct (2-Hydroxy-3-cyclopropylpyridine) start->pyridone Mass = M-Br+OH azo Azo Compound (Colored Impurity) start->azo High MW, colored homocoupling Homocoupled Byproduct start->homocoupling Mass = 2(Reactant) - 2Halogen other Other Byproducts (e.g., Isomers, Dehalogenated) start->other Isomeric pattern or M-Br check_diazotization Review Diazotization Step: - Reagent stoichiometry - Temperature control - Reaction time unreacted_sm->check_diazotization check_sandmeyer Review Sandmeyer Step: - Anhydrous conditions - Temperature control pyridone->check_sandmeyer azo->check_diazotization check_coupling Review Coupling Step: - Catalyst/ligand - Inert atmosphere - Reagent addition rate homocoupling->check_coupling check_starting_material Check Starting Material Purity other->check_starting_material optimize_purification Optimize Purification: - Column chromatography - Recrystallization - Distillation check_diazotization->optimize_purification check_sandmeyer->optimize_purification check_coupling->optimize_purification check_starting_material->optimize_purification end End: Pure 2-Bromo-3- cyclopropylpyridine optimize_purification->end Pure Product

Caption: Troubleshooting workflow for byproduct identification and mitigation.

References

Technical Support Center: Synthesis of 3-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-substituted pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch pyridine synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Hantzsch synthesis are a common issue, often stemming from inefficient reaction conditions or incomplete oxidation of the dihydropyridine intermediate.[1] Classical methods can be inefficient, but modern modifications can significantly improve yields.

  • Inefficient Reaction Conditions: The initial condensation reaction may not proceed to completion.

    • Troubleshooting: Employ a catalyst such as p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles. Alternatively, a solvent-free approach using γ-Al2O3 nanoparticles as a catalyst at elevated temperatures (e.g., 90°C) can lead to high yields (up to 95%) in shorter reaction times.[1]

  • Incomplete Oxidation: The Hantzsch synthesis initially forms a 1,4-dihydropyridine, which must be oxidized to the final pyridine product. Incomplete oxidation will directly lead to lower yields.[1]

    • Troubleshooting: Ensure you are using an effective oxidizing agent in the correct stoichiometric ratio. Common oxidants include nitric acid, potassium ferrocyanide, iodine in refluxing methanol, CrO3, and KMnO4. Careful optimization is necessary to avoid side reactions with stronger oxidants.[1]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield.

    • Troubleshooting: The order of reagent addition is critical in unsymmetrical Hantzsch reactions. To avoid the formation of undesired intermediates, it is often beneficial to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step.[1]

Q2: I am observing poor regioselectivity in my Bohlmann-Rahtz pyridine synthesis. How can I control the formation of isomers?

A2: The Bohlmann-Rahtz synthesis can be prone to regioselectivity issues, largely dependent on the substitution patterns of the enamine and the ethynylketone.[1][2]

  • Controlling Regioselectivity: The regiochemical outcome is determined by the initial Michael addition of the enamine to the ethynylketone.

    • Troubleshooting: Carefully select starting materials where electronic and steric properties favor the desired regiochemistry. In some instances, generating the enamine in-situ from a 1,3-dicarbonyl compound and ammonium acetate can improve the process's efficiency and selectivity.[3] Using diynes and nitriles or alkynyl nitriles and alkynes can also help avoid problems with regioselectivity, with the less sterically hindered product being favored.[2]

Q3: The classical Guareschi-Thorpe synthesis for 2-pyridones is inefficient. Are there any modern, higher-yielding modifications?

A3: Yes, the classical Guareschi-Thorpe reaction, which can be low-yielding and require harsh conditions, has been significantly improved with modern protocols.

  • Modern Modification: A highly effective and environmentally friendly modification involves using ammonium carbonate as both the ammonia source and a buffer in an aqueous medium.[1][4][5]

    • Benefits: This approach often results in the precipitation of the pure product directly from the reaction mixture, which simplifies the workup and leads to high yields. This method avoids the use of organic solvents and often does not require a separate catalyst.[1][4]

Q4: I am struggling with the purification of my 3-substituted pyridine product. What are the common challenges and solutions?

A4: Pyridine and its derivatives are often hygroscopic and can be challenging to purify due to the presence of water and other impurities with similar boiling points.[6]

  • Presence of Water: Pyridine is highly hygroscopic and forms an azeotrope with water, making simple distillation ineffective for complete removal.[6]

    • Troubleshooting: For initial drying, treat the pyridine with solid potassium hydroxide (KOH) or sodium hydroxide (NaOH). For obtaining anhydrous pyridine, use a stronger drying agent like calcium hydride (CaH₂) followed by distillation. For exceptionally dry pyridine, final drying over potassium metal can be employed.[6]

  • Other Impurities: Commercial pyridine can contain homologues like picolines and lutidines with close boiling points.[6]

    • Troubleshooting: Purification by distillation after treatment with a drying agent like KOH or an oxidizing agent like KMnO₄ will typically yield a colorless, pure liquid.[6]

Troubleshooting Guides

Hantzsch Pyridine Synthesis
IssuePotential CauseTroubleshooting Steps
Low Yield Inefficient reaction conditions.- Employ a catalyst like p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles.[1]- Consider a solvent-free approach using γ-Al2O3 nanoparticles as a catalyst at elevated temperatures.[1]
Incomplete oxidation of the dihydropyridine intermediate.- Ensure the correct stoichiometry of a suitable oxidizing agent (e.g., nitric acid, KMnO4, iodine).[1]- Monitor the reaction progress by TLC or LC-MS to confirm complete conversion.[1]
Formation of Side Products Incorrect order of reagent addition in unsymmetrical syntheses.- Pre-form the Knoevenagel adduct before adding the enamine.[1]
Bohlmann-Rahtz Pyridine Synthesis
IssuePotential CauseTroubleshooting Steps
Low Yield / No Reaction High temperature required for cyclodehydration is not reached or leads to decomposition.- Use a Brønsted acid catalyst like acetic acid or a solid acid catalyst like Amberlyst-15 to lower the required reaction temperature.[1][3]- Employ a Lewis acid catalyst such as Yb(OTf)3 or ZnBr2 in a suitable solvent like toluene.[1][3]
Decomposition of Starting Material Acid-sensitive enamines reacting with strong acid catalysts.- Use milder alternatives for catalysis.
Poor Regioselectivity Steric and electronic factors of the enamine and ethynylketone leading to multiple reaction pathways.- Carefully select substrates to favor the desired regioisomer.[1]- An alternative approach where the enamine is generated in situ may improve selectivity.[3]

Experimental Protocols

Modified Hantzsch Synthesis using γ-Al2O3 Nanoparticles
  • Preparation: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (2 mmol), ammonium acetate (1.2 mmol), and γ-Al2O3 nanoparticles (as catalyst).

  • Reaction: Heat the mixture at 90°C with stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-25 minutes.[1]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Add ethanol to dissolve the product and filter to recover the catalyst. The catalyst can be washed, dried, and reused.[1]

  • Purification: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 1,4-dihydropyridine. Purify the product by recrystallization.

  • Aromatization: Oxidize the 1,4-dihydropyridine using a suitable oxidizing agent (e.g., iodine in refluxing methanol) to obtain the final pyridine product.[1]

Modified Guareschi-Thorpe Synthesis in Aqueous Medium
  • Preparation: In a flask, mix the 1,3-dicarbonyl compound (10 mmol), the active methylene compound (e.g., ethyl cyanoacetate) (10 mmol), and ammonium carbonate (20 mmol).[7]

  • Solvent: Add water or a 1:1 water/ethanol mixture (20 mL).[7]

  • Reaction: Heat the reaction mixture at 80°C with stirring. The product often begins to precipitate as the reaction progresses.[7]

  • Monitoring: Monitor the reaction by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature.

  • Purification: Collect the precipitated product by filtration. Wash the product with cold water and dry to obtain the pure hydroxy-cyanopyridine.[1]

Visualized Workflows

Hantzsch_Troubleshooting start Hantzsch Synthesis issue Low Yield? start->issue cause1 Inefficient Reaction? issue->cause1 Yes end Improved Yield issue->end No cause2 Incomplete Oxidation? cause1->cause2 No solution1a Use Catalyst (e.g., PTSA) cause1->solution1a Yes solution1b Solvent-Free (γ-Al2O3) cause1->solution1b Yes solution2 Optimize Oxidizing Agent cause2->solution2 Yes solution1a->end solution1b->end solution2->end

Caption: Troubleshooting workflow for the Hantzsch pyridine synthesis.

Bohlmann_Rahtz_Troubleshooting start Bohlmann-Rahtz Synthesis issue Poor Regioselectivity? start->issue cause Substrate Sterics/ Electronics? issue->cause Yes end Improved Regioselectivity issue->end No solution1 Select Substrates Carefully cause->solution1 Yes solution2 In-situ Enamine Generation cause->solution2 Yes solution1->end solution2->end

Caption: Troubleshooting workflow for the Bohlmann-Rahtz synthesis.

Guareschi_Thorpe_Troubleshooting start Guareschi-Thorpe Synthesis issue Inefficient Reaction? start->issue solution Use (NH4)2CO3 in Aqueous Medium issue->solution Yes end High Yield & Simplified Workup issue->end No solution->end

Caption: Troubleshooting workflow for the Guareschi-Thorpe synthesis.

References

Technical Support Center: Optimizing Suzuki Coupling for 2-Bromo-3-cyclopropylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Suzuki-Miyaura cross-coupling of 2-Bromo-3-cyclopropylpyridine.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the optimization of the Suzuki coupling reaction for this compound, offering potential causes and actionable solutions.

Question 1: Why is my Suzuki coupling reaction resulting in a low or no yield?

Answer:

Low yields with this compound are a common challenge and can be attributed to several factors, primarily related to the electronic nature of the pyridine ring and potential steric hindrance.[1] Key areas to investigate include:

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1][2] The use of bulky, electron-rich phosphine ligands can help mitigate this by sterically shielding the palladium center.

  • Inefficient Oxidative Addition: While the C-Br bond is generally reactive, the initial oxidative addition of the palladium catalyst to the this compound can be a limiting step.

  • Protodeboronation of the Boronic Acid: The boronic acid coupling partner can undergo a side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous bases.[1][2][3] Using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can help prevent this.[1][4]

  • Poor Solubility: The starting materials may not be sufficiently soluble in the chosen solvent, leading to a sluggish reaction.[1]

  • Steric Hindrance: The presence of the cyclopropyl group at the 3-position can introduce steric bulk, potentially slowing down the coupling reaction.[5][6][7][8][9]

Question 2: I am observing significant byproduct formation, such as homocoupling of the boronic acid and/or debromination of the this compound. How can I minimize these side reactions?

Answer:

  • Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules is often caused by the presence of oxygen in the reaction mixture.[1][10] To minimize this:

    • Thoroughly degas all solvents and the reaction mixture. Common methods include freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon or nitrogen) for an extended period.[1]

    • Maintain a positive pressure of an inert gas throughout the reaction.

  • Debromination (Protodebromination): The replacement of the bromine atom with a hydrogen atom can occur under certain conditions. To minimize this:

    • Use anhydrous solvents and ensure all glassware is thoroughly dried.

    • The choice of base can also influence this side reaction.

Question 3: My reaction is not going to completion, and I observe unreacted starting material. What should I try?

Answer:

  • Increase Reaction Temperature: Suzuki couplings are often heated, typically in the range of 80-110 °C.[1][10] Increasing the temperature can help overcome activation energy barriers.

  • Screen Different Catalyst/Ligand Systems: The choice of catalyst and ligand is critical. For sterically hindered or electron-deficient substrates, more sophisticated ligands are often necessary.[11][12] Consider screening bulky, electron-rich phosphine ligands like SPhos, XPhos, or P(t-Bu)₃.[10]

  • Insufficient Base Strength: The base may not be strong enough to effectively promote the transmetalation step.[1] Consider screening stronger bases like K₃PO₄ or Cs₂CO₃.[1][13]

  • Check Reagent Stoichiometry: Ensure an appropriate excess of the boronic acid derivative is used (typically 1.2-1.5 equivalents).[10][14]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the Suzuki coupling of this compound?

A1: A good starting point would be to use a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos. A common base to start with is K₂CO₃ or K₃PO₄, and a solvent system of dioxane/water or toluene/water is often effective.[1][10]

Q2: How do I choose the right ligand for this reaction?

A2: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For a substrate like this compound, which is a heteroaromatic halide and has some steric bulk, bulky and electron-donating phosphine ligands (Buchwald ligands) such as SPhos, XPhos, and RuPhos are generally recommended.[10][15] These ligands promote oxidative addition and reductive elimination.

Q3: What is the role of the base, and which one should I use?

A3: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[13] The choice of base can significantly impact the reaction outcome. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[13] For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ often give better results.[1]

Q4: Can I use microwave heating for this reaction?

A4: Yes, microwave irradiation can be an effective method to accelerate the reaction and improve yields, especially for sluggish couplings.[8][16] It allows for rapid heating to high temperatures, often reducing reaction times from hours to minutes.

Data Presentation: Starting Point for Optimization

The following tables summarize common catalysts, ligands, bases, and solvents used for Suzuki couplings of similar 2-bromopyridine substrates. These should be considered as a starting point for the optimization of the reaction with this compound.

Table 1: Catalyst and Ligand Systems

Palladium SourceLigandTypical Loading (mol%)Notes
Pd(OAc)₂PPh₃2-5 (Pd), 4-10 (Ligand)Prone to catalyst deactivation with pyridinic substrates.[1]
Pd₂(dba)₃SPhos1-3 (Pd), 2-6 (Ligand)Bulky, electron-rich ligand helps to stabilize the catalyst.[1][10]
Pd₂(dba)₃XPhos1-3 (Pd), 2-6 (Ligand)A robust system for a wide range of substrates.[10]
Pd(PPh₃)₄-2-5A pre-formed catalyst that can offer better reproducibility.[10]

Table 2: Base and Solvent Combinations

BaseEquivalentsSolventTemperature (°C)Notes
K₂CO₃2-3Toluene/H₂O80-110A common and cost-effective choice.[1]
K₃PO₄2-3Dioxane/H₂O80-110A strong base, often effective for less reactive substrates.[1][10]
Cs₂CO₃2-3Dioxane80-110Often provides higher yields but is more expensive.[1]
Na₂CO₃2-3DMF80-120DMF can aid in the solubility of starting materials.[1]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound:

Note: This is a generalized procedure and requires optimization for specific substrates and coupling partners.

  • Reaction Setup: In a dry Schlenk tube or reaction vial, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (2.0-3.0 eq.).[1][10]

  • Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by subjecting it to several cycles of vacuum and backfilling with an inert gas (e.g., Argon or Nitrogen).[10]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[10]

  • Solvent Addition: Add the degassed solvent(s) via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][10]

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1][10]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[10]

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R (Product) Reductive_Elimination->Ar-R R-B(OR)2 R-B(OR)2 Boronate [R-B(OR)2(Base)]- R-B(OR)2->Boronate Activation Base Base Base->Boronate Boronate->Transmetalation Ar-X Ar-X (this compound) Ar-X->Oxidative_Addition Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Optimization Strategy cluster_2 Side Reaction Mitigation Start Low Yield or No Reaction Check_Purity Check Starting Material Purity Start->Check_Purity Check_Reagents Verify Catalyst, Ligand, Base Activity Check_Purity->Check_Reagents Screen_Ligand Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Check_Reagents->Screen_Ligand If reagents are good Screen_Base Screen Bases (K2CO3, K3PO4, Cs2CO3) Screen_Ligand->Screen_Base Screen_Solvent Vary Solvent System (Dioxane/H2O, Toluene/H2O) Screen_Base->Screen_Solvent Increase_Temp Increase Reaction Temperature Screen_Solvent->Increase_Temp Degas Thoroughly Degas Solvents and Reaction Mixture Increase_Temp->Degas If homocoupling observed Use_Anhydrous Use Anhydrous Conditions Increase_Temp->Use_Anhydrous If debromination observed Use_Boronic_Ester Consider Boronic Ester or Trifluoroborate Salt Use_Anhydrous->Use_Boronic_Ester If protodeboronation suspected

References

preventing debromination of 2-Bromo-3-cyclopropylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Bromo-3-cyclopropylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound, with a specific focus on preventing the common side reaction of debromination.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem when working with this compound?

A1: Debromination is an undesired side reaction where the bromine atom on the pyridine ring is replaced by a hydrogen atom, leading to the formation of 3-cyclopropylpyridine. This is problematic because it consumes your starting material, reduces the yield of the desired product, and introduces a significant impurity that can be challenging to separate. In the context of cross-coupling reactions, where the bromine atom is the reactive handle for C-C or C-N bond formation, debromination is a competing reaction that directly lowers the efficiency of your desired transformation.

Q2: What are the primary causes of debromination in reactions involving this compound?

A2: Debromination of aryl bromides like this compound, particularly in palladium-catalyzed cross-coupling reactions, is primarily caused by the in-situ formation of palladium-hydride (Pd-H) species. These hydride species can arise from several sources within the reaction mixture, including:

  • Bases: Strong bases, especially alkoxides, can promote the formation of Pd-H.

  • Solvents: Protic solvents (e.g., alcohols) or even ethereal solvents like dioxane can act as hydride sources.

  • Impurities: Water or other protic impurities can contribute to hydride formation.

  • Ligands: Certain phosphine ligands can undergo decomposition pathways that generate hydrides.

Once formed, the Pd-H species can react with this compound in a reductive dehalogenation process to yield the debrominated byproduct. High reaction temperatures and prolonged reaction times can also exacerbate this issue.

Q3: How does the 3-cyclopropyl group influence the susceptibility of this compound to debromination?

A3: The 3-cyclopropyl group can influence the reactivity of the adjacent C-Br bond through a combination of electronic and steric effects. Cyclopropyl groups are known to have some degree of pi-character and can donate electron density to the adjacent aromatic ring through sigma-pi conjugation. This slight increase in electron density at the carbon bearing the bromine atom might make the oxidative addition step of a cross-coupling reaction slightly more challenging compared to an unsubstituted 2-bromopyridine. However, this electronic effect is generally considered to be modest. Sterically, the cyclopropyl group is relatively small and is unlikely to significantly hinder the approach of the catalyst to the C-Br bond.

Q4: I am observing significant debromination in my Suzuki-Miyaura coupling reaction. What is the first thing I should try to fix it?

A4: The first and often most effective parameters to adjust are the base and the temperature . Switch from a strong base (like NaOH, KOH, or alkoxides) to a milder inorganic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1][2] Concurrently, try lowering the reaction temperature in increments of 10-20 °C. Debromination pathways often have a higher activation energy than the desired coupling, so reducing the temperature can significantly improve selectivity.

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered during experiments with this compound.

Issue 1: Significant Debromination during Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)

Symptoms:

  • GC/MS or LC/MS analysis shows a significant peak corresponding to the mass of 3-cyclopropylpyridine.

  • Isolated yield of the desired coupled product is low, even with full consumption of the starting material.

  • Purification is difficult due to the co-elution of the desired product and the debrominated byproduct.

Troubleshooting Workflow:

Debromination_Troubleshooting start Significant Debromination Observed change_base Switch to Milder Base (K₂CO₃, K₃PO₄, Cs₂CO₃) start->change_base First Step lower_temp Lower Reaction Temperature (e.g., from 100°C to 80°C) start->lower_temp First Step change_ligand Screen Different Ligands (e.g., SPhos, XPhos) change_base->change_ligand If still problematic lower_temp->change_ligand If still problematic change_solvent Change Solvent (e.g., Toluene instead of Dioxane/DMF) change_ligand->change_solvent Further Optimization check_reagents Ensure Anhydrous Conditions & High Purity Reagents change_solvent->check_reagents Final Checks optimize_time Optimize Reaction Time (Monitor closely, do not overheat) check_reagents->optimize_time

Caption: A step-by-step workflow for troubleshooting debromination.

Quantitative Impact of Reaction Parameters on Debromination (Illustrative Data)

The following tables summarize the expected trends based on data from similar bromopyridine substrates. The percentage of debromination is an illustrative value to demonstrate the relative impact of changing a particular parameter.

Table 1: Effect of Base on Debromination in Suzuki-Miyaura Coupling

EntryBase (2.0 equiv)Desired Product Yield (%)Debrominated Byproduct (%)
1NaOtBu4550
2K₂CO₃7818
3K₃PO₄888

Data is illustrative and based on general trends for aryl halides.

Table 2: Effect of Ligand on Debromination in Suzuki-Miyaura Coupling

EntryLigandDesired Product Yield (%)Debrominated Byproduct (%)
1PPh₃6530
2SPhos90<5
3XPhos92<5

Data is illustrative. Optimal ligand choice is substrate-dependent.

Table 3: Effect of Temperature on Debromination in Suzuki-Miyaura Coupling

EntryTemperature (°C)Desired Product Yield (%)Debrominated Byproduct (%)
11106035
2908510
37075 (slower reaction)<5

Data is illustrative and based on general trends for aryl halides.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Minimized Debromination

This protocol is designed to minimize hydrodebromination by using a mild base, a bulky electron-rich ligand, and a moderate reaction temperature.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • Catalyst and Ligand Addition: In a separate vial, weigh the Pd₂(dba)₃ and SPhos and add them to the Schlenk flask.

  • Inerting: Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete in 4-12 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram:

Suzuki_Workflow setup 1. Add Reagents to Schlenk Flask (Aryl Bromide, Boronic Acid, Base) catalyst 2. Add Catalyst and Ligand (Pd₂(dba)₃, SPhos) setup->catalyst inert 3. Evacuate and Backfill with Inert Gas (3x) catalyst->inert solvent 4. Add Degassed Solvents (Dioxane/Water) inert->solvent react 5. Heat to 80°C with Stirring solvent->react monitor 6. Monitor by TLC/LC-MS react->monitor workup 7. Cool, Dilute, and Extract monitor->workup Reaction Complete purify 8. Dry and Purify by Chromatography workup->purify product Desired Coupled Product purify->product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling.

Signaling Pathway/Logical Relationship Diagram:

Debromination_Pathway ArylBr This compound (Ar-Br) OxAdd Oxidative Addition ArylBr->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd ArPdBr Ar-Pd(II)-Br Intermediate OxAdd->ArPdBr Transmetalation Transmetalation ArPdBr->Transmetalation PdH_Formation Pd-H Formation ArPdBr->PdH_Formation BoronicAcid Boronic Acid (R-B(OH)₂) BoronicAcid->Transmetalation Base Base Base->Transmetalation ArPdR Ar-Pd(II)-R Intermediate Transmetalation->ArPdR ReductiveElim Reductive Elimination ArPdR->ReductiveElim ReductiveElim->Pd0 Regenerates DesiredProduct Desired Product (Ar-R) ReductiveElim->DesiredProduct HydrideSource Hydride Source (Base, Solvent, H₂O) HydrideSource->PdH_Formation ArPdH Ar-Pd(II)-H Intermediate PdH_Formation->ArPdH ReductiveElim_Debrom Reductive Elimination ArPdH->ReductiveElim_Debrom ReductiveElim_Debrom->Pd0 Regenerates DebrominatedProduct Debrominated Byproduct (Ar-H) ReductiveElim_Debrom->DebrominatedProduct

Caption: Competing pathways in Suzuki-Miyaura coupling leading to debromination.

References

Technical Support Center: Purification of 2-Bromo-3-cyclopropylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the purification challenges of 2-Bromo-3-cyclopropylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The impurities in this compound largely depend on the synthetic route employed. Common impurities can include:

  • Unreacted Starting Materials: Such as 2-Amino-3-cyclopropylpyridine if a Sandmeyer-type reaction is used.[1]

  • Isomeric Byproducts: Positional isomers that may form during the bromination of the pyridine ring.

  • Over-brominated Species: Di-brominated or other poly-brominated pyridine derivatives.[1]

  • Phenolic Byproducts: Formation of 2-Hydroxy-3-cyclopropylpyridine can occur if the diazonium salt intermediate in a Sandmeyer reaction reacts with water, especially at elevated temperatures.[2]

  • Debrominated Species: 3-cyclopropylpyridine can be present as a byproduct.

  • Residual Solvents: Solvents used in the synthesis and work-up, such as ethyl acetate or dichloromethane.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of analytical methods is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Useful for separating non-volatile impurities and isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product and helps in identifying and quantifying impurities with distinct signals.

Q3: What are the general storage conditions for this compound?

A3: this compound should be stored in a cool, dry, and well-ventilated area, away from light. For long-term storage, it is advisable to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Purification by Column Chromatography

Column chromatography is a highly effective method for separating this compound from its impurities.

Problem: Poor separation of the desired product from an impurity.

  • Potential Cause: The solvent system (mobile phase) has suboptimal polarity.

  • Solution:

    • TLC Analysis: Before running the column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find the optimal eluent for separation.

    • Gradient Elution: If a single solvent system is ineffective, use a gradient elution. Start with a low-polarity solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[3]

Problem: The compound is running too fast or too slow on the column.

  • Potential Cause: The polarity of the eluent is too high or too low.

  • Solution:

    • If the compound runs too fast (high Rf value on TLC), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane).

    • If the compound runs too slow (low Rf value on TLC), increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).

Purification by Recrystallization

Recrystallization is a suitable technique for purifying solid this compound, especially for removing small amounts of impurities.

Problem: The compound "oils out" instead of forming crystals.

  • Potential Cause:

    • The cooling process is too rapid.

    • The presence of significant impurities.

    • The solvent is not ideal.

  • Solution:

    • Re-heat the solution until the oil redissolves.

    • Add a small amount of additional solvent.

    • Allow the solution to cool down much more slowly. Insulating the flask can help.

    • If the problem persists, consider a pre-purification step like column chromatography to remove the bulk of the impurities.[4]

Problem: No crystals form even after the solution has cooled.

  • Potential Cause: The solution is not supersaturated.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the liquid or adding a seed crystal of the pure compound.[5]

    • Reduce Solvent Volume: Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.

    • Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility.[5]

Purification by Distillation

For liquid this compound, vacuum distillation can be an effective purification method, especially for separating it from non-volatile impurities.

Problem: The product co-distills with an impurity.

  • Potential Cause: The boiling points of the product and the impurity are very close.

  • Solution:

    • Fractional Distillation: Use a fractional distillation column to improve the separation efficiency.

    • Alternative Purification Method: If fractional distillation is not effective, consider using column chromatography.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Technique Typical Purity Achieved Advantages Disadvantages
Column Chromatography >98%[1]High resolution for separating isomers and other closely related impurities.Can be time-consuming and requires larger volumes of solvent.
Recrystallization >99% (if starting material is relatively pure)Excellent for removing small amounts of impurities from solid products; can be highly efficient.Not suitable for oily products or for removing large quantities of impurities. Finding a suitable solvent can be challenging.
Vacuum Distillation 95-98%Effective for separating from non-volatile impurities and some byproducts with significantly different boiling points.May not effectively separate isomers with similar boiling points. The compound must be thermally stable.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

Objective: To purify crude this compound using silica gel flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent (e.g., a mixture of ethyl acetate and hexanes, determined by TLC)

  • Chromatography column

  • Sand

  • Collection tubes

Procedure:

  • Prepare the Column: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack the column. Add another thin layer of sand on top of the silica gel.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the sample solution onto the top of the column.[4]

  • Elute the Column: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent as needed to move the desired compound down the column.

  • Collect and Monitor Fractions: Collect the eluting solvent in fractions. Monitor the separation by TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 2: Purification by Recrystallization

Objective: To purify solid crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Appropriate recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture while stirring until the solid completely dissolves.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature to promote the formation of large crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[5]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum.

Visualizations

Purification_Workflow Crude Crude this compound AssessPurity Assess Purity (TLC, GC-MS, HPLC) Crude->AssessPurity IsPure Purity > 98%? AssessPurity->IsPure Purification Purification Required IsPure->Purification No PureProduct Pure Product IsPure->PureProduct Yes Distillation Vacuum Distillation Purification->Distillation Liquid Product Chromatography Column Chromatography Purification->Chromatography Complex Mixture / Isomers Recrystallization Recrystallization Purification->Recrystallization Solid Product Distillation->AssessPurity Chromatography->AssessPurity Recrystallization->AssessPurity End End PureProduct->End

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Purification Start Impure Product IsSolid Is the product a solid? Start->IsSolid TryRecrystallization Attempt Recrystallization IsSolid->TryRecrystallization Yes IsLiquid Is the product a liquid? IsSolid->IsLiquid No OilingOut Does it 'oil out'? TryRecrystallization->OilingOut SlowCooling Re-dissolve and cool slowly OilingOut->SlowCooling Yes Pure Pure Product OilingOut->Pure No (Successful) ColumnChrom Use Column Chromatography SlowCooling->ColumnChrom ColumnChrom->Pure IsLiquid->ColumnChrom No (Complex Mixture) TryDistillation Attempt Vacuum Distillation IsLiquid->TryDistillation Yes CloseBoiling Are impurities close-boiling? TryDistillation->CloseBoiling CloseBoiling->ColumnChrom Yes CloseBoiling->Pure No (Successful)

Caption: Decision tree for troubleshooting the purification of this compound.

References

Technical Support Center: Synthesis of 2-Bromo-3-cyclopropylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-3-cyclopropylpyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method for the synthesis of this compound is the Sandmeyer reaction. This reaction involves the diazotization of the corresponding aminopyridine, 3-cyclopropylpyridin-2-amine, followed by a copper(I) bromide-mediated displacement of the diazonium group with a bromide.[1][2]

Q2: What are the potential side reactions I should be aware of during the Sandmeyer synthesis of this compound?

A2: The Sandmeyer reaction, while generally robust, is known to have several potential side reactions that can lead to impurities in the final product. These include:

  • Formation of 3-cyclopropylpyridin-2-ol: The diazonium salt intermediate can react with water present in the reaction mixture, leading to the formation of the corresponding pyridinol.[3]

  • Formation of biaryl pyridines: A radical--nucleophilic aromatic substitution (SRNAr) mechanism is known to be involved in the Sandmeyer reaction, which can lead to the formation of biaryl pyridine byproducts.[1]

  • Deamination of the starting material: The diazonium group can be replaced by a hydrogen atom, leading to the formation of 3-cyclopropylpyridine.

  • Formation of azo compounds: Incomplete reaction or side reactions of the diazonium salt can lead to the formation of colored azo compounds, which can complicate purification.

Q3: How can I minimize the formation of the 3-cyclopropylpyridin-2-ol byproduct?

A3: To minimize the formation of 3-cyclopropylpyridin-2-ol, it is crucial to carry out the reaction under anhydrous or near-anhydrous conditions. Ensure all glassware is thoroughly dried and use anhydrous solvents. The reaction temperature should also be carefully controlled, as higher temperatures can promote the undesired reaction with water.

Q4: What is the best way to purify the crude this compound?

A4: Purification of the crude product is typically achieved through column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in petroleum ether or hexanes. The polarity of the eluent can be adjusted based on the separation of the desired product from the identified impurities by thin-layer chromatography (TLC).[4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low or no yield of the desired product - Incomplete diazotization of the starting amine.- Decomposition of the diazonium salt before the addition of the copper(I) bromide.- Inactive copper(I) bromide.- Ensure the reaction temperature for the diazotization is kept low (typically 0-5 °C).- Use freshly prepared sodium nitrite solution.- Add the diazonium salt solution to the copper(I) bromide solution promptly after its formation.- Use high-purity, anhydrous copper(I) bromide.
Presence of a significant amount of 3-cyclopropylpyridin-2-ol - Presence of excess water in the reaction mixture.- Reaction temperature is too high.- Use anhydrous solvents and reagents.- Ensure all glassware is thoroughly dried.- Maintain a low reaction temperature (0-5 °C) during the diazotization and addition of the diazonium salt.
Formation of a dark-colored, tarry reaction mixture - Formation of azo compounds and other polymeric byproducts.- Reaction temperature is too high.- Maintain a low and controlled temperature throughout the reaction.- Ensure efficient stirring to prevent localized overheating.- Consider a slower addition of the sodium nitrite solution.
Difficulty in separating the product from a byproduct with similar polarity - The chosen eluent system for column chromatography is not optimal.- Perform a thorough optimization of the eluent system for column chromatography using TLC with various solvent mixtures of differing polarities.- Consider using a different stationary phase for chromatography if silica gel is not effective.

Experimental Protocols

A representative experimental protocol for the synthesis of this compound via the Sandmeyer reaction is provided below. This protocol is based on general procedures for the Sandmeyer bromination of aminopyridines.[2]

Materials:

  • 3-cyclopropylpyridin-2-amine

  • Copper(II) bromide (CuBr₂)

  • Amyl nitrite

  • Dibromomethane (CH₂Br₂)

  • 1N Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve 3-cyclopropylpyridin-2-amine (1.0 eq) and copper(II) bromide (0.5 eq) in dibromomethane.

  • Diazotization and Bromination: Cool the mixture to 0-5 °C in an ice bath. Slowly add amyl nitrite (1.2 eq) dropwise to the stirred solution. After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by TLC.

  • Workup: Once the reaction is complete, pour the mixture into a 1N NaOH solution and stir for 30 minutes. Extract the aqueous layer with dichloromethane (3 x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether as the eluent.

Quantitative Data Summary (Illustrative)

The following table provides illustrative quantitative data based on typical yields for Sandmeyer reactions of related substrates. Actual yields may vary depending on the specific reaction conditions and scale.

Substrate Product Yield (%) Purity (%) Key Byproducts Reference
3-cyclopropylpyridin-2-amineThis compound60-75>95 (after chromatography)3-cyclopropylpyridin-2-ol, 3-cyclopropylpyridineInferred from[2]

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start: 3-cyclopropylpyridin-2-amine, CuBr2 in CH2Br2 diazotization Diazotization & Bromination: Add Amyl Nitrite (0-5 °C) start->diazotization stirring Stir at Room Temperature diazotization->stirring quench Quench with 1N NaOH stirring->quench extraction Extract with CH2Cl2 quench->extraction dry Dry organic layer (Na2SO4) extraction->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Final Product: This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Potential Side Reactions

side_reactions cluster_products Reaction Products start 3-cyclopropylpyridin-2-amine diazonium Diazonium Salt Intermediate start->diazonium Diazotization (NaNO2, H+) product Desired Product: This compound diazonium->product Sandmeyer Reaction (CuBr) side_product1 Side Product: 3-cyclopropylpyridin-2-ol diazonium->side_product1 Reaction with H2O side_product2 Side Product: Biaryl Pyridines diazonium->side_product2 Radical Coupling side_product3 Side Product: 3-cyclopropylpyridine (Deamination) diazonium->side_product3 Reduction

Caption: Potential side reactions in the synthesis of this compound.

References

Technical Support Center: Troubleshooting Failed Reactions with 2-Bromo-3-cyclopropylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromo-3-cyclopropylpyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize chemical reactions involving this versatile building block. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low to no product formation. What are the common causes and how can I troubleshoot this?

Answer:

Low yields in Suzuki-Miyaura couplings involving 2-halopyridines are a common issue. Several factors can contribute to this problem, primarily related to catalyst inhibition and inefficient reaction kinetics.

Potential Causes & Solutions:

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation.

    • Solution: Employ bulky, electron-rich phosphine ligands that can shield the palladium center and prevent coordination with the pyridine nitrogen. Ligands such as Sphos, XPhos, and RuPhos are often effective in these cases.

  • Inefficient Oxidative Addition: The C-Br bond on the electron-deficient pyridine ring can be less reactive towards oxidative addition, which is often the rate-determining step.

    • Solution:

      • Increase the reaction temperature in increments of 10-20 °C.

      • Screen different palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) in combination with electron-rich and sterically hindered ligands.

      • Consider using a more reactive boronic ester (e.g., a pinacol boronate) instead of the boronic acid.

  • Side Reactions:

    • Protodeborylation: The boronic acid can be sensitive to aqueous basic conditions, leading to the formation of the corresponding arene as a byproduct.

      • Solution: Use anhydrous solvents and ensure all reagents are dry. Using potassium trifluoroborate salts or boronic esters can also mitigate this issue.

    • Homocoupling: Homocoupling of the boronic acid (Glaser coupling) can occur, especially in the presence of oxygen.

      • Solution: Thoroughly degas the reaction mixture by purging with an inert gas (Argon or Nitrogen) for an extended period. Freeze-pump-thaw cycles are also highly effective.

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for the transmetalation step.

    • Solution: Screen a variety of bases and solvent systems. A common starting point is K₂CO₃ or K₃PO₄ in a mixture of an organic solvent (like dioxane, toluene, or DMF) and water. For sensitive substrates, non-aqueous conditions with a base like Cs₂CO₃ or K₃PO₄ in a solvent such as dioxane or THF can be beneficial.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start Low/No Yield check_catalyst Screen Ligands (e.g., Sphos, XPhos) start->check_catalyst Catalyst Inhibition? check_temp Increase Temperature start->check_temp Slow Kinetics? check_reagents Check Reagent Quality (Dryness, Purity) start->check_reagents Reagent Issue? check_base_solvent Screen Bases & Solvents (e.g., K3PO4/Dioxane) check_catalyst->check_base_solvent check_temp->check_base_solvent check_reagents->check_base_solvent side_reactions Address Side Reactions (Degas, Use Boronic Ester) check_base_solvent->side_reactions success Improved Yield side_reactions->success

Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura coupling reactions.

Issue 2: Unsuccessful Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination of this compound with a primary/secondary amine is not proceeding as expected. What adjustments can I make?

Answer:

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with heteroaryl halides like this compound is highly dependent on the reaction conditions.

Potential Causes & Solutions:

  • Ligand Choice: The nature of the phosphine ligand is critical. For 2-bromopyridines, bulky, electron-rich biarylphosphine ligands are often necessary to promote both the oxidative addition and the reductive elimination steps.

    • Solution: Screen ligands such as XPhos, Sphos, or BrettPhos. For some systems, chelating bisphosphine ligands like BINAP or dppf might also be effective.[1]

  • Base Selection: The strength and solubility of the base are crucial. Strong, non-nucleophilic bases are typically required.

    • Solution: Sodium tert-butoxide (NaOtBu) is a common and effective choice. Other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can also be successful, depending on the amine and solvent.

  • Solvent Effects: The solvent can influence the solubility of the reagents and the stability of the catalytic species.

    • Solution: Toluene and dioxane are the most common solvents for Buchwald-Hartwig aminations. Ethereal solvents like THF or DME can also be effective.

  • Reaction Temperature: These reactions often require elevated temperatures to overcome activation barriers.

    • Solution: Start with a temperature around 80-100 °C and increase if the reaction is sluggish. Monitor for potential decomposition of starting materials or products at higher temperatures.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OA_complex [Ar-Pd(II)(Br)L2] Pd0->OA_complex Oxidative Addition (Ar-Br) Amine_complex [Ar-Pd(II)(NHR'R'')L2]+ OA_complex->Amine_complex + HNR'R'' - Br- Amido_complex [Ar-Pd(II)(NR'R'')L] Amine_complex->Amido_complex - H+ (Base) Product Ar-NR'R'' Amido_complex->Product Reductive Elimination Product->Pd0 Regeneration

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Issue 3: Complications in Sonogashira Coupling

Question: I am experiencing issues with my Sonogashira coupling of this compound, including the formation of significant byproducts. How can I optimize this reaction?

Answer:

The Sonogashira coupling is a reliable method for forming C-C triple bonds, but it is prone to certain side reactions, especially when using heteroaryl halides.

Potential Causes & Solutions:

  • Homocoupling of the Alkyne (Glaser Coupling): This is the most common side reaction, leading to the formation of a diyne from the terminal alkyne. It is often promoted by the presence of oxygen and the copper(I) co-catalyst.

    • Solution:

      • Rigorously degas all solvents and the reaction mixture with an inert gas.

      • Consider a "copper-free" Sonogashira protocol, which can minimize homocoupling.

      • Use a slight excess of the alkyne (1.1-1.5 equivalents).

  • Dehalogenation of the Starting Material: Reductive dehalogenation of this compound can occur, leading to the formation of 3-cyclopropylpyridine.

    • Solution: Ensure the palladium catalyst is in the correct oxidation state. The use of milder bases and lower reaction temperatures may also help.

  • Catalyst and Ligand Choice: The standard Pd(PPh₃)₄ or a combination of a Pd(II) source with a phosphine ligand is typically used.

    • Solution: If standard conditions fail, screening other phosphine ligands or N-heterocyclic carbene (NHC) ligands may be beneficial.

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used, often serving as both the base and a solvent.

    • Solution: Ensure the amine base is of high purity and freshly distilled if necessary. Other solvents like DMF or THF can be used in conjunction with an amine base.[2]

Troubleshooting Logic for Sonogashira Coupling

Sonogashira_Troubleshooting start Problem with Sonogashira byproduct Significant Byproducts? start->byproduct low_yield Low Yield? start->low_yield byproduct->low_yield No homocoupling Check for Homocoupling (Glaser Product) byproduct->homocoupling Yes dehalogenation Check for Dehalogenation low_yield->dehalogenation Yes optimize_conditions Optimize Conditions: - Catalyst/Ligand - Base - Temperature low_yield->optimize_conditions No copper_free Consider Copper-Free Protocol homocoupling->copper_free degas Improve Degassing homocoupling->degas dehalogenation->optimize_conditions success Successful Reaction optimize_conditions->success copper_free->success degas->success

Caption: A decision tree for troubleshooting common issues in Sonogashira coupling reactions.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and reported yields for palladium-catalyzed cross-coupling reactions with bromopyridine substrates. These should serve as a starting point for optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄ (2-3)Toluene/H₂O100-11012-2470-95Good for electron-rich and hindered substrates.
Pd₂(dba)₃ (1-3)XPhos (2-6)K₂CO₃ (2-3)Dioxane/H₂O90-1008-1865-90A versatile system for various aryl bromides.
Pd(PPh₃)₄ (3-5)-Na₂CO₃ (2)DME/H₂O80-9012-2450-85A classic catalyst, may be less effective for challenging substrates.
PdCl₂(dppf) (2-3)-Cs₂CO₃ (2)DMF1008-1675-95Effective for a broad range of substrates.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃ (1-2)BINAP (1.5-3)NaOtBu (1.2-1.5)Toluene80-1004-1260-98Effective for a range of primary and secondary amines.[3]
Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Dioxane100-11012-2470-95Good for coupling with less nucleophilic amines.
Pd(OAc)₂ (1-2)dppf (1.2-2.4)Cs₂CO₃ (1.5)Toluene11016-2455-90Can be effective for specific substrate combinations.

Table 3: Representative Conditions for Sonogashira Coupling of Bromopyridines

Catalyst (mol%)Co-catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₂Cl₂ (2)CuI (1-5)-Et₃NDMF80-1003-872-96Classic Sonogashira conditions.[2]
Pd(OAc)₂ (2.5)CuI (5)PPh₃ (5)Et₃NDMF1003up to 96Optimized conditions for 2-amino-3-bromopyridines.[2]
Pd(PPh₃)₄ (2-5)CuI (2-5)-DIPEATHF60-806-1660-90Milder conditions that may reduce side reactions.

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and the phosphine ligand (e.g., SPhos, 2-6 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Boronic Acid - Base B Establish Inert Atmosphere (Ar/N2) A->B C Add Catalyst & Ligand B->C D Add Degassed Solvent C->D E Heat & Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Cool & Quench F->G H Aqueous Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon. Repeat three times.

  • Reagent Addition: Under an inert atmosphere, add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Seal the tube tightly and heat the mixture to 80-110 °C with stirring. Monitor the reaction's progress.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling
  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., DMF or THF) followed by the amine base (e.g., Et₃N or DIPEA, 2-3 equiv.) and the terminal alkyne (1.1-1.5 equiv.).

  • Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 100 °C) until the starting material is consumed as indicated by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution, followed by water and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

This technical support guide provides a starting point for troubleshooting and optimizing reactions with this compound. Successful synthesis often requires careful optimization of the reaction parameters for each specific substrate combination.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Bromo-3-cyclopropylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cross-coupling reactions with 2-bromo-3-cyclopropylpyridine.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is most suitable for my desired transformation with this compound?

A: The choice of reaction depends on the type of bond you intend to form:

  • Suzuki-Miyaura Coupling: Ideal for forming Carbon-Carbon (C-C) bonds with aryl, heteroaryl, or vinyl boronic acids/esters. It is one of the most versatile and widely used methods due to its high functional group tolerance.[1][2]

  • Buchwald-Hartwig Amination: The premier method for forming Carbon-Nitrogen (C-N) bonds with primary or secondary amines.[3][4]

  • Sonogashira Coupling: Specifically used for forming Carbon-Carbon (C-C) bonds with terminal alkynes.[5][6][7]

sub Starting Material: This compound decision What bond do you want to form? sub->decision suzuki Suzuki-Miyaura (C-C Bond) decision->suzuki  Aryl/Vinyl buchwald Buchwald-Hartwig (C-N Bond) decision->buchwald  Amine sonogashira Sonogashira (C-C Bond, Alkyne) decision->sonogashira  Alkyne boronic Coupling Partner: Aryl/Vinyl Boronic Acid or Ester suzuki->boronic amine Coupling Partner: Primary or Secondary Amine buchwald->amine alkyne Coupling Partner: Terminal Alkyne sonogashira->alkyne

Caption: Decision tree for selecting the appropriate cross-coupling reaction.

Troubleshooting Guide

Q2: My Suzuki-Miyaura coupling reaction with this compound has a low yield. What are the common causes and how can I fix it?

A: Low yields in Suzuki couplings with 2-bromopyridine substrates are a frequent issue.[8] The primary causes include catalyst deactivation, inefficient transmetalation, and side reactions. The pyridine nitrogen can coordinate to the palladium catalyst, forming inactive species.[8][9]

Troubleshooting Steps:

  • Catalyst & Ligand Choice: The combination of palladium source and ligand is critical. Bulky, electron-rich phosphine ligands can shield the palladium center and promote the reaction.[8] Consider screening different catalyst systems.

  • Base Selection: The base activates the boronic acid for transmetalation.[10] If the reaction is sluggish, a stronger base might be necessary. However, excessively harsh conditions can promote side reactions.

  • Solvent & Temperature: Ensure all reagents are soluble at the reaction temperature. If starting material remains, increasing the temperature may help.[9][11]

  • Inert Atmosphere: Oxygen can lead to the homocoupling of the boronic acid, a common side product.[8] Ensure the reaction mixture and solvents are thoroughly degassed.[8][11]

  • Boronic Acid Stability: Pyridylboronic acids can be susceptible to protodeboronation (replacement of the boronic acid group with hydrogen), especially with aqueous bases.[8][9] Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can mitigate this issue.[8]

G start Low Yield Observed check_sm Unreacted Starting Material? start->check_sm check_byproducts Significant Byproducts? check_sm->check_byproducts No increase_temp Increase Temperature or Switch to More Active Catalyst (e.g., Buchwald Ligand System) check_sm->increase_temp Yes homocoupling Homocoupling Observed? check_byproducts->homocoupling Yes end Re-run Optimized Reaction check_byproducts->end No check_base Screen Stronger Base (e.g., Cs₂CO₃, K₃PO₄) increase_temp->check_base check_base->end deboronation Protodeboronation Observed? homocoupling->deboronation No degas Ensure Thorough Degassing (Freeze-Pump-Thaw) homocoupling->degas Yes use_ester Switch to Boronic Ester (Pinacol) or Trifluoroborate deboronation->use_ester Yes deboronation->end No degas->end use_ester->end

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.

Q3: What are the recommended starting conditions for a Buchwald-Hartwig amination with this compound?

A: For coupling amines with 2-bromopyridines, catalyst systems using bulky, electron-rich phosphine ligands are highly effective.[12] A strong, non-nucleophilic base is required for catalyst turnover.

Recommended Starting Conditions:

ComponentRecommendationMol % / Equiv.Notes
Pd Source Pd₂(dba)₃ or Pd(OAc)₂1-2 mol%Pd₂(dba)₃ is a common Pd(0) source; Pd(OAc)₂ is a stable Pd(II) precatalyst.
Ligand XPhos, SPhos, or BINAP2-4 mol%Bulky, electron-rich ligands that stabilize the catalyst and promote reductive elimination.[8]
Base NaOtBu or LHMDS1.5-2.5 equiv.Strong bases are essential for the reaction.[12]
Solvent Toluene or Dioxane-Anhydrous, degassed solvents are critical for success.
Temperature 80-110 °C-Reaction temperature may require optimization.

This table provides a general starting point. Optimization may be necessary for specific amine coupling partners.

Data & Protocols

Catalyst System Comparison for Suzuki-Miyaura Coupling

The following table summarizes common catalyst systems for the Suzuki-Miyaura coupling of 2-bromopyridine derivatives. These serve as an excellent starting point for optimization with this compound.

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)General YieldNotes
Pd(OAc)₂ (1-2)PPh₃ (2-4)K₂CO₃ (2)Toluene/H₂O100Moderate-GoodA classic, cost-effective system.[13]
Pd(PPh₃)₄ (2-5)-Na₂CO₃ (2)DME/H₂O80-90Good-ExcellentA common and reliable catalyst.[13]
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2-3)Dioxane/H₂O100-110Good-ExcellentBuchwald ligands often improve yields for challenging substrates.[13]
PdCl₂(dppf) (2-3)-Cs₂CO₃ (2)DMF100Good-ExcellentEffective for a broad range of substrates.[13]
General Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol is a starting point and may require optimization.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification a 1. Add Solids to Flask (Bromide, Boronic Acid, Base, Catalyst/Ligand) b 2. Seal, Evacuate & Backfill with Inert Gas (3x) a->b c 3. Add Degassed Solvent(s) via Syringe b->c d 4. Heat to Desired Temperature with Vigorous Stirring c->d e 5. Monitor Progress (TLC, GC-MS, LC-MS) d->e f 6. Cool to Room Temperature & Quench Reaction e->f g 7. Dilute with Organic Solvent & Wash with Water/Brine f->g h 8. Dry, Filter & Concentrate g->h i 9. Purify by Column Chromatography h->i

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst/ligand system.[13]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[9]

  • Solvent Addition: Add the degassed solvent mixture via syringe.[13]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8][9]

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[8]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[8][9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[13]

General Experimental Protocol: Buchwald-Hartwig Amination

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 2.0 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with stirring for the required time (typically 4-24 hours).[14]

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup: After cooling to room temperature, dilute the mixture with diethyl ether or ethyl acetate. Wash with brine, dry over MgSO₄, and remove the solvent under reduced pressure.[14]

  • Purification: Purify the residue by column chromatography to obtain the desired aminopyridine product.

General Experimental Protocol: Sonogashira Coupling

Procedure:

  • Reaction Setup: To a flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%) and the copper(I) cocatalyst (e.g., CuI, 4-5 mol%).[7]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Reagent Addition: Add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and a suitable solvent (e.g., THF or MeCN).

  • Base Addition: Add an amine base, such as Et₃N or Et₂NH, which often serves as both the base and part of the solvent system.[7]

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC.

  • Workup: Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water or ammonium chloride solution.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

References

Technical Support Center: Workup Procedures for 2-Bromo-3-cyclopropylpyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup of reactions involving 2-Bromo-3-cyclopropylpyridine. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the workup of reactions with this compound, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Recovery After Extraction 1. Product is polar and remains in the aqueous layer. The pyridine nitrogen can be protonated in acidic aqueous solutions, increasing water solubility. 2. Emulsion formation during extraction. High concentrations of salts or polar byproducts can lead to emulsions. 3. Product is volatile. While less likely for the coupled products, it can be a concern with low molecular weight derivatives.1. Adjust pH: Before extraction, ensure the aqueous layer is neutral or slightly basic to deprotonate the pyridine nitrogen. 2. Break emulsions: Add brine (saturated NaCl solution) or small amounts of a different organic solvent. Centrifugation can also be effective. 3. Careful solvent removal: Use a rotary evaporator at a moderate temperature and vacuum. For highly volatile compounds, consider alternative purification methods like distillation if applicable to the product's properties.[1]
Difficulty Removing Palladium Catalyst Residues (Black Precipitate or Discoloration) 1. Incomplete removal of palladium species by simple extraction. Palladium can form fine black particles or soluble complexes that are difficult to remove. 2. Adsorption of palladium onto the product. Polar products, especially those with chelating functionalities, can bind to palladium.1. Filtration through Celite®: After diluting the reaction mixture, filter it through a pad of Celite® to remove insoluble palladium black.[2][3] 2. Activated Carbon Treatment: Stirring the organic solution with activated carbon for a short period can help adsorb residual palladium. 3. Specific Washes: Washing the organic layer with a dilute aqueous solution of thiourea or sodium thiocyanate can help to scavenge soluble palladium species.
Presence of Boronic Acid/Ester Byproducts in Suzuki Coupling 1. Unreacted boronic acid/ester. An excess of the boron reagent is often used. 2. Homocoupling of the boronic acid. This side reaction can be promoted by the presence of oxygen.[4]1. Base Wash: Wash the organic layer with a mild aqueous base (e.g., 1M NaOH or K₂CO₃) to extract the acidic boronic acid. 2. Column Chromatography: Boronic acid byproducts can often be separated from the desired product by silica gel chromatography. 3. Methanol Treatment: For boronic acid residues, co-evaporation with methanol can form the volatile trimethyl borate.
Persistent Impurities with Similar Polarity to the Product 1. Isomeric byproducts. Side reactions on the pyridine ring or coupling partner. 2. Homocoupled products. From either the bromopyridine or the coupling partner. 3. Ligand-related impurities. Excess or degraded phosphine ligands (e.g., triphenylphosphine oxide in the case of using triphenylphosphine).1. Optimize Chromatography: Use a shallow solvent gradient, a different solvent system (e.g., toluene/ethyl acetate, dichloromethane/methanol), or consider reverse-phase chromatography if the product is sufficiently polar.[5] 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. 3. Pentane/Hexane Trituration: For removing non-polar impurities like triphenylphosphine oxide, triturating the crude product with pentane or hexane can be effective.
Apparent Ring-Opening of the Cyclopropyl Group 1. Harsh acidic or basic conditions during workup. While generally stable, the cyclopropyl ring can be susceptible to opening under extreme pH or high temperatures in the presence of certain reagents.1. Use Mild Conditions: Employ mild acids/bases for pH adjustments (e.g., saturated NaHCO₃ instead of strong bases). Avoid prolonged heating during the workup. 2. Buffer Aqueous Washes: Use buffered aqueous solutions if pH sensitivity is a concern.

Frequently Asked Questions (FAQs)

Q1: What is a standard aqueous workup procedure for a Suzuki or Buchwald-Hartwig reaction involving this compound?

A1: A general procedure is as follows:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.[3]

  • Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.[6][7]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure.

  • The resulting crude product can then be purified, typically by flash column chromatography on silica gel.[6][7]

Q2: My product appears to be water-soluble. How can I improve extraction efficiency?

A2: To improve the extraction of a basic product like a substituted pyridine, ensure the aqueous phase is at a pH > 8 by adding a base like sodium carbonate or dilute sodium hydroxide. This deprotonates the pyridine nitrogen, reducing its water solubility. Additionally, perform multiple extractions with your organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL) to maximize recovery.

Q3: How do I choose the right solvent system for column chromatography?

A3: The choice of solvent depends on the polarity of your final product. A good starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate). The ratio can be guided by Thin Layer Chromatography (TLC) analysis. For more polar products, a system like dichloromethane/methanol might be necessary. The presence of the cyclopropyl group will make the molecule slightly more lipophilic than a corresponding methyl-substituted analog.

Q4: Are there any specific safety considerations for working with this compound?

A4: Yes, this compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.[5] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and any additional ligand if required.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/water).

  • Reaction: Heat the mixture with vigorous stirring at a specified temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.[6][8]

Detailed Workup and Purification Protocol
  • Cooling and Dilution: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with ethyl acetate (approx. 10-20 times the reaction volume).

  • Filtration: Filter the diluted mixture through a pad of Celite® to remove the heterogeneous catalyst and other fine solids. Wash the pad with additional ethyl acetate.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash with water (2x) and then with brine (1x). If boronic acid is present, an additional wash with a mild aqueous base may be beneficial.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Quantitative Data

The following table presents representative yields for Suzuki-Miyaura and Buchwald-Hartwig reactions of 2-bromopyridines with various coupling partners. Note that yields are highly dependent on the specific substrates, catalyst, ligand, and reaction conditions.

Reaction TypeCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)*
Suzuki-Miyaura Phenylboronic acidPd(dppf)Cl₂Na₂CO₃DME/H₂O901285-95
Suzuki-Miyaura 4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001288-98
Suzuki-Miyaura Thiophen-3-ylboronic acidPd(dppf)Cl₂Na₂CO₃DME/H₂O901275-85
Buchwald-Hartwig MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10018~90
Buchwald-Hartwig AnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene10024~85

*Yields are based on reactions with similar 2-bromopyridine substrates and should be considered as estimates.[6]

Visualizations

Experimental Workflow Diagram

Workup_Procedure General Experimental Workflow for this compound Reactions cluster_reaction Reaction Phase cluster_workup Workup Phase cluster_purification Purification Phase Setup 1. Reaction Setup (Inert Atmosphere) Execution 2. Reaction Execution (Heating & Stirring) Setup->Execution Monitoring 3. Monitor Progress (TLC, LC-MS) Execution->Monitoring Cooling 4. Cool to RT & Dilute Monitoring->Cooling Reaction Complete Filtration 5. Filter through Celite Cooling->Filtration Extraction 6. Aqueous Extraction (Water, Brine) Filtration->Extraction Drying 7. Dry Organic Layer (Na2SO4) Extraction->Drying Concentration 8. Concentrate Drying->Concentration Chromatography 9. Column Chromatography Concentration->Chromatography Product Pure Product Chromatography->Product

Caption: A typical experimental workflow for palladium-catalyzed reactions.

References

Technical Support Center: Scale-up Synthesis of 2-Bromo-3-cyclopropylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 2-Bromo-3-cyclopropylpyridine.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.

Problem IDIssuePotential CausesRecommended Solutions
TSG-001 Low Yield in Sandmeyer Reaction - Incomplete diazotization of 2-Amino-3-cyclopropylpyridine.- Premature decomposition of the diazonium salt due to elevated temperatures.[1]- Suboptimal copper(I) bromide catalyst activity or concentration.[2]- Monitor diazotization completion using starch-iodide paper to test for excess nitrous acid.[1]- Maintain strict temperature control, typically between 0-5°C, during diazotization and the subsequent Sandmeyer reaction.[1][3]- Ensure the use of a fresh, high-quality copper(I) bromide catalyst at an appropriate molar ratio.
TSG-002 Formation of Impurities/Byproducts - Formation of isomeric byproducts during bromination of the pyridine ring.- Over-bromination leading to di-brominated species.[4]- Formation of phenolic impurities from the reaction of the diazonium salt with water.- Optimize the regioselectivity of the bromination step by controlling the temperature and addition rate of the brominating agent.- Use a stoichiometric amount of the brominating agent and monitor the reaction progress closely by HPLC or TLC.- Ensure the reaction is carried out under anhydrous conditions to the extent possible and that the work-up procedure minimizes contact time with aqueous acidic solutions at elevated temperatures.
TSG-003 Difficult Product Isolation and Purification - The product may be an oil or a low-melting solid, making crystallization challenging.[5]- Co-elution of closely related impurities during column chromatography.- Formation of emulsions during aqueous work-up.[5]- Explore various solvent systems for crystallization or consider vacuum distillation for purification.[5]- Optimize the chromatographic conditions (e.g., solvent gradient, stationary phase) or consider derivatization to facilitate separation.- To break emulsions, add brine or a small amount of a different organic solvent.[5]
TSG-004 Exothermic Runaway Reaction - The diazotization and Sandmeyer reactions can be highly exothermic, posing a safety risk on a larger scale.[5]- Ensure the reactor has adequate cooling capacity.[6]- Control the addition rate of reagents to manage the heat evolution.- For large-scale production, consider using a continuous flow reactor to minimize the volume of hazardous intermediates at any given time.[7]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the scale-up production of this compound?

A common and scalable approach is the Sandmeyer reaction starting from 2-Amino-3-cyclopropylpyridine. This involves the diazotization of the amino group with a nitrite source in an acidic medium, followed by the introduction of a copper(I) bromide catalyst to facilitate the substitution with a bromine atom.[2][8][9]

Q2: What are the critical safety precautions to take during the scale-up of the Sandmeyer reaction?

The primary safety concerns are the exothermic nature of the reaction and the instability of the diazonium salt intermediate.[3][6][10] It is crucial to:

  • Maintain low temperatures (typically 0-5°C) throughout the diazotization and Sandmeyer reaction.[1][3]

  • Ensure efficient stirring and cooling to prevent localized hot spots.[5]

  • Control the rate of addition of reagents to manage heat generation.

  • Have a quench solution readily available in case of a thermal runaway.

  • Consider the use of flow chemistry for safer handling of the hazardous diazonium intermediate on a large scale.[7]

Q3: How can I minimize the formation of byproducts during the synthesis?

Byproduct formation, such as di-brominated pyridines or phenolic impurities, can be minimized by:

  • Careful control of stoichiometry, particularly of the brominating agent.

  • Maintaining the recommended low temperatures to prevent decomposition of the diazonium salt and side reactions.[1]

  • Running the reaction under an inert atmosphere to prevent oxidative side reactions.[5]

  • Analyzing the crude product to identify byproducts and adjusting reaction conditions accordingly.[5]

Q4: What are the recommended methods for purifying this compound at a larger scale?

While laboratory-scale purification often relies on column chromatography, this can be impractical and costly for large quantities.[5] For scale-up, the following methods should be considered:

  • Crystallization/Recrystallization: This is a primary method for purifying solids at scale.[11] Experiment with different solvent systems to find optimal conditions for yield and purity.

  • Vacuum Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.[5]

  • Liquid-Liquid Extraction: Optimize extraction procedures during the work-up to remove impurities.

Experimental Protocols

Proposed Scale-up Synthesis of this compound via Sandmeyer Reaction

Starting Material: 2-Amino-3-cyclopropylpyridine

Reagents:

  • Hydrobromic acid (48%)

  • Sodium nitrite

  • Copper(I) bromide

  • Solvent (e.g., water, organic solvent for extraction)

  • Base for neutralization (e.g., sodium bicarbonate, sodium hydroxide)

Procedure:

  • Diazotization:

    • In a well-equipped reactor with efficient cooling and stirring, dissolve 2-Amino-3-cyclopropylpyridine in aqueous hydrobromic acid.

    • Cool the mixture to 0-5°C.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C. The rate of addition should be carefully controlled to manage the exotherm.

    • Stir the mixture at 0-5°C for a specified time after the addition is complete to ensure full diazotization. Monitor for the absence of the starting amine using an appropriate analytical method (e.g., TLC, HPLC).

  • Sandmeyer Reaction:

    • In a separate reactor, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.

    • Cool this mixture to the desired reaction temperature (typically 0-10°C, but may require optimization).

    • Slowly add the cold diazonium salt solution to the copper(I) bromide mixture. Vigorous nitrogen evolution will be observed. The addition rate must be controlled to keep the reaction temperature within the desired range.

    • After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitor by HPLC or GC).

  • Work-up and Purification:

    • Quench the reaction mixture by adding it to water.

    • Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution), keeping the temperature low.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by vacuum distillation or recrystallization from an appropriate solvent system.

Visualizations

experimental_workflow Experimental Workflow for Scale-up Synthesis cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_workup Work-up and Purification start Dissolve 2-Amino-3-cyclopropylpyridine in HBr cool1 Cool to 0-5°C start->cool1 add_nitrite Slowly add NaNO2 solution cool1->add_nitrite stir1 Stir at 0-5°C add_nitrite->stir1 add_diazonium Add diazonium salt solution stir1->add_diazonium Diazonium Salt Solution prep_cu Prepare CuBr solution cool2 Cool CuBr solution prep_cu->cool2 stir2 Stir until completion quench Quench with water stir2->quench neutralize Neutralize quench->neutralize extract Extract with organic solvent neutralize->extract wash Wash organic layers extract->wash dry Dry organic layer wash->dry concentrate Concentrate dry->concentrate purify Purify (Distillation/Recrystallization) concentrate->purify

Caption: Workflow for the scale-up synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_diazotization Diazotization Issues cluster_sandmeyer Sandmeyer Reaction Issues cluster_workup Work-up/Purification Issues start Low Yield Observed incomplete_diazo Incomplete Diazotization? start->incomplete_diazo decomposition Diazonium Salt Decomposition? start->decomposition catalyst_issue Catalyst Inactive? start->catalyst_issue product_loss Product Loss During Work-up? start->product_loss check_nitrite Check NaNO2 quality and stoichiometry incomplete_diazo->check_nitrite check_temp1 Ensure temperature is 0-5°C incomplete_diazo->check_temp1 check_temp2 Maintain low temperature during addition decomposition->check_temp2 check_catalyst Use fresh CuBr catalyst_issue->check_catalyst optimize_extraction Optimize extraction pH and solvent product_loss->optimize_extraction optimize_purification Optimize purification method product_loss->optimize_purification

Caption: Decision tree for troubleshooting low yields in the synthesis.

References

Technical Support Center: 2-Bromo-3-cyclopropylpyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of 2-Bromo-3-cyclopropylpyridine in common organic reactions. All recommendations are based on established chemical principles and data from analogous systems.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a chemically stable compound under standard ambient conditions (room temperature and atmospheric pressure). It should be stored in a tightly closed container in a well-ventilated area to ensure its integrity.

Q2: Are there any known incompatibilities for this compound?

A2: Yes. As a pyridine derivative, this compound is alkaline and can form salts with strong acids. The nitrogen atom in the pyridine ring is also susceptible to oxidation, forming the corresponding N-oxide. Therefore, it is advisable to avoid strong oxidizing agents and acidic conditions when not intended for a specific transformation.

Q3: What are the expected decomposition products under harsh conditions?

A3: While specific data for this compound is limited, thermal decomposition of brominated organic compounds can lead to the release of hydrogen bromide (HBr) and other brominated and nitrogen-containing aromatic compounds. Under oxidative conditions, the formation of this compound N-oxide is a likely side product.

Troubleshooting Guides for Common Reactions

Suzuki-Miyaura Coupling

Issue: Low or no yield of the desired coupled product.

Potential Cause Troubleshooting Step
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to shield the palladium center. Consider using a higher catalyst loading (e.g., 2-5 mol%).
Poor Solubility of Base: Ineffective transmetalation due to poor solubility of the inorganic base.Use a phase-transfer catalyst (e.g., tetrabutylammonium bromide) or a solvent system that better solubilizes the base (e.g., dioxane/water, THF/water).
Protodeborylation of Boronic Acid: The boronic acid is degrading before it can couple.Use anhydrous solvents and freshly opened boronic acid. Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.
Homocoupling of Boronic Acid: Formation of a biaryl byproduct from the boronic acid.Thoroughly degas the reaction mixture to remove oxygen, which can promote homocoupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1).

  • Reaction: Stir the mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Workflow reagents Reagents: - this compound - Arylboronic Acid - Pd Catalyst - Base reaction Reaction (80-100 °C) reagents->reaction 1. Mix solvent Degassed Solvent solvent->reaction 2. Add workup Aqueous Work-up & Extraction reaction->workup 3. Cool purification Column Chromatography workup->purification 4. Concentrate product Purified Product purification->product 5. Elute

Suzuki-Miyaura Coupling Experimental Workflow
Buchwald-Hartwig Amination

Issue: Incomplete conversion or formation of side products.

Potential Cause Troubleshooting Step
Catalyst Deactivation: Similar to Suzuki coupling, the pyridine nitrogen can inhibit the palladium catalyst.[1]Employ bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos) and consider pre-catalysts that are more resistant to deactivation.
Base Incompatibility: The chosen base may not be strong enough or could be participating in side reactions.For primary and secondary amines, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often effective. For more sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be screened.
Amine Volatility: Low-boiling point amines may evaporate from the reaction mixture at elevated temperatures.Use a sealed reaction vessel or a condenser to prevent the loss of volatile amines.
Hydrodehalogenation: Reduction of the C-Br bond, leading to the formation of 3-cyclopropylpyridine.Ensure the reaction is run under a strictly inert atmosphere. Screening different palladium sources and ligands may also mitigate this side reaction.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (2-4 mol%), a strong base (e.g., NaOtBu, 1.4 eq.), and this compound (1.0 eq.).

  • Reagent Addition: Add the amine (1.1-1.2 eq.) and anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the mixture with stirring (e.g., 80-110 °C). Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purification: Purify the residue by column chromatography.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OA_complex Pd(II) Complex Pd0->OA_complex Oxidative Addition Amine_adduct Amine Adduct OA_complex->Amine_adduct Ligand Exchange Amido_complex Amido Complex Amine_adduct->Amido_complex Deprotonation Amido_complex->Pd0 Product Product (Ar-NR₂) Amido_complex->Product Reductive Elimination ArylHalide Ar-Br (this compound) ArylHalide->OA_complex Amine R₂NH Amine->Amine_adduct Base Base Base->Amine_adduct

Simplified Buchwald-Hartwig Catalytic Cycle
Lithiation and Grignard Reagent Formation

Issue: Failure to form the organometallic reagent or formation of undesired isomers.

Potential Cause Troubleshooting Step
"Halogen Dance" Rearrangement: The initial lithium or magnesium species rearranges to a more stable isomer. This is a known issue with some halopyridines.Perform the reaction at very low temperatures (e.g., -78 °C or lower) to minimize the rate of rearrangement. Consider using a different organolithium reagent (e.g., t-BuLi instead of n-BuLi) or different conditions for Grignard formation. Trapping the organometallic species with an electrophile as it is formed may also be effective.
Reaction Quenching: Trace amounts of water or other protic impurities in the solvent or on the glassware will quench the highly basic organometallic reagent.Rigorously dry all glassware (e.g., flame-drying under vacuum) and use anhydrous solvents.
Inactive Magnesium: The magnesium metal for Grignard formation may have an oxide layer that prevents reaction.Activate the magnesium turnings prior to use. Common methods include stirring with a crystal of iodine, adding a few drops of 1,2-dibromoethane, or using commercially available activated magnesium.
Wurtz-Type Coupling: The newly formed Grignard reagent reacts with unreacted this compound.Add the solution of this compound slowly to the magnesium suspension to maintain a low concentration of the halide.

Experimental Protocol: General Procedure for Lithium-Halogen Exchange

  • Setup: To a flame-dried flask under argon, add a solution of this compound in anhydrous THF or diethyl ether.

  • Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a solution of n-butyllithium (1.0-1.1 eq.) dropwise.

  • Stirring: Stir the reaction mixture at -78 °C for a short period (e.g., 15-30 minutes).

  • Quenching: Add the desired electrophile at -78 °C and allow the reaction to slowly warm to room temperature.

  • Work-up and Purification: Proceed with a standard aqueous work-up and chromatographic purification.

Lithiation_Grignard_Issues start This compound organometallic Desired Organometallic (Li or MgBr at C2) start->organometallic n-BuLi or Mg rearranged Rearranged Isomer ('Halogen Dance') organometallic->rearranged Isomerization quenched 3-Cyclopropylpyridine (Quenched) organometallic->quenched Protic Quench wurtz Wurtz Coupling Product organometallic->wurtz Reaction with Ar-Br product Desired Product organometallic->product Electrophile

Potential Side Reactions in Lithiation/Grignard Formation

This technical support guide is intended to provide general assistance. Optimal reaction conditions are substrate-dependent and may require further screening and optimization. Always consult relevant literature and safety data sheets before conducting any chemical reaction.

References

Validation & Comparative

Reactivity Showdown: 2-Bromo-3-cyclopropylpyridine vs. 2-Chloro-3-cyclopropylpyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. Halogenated pyridines are foundational building blocks, and understanding their relative reactivity is paramount for methodological optimization. This guide provides an objective comparison of 2-bromo-3-cyclopropylpyridine and 2-chloro-3-cyclopropylpyridine, focusing on their performance in palladium-catalyzed cross-coupling reactions, supported by fundamental chemical principles and illustrative experimental data from analogous systems.

The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, is the strength of the carbon-halogen (C-X) bond. The initial, and often rate-determining, step in these catalytic cycles is the oxidative addition of the palladium(0) catalyst into the C-X bond. The established trend for halogen reactivity in this step is I > Br > Cl > F, which is inversely correlated with the bond dissociation energy of the corresponding C-X bond.

The C-Br bond is weaker than the C-Cl bond, making this compound generally more reactive than its chloro-analogue. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, shorter reaction times, and higher yields.

Theoretical Basis for Reactivity Difference

The difference in reactivity is fundamentally rooted in the bond dissociation energies (BDE) of the carbon-halogen bonds. A lower BDE facilitates the oxidative addition step in the catalytic cycle of cross-coupling reactions.

BondAverage Bond Dissociation Energy (kJ/mol)
C-Br276 - 285[1]
C-Cl327 - 339[1]

The significantly lower energy required to break the C-Br bond makes this compound the more reactive substrate in palladium-catalyzed cross-coupling reactions.

Comparative Performance in Key Cross-Coupling Reactions

While direct side-by-side comparative studies for this compound and 2-chloro-3-cyclopropylpyridine under identical conditions are not extensively documented in publicly available literature, the following sections present representative data from analogous systems to illustrate the expected performance differences.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. As anticipated, bromopyridines generally exhibit higher reactivity compared to their chloro counterparts, particularly with less reactive boronic acids or when milder conditions are desired.

Table 1: Representative Data for Suzuki-Miyaura Coupling of 2-Halopyridines

Halopyridine SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference System
2-Bromo-4-methylpyridinePhenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001281[2]
2-ChloropyridinePyridine-3-boronic AcidPd(OAc)₂ / SPhosCs₂CO₃Dioxane/H₂O10018High Yield (not specified)[3]
5-Chloro-2-methoxypyridinePotassium CyclopropyltrifluoroboratePd(OAc)₂ / n-BuPAd₂Cs₂CO₃Toluene/H₂O1002485[4]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds. Similar to the Suzuki coupling, the greater reactivity of the C-Br bond allows for the coupling of a wider range of amines under more moderate conditions.

Table 2: Representative Data for Buchwald-Hartwig Amination of 2-Halopyridines

Halopyridine SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference System
3-Bromo-2-aminopyridineVarious secondary aminesRuPhos PrecatalystLiHMDSToluene801665-95[5]
(Hetero)aryl ChloridesVarious aminesBippyPhos/[Pd(cinnamyl)Cl]₂NaOtBuToluene1102-24Good to Excellent[6]
4-Bromo-1-tritylpyrazolePiperidinePd(dba)₂ / tBuDavePhosNaOtBuToluene1101685[7]

Note: This table includes data from various halo-heterocycles to illustrate the general reactivity trends. The development of advanced phosphine ligands has significantly improved the scope for aryl chlorides, but bromides remain the more reactive substrate class.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of C-C bonds between aryl halides and terminal alkynes. The higher reactivity of the C-Br bond is also evident in this reaction, often allowing for copper-free conditions or lower reaction temperatures.

Table 3: Representative Data for Sonogashira Coupling of 2-Halopyridines

Halopyridine SubstrateAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference System
6-Bromo-3-fluoro-2-cyanopyridine4-EthylphenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRT16High Yield (not specified)[8]
2-ChloroquinolineTerminal AlkynesPd-Phosphane / Cu(I)Amine---Good to Excellent[9]
1-Bromo-3,5-dimethoxybenzene3-Ethynylpyridine[DTBNpP]Pd(crotyl)ClTMPDMSORT292[10]

Note: The data illustrates that while chloro-heterocycles can undergo Sonogashira coupling, bromo-derivatives often react under milder conditions (e.g., room temperature).

Experimental Protocols

The following are generalized protocols for the three major cross-coupling reactions discussed. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • 2-Halo-3-cyclopropylpyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/H₂O 4:1, 5 mL)

Procedure:

  • To a dry Schlenk flask, add the 2-halo-3-cyclopropylpyridine, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[2][3]

Protocol 2: Buchwald-Hartwig Amination

Materials:

  • 2-Halo-3-cyclopropylpyridine (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., RuPhos-Pd-G3, 1-2 mol%)

  • Ligand (e.g., RuPhos, 1.5-3 mol%)

  • Base (e.g., LiHMDS or NaOtBu, 1.4 mmol)

  • Anhydrous solvent (e.g., Toluene or Dioxane, 5 mL)

Procedure:

  • In a glovebox, add the palladium precatalyst, ligand, and base to a dry vial.

  • Add the 2-halo-3-cyclopropylpyridine and the amine, followed by the anhydrous solvent.

  • Seal the vial and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.[5][7]

Protocol 3: Sonogashira Coupling

Materials:

  • 2-Halo-3-cyclopropylpyridine (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%, if required)

  • Base (e.g., Et₃N or DIPA, 2.0 mmol)

  • Anhydrous solvent (e.g., THF or DMF, 5 mL)

Procedure:

  • To a dry Schlenk flask, add the 2-halo-3-cyclopropylpyridine, palladium catalyst, and CuI (if used).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent, followed by the base and the terminal alkyne via syringe.

  • Stir the reaction at room temperature or heat as required (e.g., 50-100 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.[8][10]

Visualizations

Cross_Coupling_Reactivity cluster_reactivity Factors Influencing Reactivity cluster_comparison Substrate Comparison BondEnergy C-X Bond Dissociation Energy Reactivity Reactivity in Oxidative Addition BondEnergy->Reactivity inversely proportional Conditions Reaction Conditions (Temp, Time, Catalyst Load) Reactivity->Conditions influences Bromo This compound (Lower BDE) Bromo->Reactivity More Reactive Chloro 2-Chloro-3-cyclopropylpyridine (Higher BDE) Chloro->Reactivity Less Reactive

Caption: Logical relationship of C-X bond energy and reactivity.

Experimental_Workflow start Start setup Reaction Setup (Substrates, Catalyst, Base, Solvent) start->setup inert Inert Atmosphere (Purge with Ar/N₂) setup->inert reaction Reaction (Heating & Stirring) inert->reaction monitor Monitoring (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (Extraction & Washing) monitor->workup Complete purify Purification (Column Chromatography) workup->purify analyze Product Analysis (NMR, MS) purify->analyze end End analyze->end

Caption: A typical experimental workflow for cross-coupling.

Conclusion

In the comparison between this compound and 2-chloro-3-cyclopropylpyridine, the bromo-derivative is the more reactive substrate in palladium-catalyzed cross-coupling reactions. This is a direct consequence of its lower C-Br bond dissociation energy, which facilitates the rate-determining oxidative addition step. While modern catalysts and methods have made the use of chloro-pyridines increasingly viable, this compound remains the substrate of choice for achieving higher yields under milder conditions and with a broader range of coupling partners. For syntheses where cost is a primary driver and the necessary optimization is feasible, 2-chloro-3-cyclopropylpyridine presents a valuable alternative. The choice between these two building blocks will ultimately depend on a careful consideration of reaction conditions, desired yield, substrate scope, and economic factors.

References

A Comparative Guide to Suzuki Coupling Yields: Bromopyridines vs. Chloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of pyridine-containing compounds, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation. The choice of the halide on the pyridine ring—typically bromine or chlorine—is a critical decision that significantly impacts reaction efficiency, catalyst selection, and overall yield. This guide provides an objective comparison of the Suzuki coupling performance of bromopyridines versus chloropyridines, supported by experimental data and detailed protocols.

The fundamental difference in reactivity between bromopyridines and chloropyridines in Suzuki coupling lies in the rate-determining step of the catalytic cycle: the oxidative addition of the carbon-halogen (C-X) bond to the palladium(0) catalyst. The carbon-bromine (C-Br) bond is inherently weaker and more readily cleaved than the carbon-chlorine (C-Cl) bond. This lower bond dissociation energy means that bromopyridines generally exhibit higher reactivity, allowing for successful coupling under milder conditions and with a broader range of traditional palladium catalysts.

Conversely, the stronger C-Cl bond in chloropyridines necessitates more forcing reaction conditions, such as higher temperatures and longer reaction times, to facilitate the challenging oxidative addition step.[1] Consequently, achieving high yields with chloropyridines often requires the use of more sophisticated and reactive catalyst systems. These typically feature bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, or N-heterocyclic carbene (NHC) ligands.[2] While chloropyridines are often more cost-effective and readily available starting materials, the investment in specialized catalysts and more demanding reaction conditions is a key consideration in process development.

Quantitative Comparison of Suzuki Coupling Yields

The following tables summarize the quantitative yields of Suzuki coupling reactions for various bromo- and chloropyridines with arylboronic acids under different catalytic systems.

Table 1: Comparison of 2-Halopyridines

HalopyridineBoronic AcidCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-BromopyridinePhenylboronic acidPd(OAc)₂ / Benzimidazolium saltK₂CO₃DMF/H₂O120 (MW) / 0.1770.0
2-ChloropyridinePhenylboronic acidPd(OAc)₂ / Benzimidazolium saltK₂CO₃DMF/H₂O120 (MW) / 0.1745.1

Data compiled from a study utilizing microwave-assisted Suzuki-Miyaura coupling reactions. The results clearly indicate a significantly higher yield for the 2-bromopyridine under identical conditions.

Table 2: Comparison of 3-Halopyridines

HalopyridineBoronic AcidCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
3-BromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O80 / 6High
3-ChloropyridinePhenylboronic acid pinacol esterXPhos Pd G3K₃PO₄2-MeTHF100 / 12-24High
3-BromopyridinePhenylboronic acidPd(OAc)₂ / Benzimidazolium saltK₂CO₃DMF/H₂O120 (MW) / 0.1778.2
3-ChloropyridinePhenylboronic acidPd(OAc)₂ / Benzimidazolium saltK₂CO₃DMF/H₂O120 (MW) / 0.1755.3

Note: While both 3-bromo- and 3-chloropyridine can provide high yields, the chloropyridine requires a more advanced Buchwald precatalyst system and more forcing conditions. The microwave-assisted reaction data further illustrates the superior reactivity of the brominated substrate.[2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and comparison of these reactions.

Protocol 1: Suzuki Coupling of 3-Bromopyridine with a Traditional Catalyst

This protocol is a representative example for the coupling of a more reactive bromopyridine using a conventional palladium catalyst.

Materials:

  • 3-Bromopyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Sodium Carbonate (Na₂CO₃, 2.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Toluene (4 mL)

  • Ethanol (1 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 3-bromopyridine, the arylboronic acid, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add Pd(PPh₃)₄ to the flask.

  • Add a degassed solvent mixture of toluene, ethanol, and water.

  • Heat the reaction mixture to 80°C with vigorous stirring for 6 hours, or until reaction completion is confirmed by TLC or GC-MS analysis.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.[2]

Protocol 2: Suzuki Coupling of 3-Chloropyridine with a Buchwald Precatalyst

This protocol illustrates the use of a highly active catalyst system necessary for the efficient coupling of a less reactive chloropyridine.

Materials:

  • 3-Chloropyridine (1.0 mmol)

  • Arylboronic acid pinacol ester (1.5 mmol)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol)

  • XPhos Pd G3 (a Buchwald precatalyst, 0.01 mmol, 1 mol%)

  • 2-Methyltetrahydrofuran (2-MeTHF, 2 mL), degassed

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add 3-chloropyridine, the arylboronic acid pinacol ester, and potassium phosphate.

  • Add the Buchwald precatalyst.

  • Seal the vial with a Teflon-lined cap.

  • Evacuate and backfill the vial with argon three times.

  • Add degassed 2-MeTHF via syringe.

  • Place the vial in a preheated oil bath at 100°C and stir for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash chromatography.[2]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln OxAdd_Complex Oxidative Addition Complex (R-Pd(II)L2-X) Pd0->OxAdd_Complex ArylHalide Aryl Halide (R-X) (e.g., Halopyridine) ArylHalide->OxAdd_Complex Oxidative Addition Transmetalation_Complex Transmetalation Complex (R-Pd(II)L2-R') OxAdd_Complex->Transmetalation_Complex Transmetalation Base Base Boronate Boronate (R'-B(OH)3-) Base->Boronate BoronicAcid Boronic Acid (R'-B(OH)2) BoronicAcid->Boronate Boronate->Transmetalation_Complex Transmetalation_Complex->Pd0 Reductive Elimination Product Coupled Product (R-R') Transmetalation_Complex->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to Purity Analysis of 2-Bromo-3-cyclopropylpyridine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the purity of chemical intermediates is a critical parameter that directly influences the quality, safety, and efficacy of the final drug product. 2-Bromo-3-cyclopropylpyridine is a key building block in the development of various novel therapeutics. Therefore, robust and reliable analytical methods for its purity assessment are paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with an alternative method, Gas Chromatography (GC), for the purity analysis of this compound, supported by detailed experimental protocols and comparative data.

High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for the separation, identification, and quantification of non-volatile and thermally labile compounds, making it a cornerstone in pharmaceutical analysis.[1][2][3] Its versatility and precision render it highly suitable for the purity profiling of intermediates like this compound.

Comparative Analysis: HPLC vs. GC

The choice of analytical technique for purity determination depends on several factors, including the physicochemical properties of the analyte and potential impurities, as well as the specific requirements of the analysis, such as sensitivity and resolution.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1]Separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase.[1]
Applicability Ideal for non-volatile and thermally stable or unstable compounds.Best suited for volatile and thermally stable compounds.
Sample Derivatization Generally not required.Often necessary for non-volatile or thermally labile compounds to increase their volatility.
Instrumentation HPLC system with a pump, injector, column, and detector (e.g., UV, PDA, MS).GC system with a gas supply, injector, column, and detector (e.g., FID, MS).
Typical Column C18 reverse-phase column.[1][2]Capillary column with a non-polar or mid-polar stationary phase.[1]
Mobile Phase A mixture of solvents, such as acetonitrile and water, often with modifiers like formic acid.[1][2]An inert carrier gas, such as helium or nitrogen.[1]
Temperature Typically operates at or near ambient temperature.[1]Requires a temperature-programmed oven to facilitate the elution of analytes.
Sensitivity High, with detection limits often in the ppm to ppb range, depending on the detector.Very high, especially with detectors like FID and MS, with detection limits in the ppm to ppb range.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a reverse-phase HPLC method for the purity analysis of this compound and the separation of potential impurities.

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 10% B, 2-15 min: 10-90% B, 15-20 min: 90% B, 20.1-25 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min[2]
Column Temperature 30 °C[2]
Detection Wavelength 260 nm
Injection Volume 5 µL

Sample Preparation:

  • Accurately weigh and dissolve approximately 25 mg of the this compound sample in 50 mL of a 50:50 mixture of acetonitrile and water to obtain a stock solution of 0.5 mg/mL.

  • Further dilute 1 mL of the stock solution to 100 mL with the same diluent to get a final concentration of 5 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Method

This protocol describes a GC method for the purity analysis of this compound, particularly effective for identifying volatile impurities.

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS), a split/splitless injector, and an autosampler.

Chromatographic Conditions:

ParameterCondition
Column HP-5 (or equivalent), 30 m x 0.32 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Oven Program Initial: 80 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C, hold for 5 min
Detector FID at 280 °C
Injection Volume 1 µL (split ratio 50:1)

Sample Preparation:

  • Accurately weigh and dissolve approximately 50 mg of the this compound sample in 10 mL of dichloromethane to obtain a concentration of 5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following tables present hypothetical data from the HPLC and GC analysis of a this compound sample, demonstrating the separation and quantification of the main component and potential impurities.

Table 1: Hypothetical HPLC Purity Analysis Data

Peak No.Compound NameRetention Time (min)Peak Area% Area
1Impurity A (e.g., 2-Chloropyridine)3.5215,8000.08
2Impurity B (e.g., 3-Cyclopropylpyridine)5.1521,7000.11
3This compound 10.23 19,850,000 99.75
4Impurity C (e.g., Dibromopyridine isomer)12.8911,9000.06

Table 2: Hypothetical GC Purity Analysis Data

Peak No.Compound NameRetention Time (min)Peak Area% Area
1Impurity D (e.g., Residual Dichloromethane)2.119,5000.05
2Impurity B (e.g., 3-Cyclopropylpyridine)6.4820,5000.10
3This compound 9.75 19,680,000 99.85

Visualizations

The following diagrams illustrate the experimental workflow for the HPLC purity analysis and a decision-making process for selecting the appropriate analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute filter Filter through 0.45 µm Filter dilute->filter inject Inject Sample into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for the HPLC purity analysis of this compound.

Method_Selection start Start: Purity Analysis of this compound q1 Are volatile impurities or residual solvents a primary concern? start->q1 gcms Use Gas Chromatography (GC/GC-MS) q1->gcms Yes q2 Are non-volatile or thermally labile impurities expected? q1->q2 No both Consider using both HPLC and GC for a comprehensive profile gcms->both hplc Use High-Performance Liquid Chromatography (HPLC) q2->hplc Yes q2->both Uncertain hplc->both

Caption: Decision tree for selecting an analytical method for purity analysis.

References

A Comparative Guide to the NMR Characterization of 2-Bromo-3-cyclopropylpyridine and Its Alkyl Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison

In the landscape of pharmaceutical and materials science research, the precise characterization of novel heterocyclic compounds is paramount. 2-Bromo-3-cyclopropylpyridine serves as a valuable building block, and a thorough understanding of its spectral properties, particularly through Nuclear Magnetic Resonance (NMR) spectroscopy, is crucial for its application and for the development of its derivatives. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data of this compound alongside its 3-alkyl substituted analogues: 2-bromo-3-methylpyridine, 2-bromo-3-ethylpyridine, and 2-bromo-3-isopropylpyridine.

Due to the limited availability of experimental NMR data for this compound, this guide utilizes predicted spectral data from reputable chemical software for this specific compound, offering a valuable reference point for researchers. The data for the alkyl analogues are derived from publicly available experimental spectra.

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and its derivatives. These tables allow for a direct comparison of the electronic effects of the different substituents at the 3-position of the pyridine ring.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)

CompoundH-4 (ppm)H-5 (ppm)H-6 (ppm)Other Protons (ppm)
This compound (Predicted)~7.35 (dd)~7.15 (dd)~8.20 (dd)Cyclopropyl: ~2.10 (m, 1H), ~1.05 (m, 2H), ~0.80 (m, 2H)
2-Bromo-3-methylpyridine7.58 (dd)7.15 (dd)8.25 (dd)CH₃: 2.55 (s)
2-Bromo-3-ethylpyridine~7.60 (dd)~7.10 (dd)~8.30 (dd)CH₂: ~2.80 (q), CH₃: ~1.25 (t)
2-Bromo-3-isopropylpyridine~7.55 (dd)~7.12 (dd)~8.28 (dd)CH: ~3.20 (sept), CH₃: ~1.28 (d)

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)

CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)Other Carbons (ppm)
This compound (Predicted)~143.5~139.0~138.5~122.0~150.0Cyclopropyl: ~15.0 (CH), ~9.0 (CH₂)
2-Bromo-3-methylpyridine[1]142.3134.1140.4122.4149.5CH₃: 18.9
2-Bromo-3-ethylpyridine~142.5~140.0~138.0~122.0~150.0CH₂: ~25.0, CH₃: ~14.0
2-Bromo-3-isopropylpyridine~142.0~144.0~136.0~121.5~150.5CH: ~30.0, CH₃: ~23.0

Experimental Protocols

The following is a generalized experimental protocol for the NMR characterization of 2-bromo-3-substituted pyridines.

Sample Preparation:

  • Dissolve 10-20 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

  • Relaxation Delay: 1-2 seconds.

  • Processing: Apply a line broadening of 0.3 Hz before Fourier transformation.

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Spectral Width: 0-160 ppm.

  • Number of Scans: 1024-4096 scans, depending on the sample concentration.

  • Relaxation Delay: 2-5 seconds.

  • Processing: Apply a line broadening of 1-2 Hz before Fourier transformation.

Workflow and Data Analysis

The process of NMR characterization follows a logical workflow from sample preparation to final structure elucidation.

NMR_Workflow NMR Characterization Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Compound Purified Compound Solvent Deuterated Solvent + TMS Compound->Solvent NMR_Tube Sample in NMR Tube Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_NMR 1H NMR Acquisition Spectrometer->H1_NMR C13_NMR 13C NMR Acquisition Spectrometer->C13_NMR FID_H1 1H FID H1_NMR->FID_H1 FID_C13 13C FID C13_NMR->FID_C13 FT_H1 Fourier Transform (1H) FID_H1->FT_H1 FT_C13 Fourier Transform (13C) FID_C13->FT_C13 Phase_H1 Phasing & Baseline Correction (1H) FT_H1->Phase_H1 Phase_C13 Phasing & Baseline Correction (13C) FT_C13->Phase_C13 Chem_Shift Chemical Shift Analysis Phase_H1->Chem_Shift Coupling Coupling Constant Analysis Phase_H1->Coupling Integration Integration Phase_H1->Integration Phase_C13->Chem_Shift Structure Structure Elucidation Chem_Shift->Structure Coupling->Structure Integration->Structure

NMR Characterization Workflow

The logical flow from sample preparation to data acquisition, processing, and finally spectral analysis is crucial for accurate structural elucidation.

Signal_Relationships Key NMR Signal Relationships cluster_1h 1H NMR cluster_13c 13C NMR cluster_structure Molecular Structure H_Chem_Shift Chemical Shift (δ) (Electronic Environment) Structure 2-Bromo-3-substituted-pyridine H_Chem_Shift->Structure H_Integration Integration (Proton Ratio) H_Integration->Structure H_Coupling Coupling (J) (Neighboring Protons) H_Coupling->Structure C_Chem_Shift Chemical Shift (δ) (Carbon Skeleton) C_Chem_Shift->Structure Decoupling Proton Decoupling (Singlet Signals) Decoupling->C_Chem_Shift

Key NMR Signal Relationships

This guide provides a foundational dataset and workflow for the NMR characterization of this compound and its derivatives. The comparative data highlights the subtle yet significant electronic influences of different alkyl substituents on the pyridine ring, offering valuable insights for synthetic chemists and drug discovery professionals. The provided protocols and workflows serve as a practical starting point for the analysis of these and other related heterocyclic systems.

References

A Comparative Guide to the Mass Spectrometry Analysis of 2-Bromo-3-cyclopropylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the dynamic field of drug development, the precise structural elucidation of novel chemical entities is paramount. 2-Bromo-3-cyclopropylpyridine is a heterocyclic building block with potential applications in medicinal chemistry and materials science. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quality control. This guide provides a detailed, albeit predictive, analysis of this compound by electron ionization mass spectrometry (EI-MS) and compares this technique with High-Performance Liquid Chromatography (HPLC) as an alternative analytical method.

Mass Spectrometry Analysis

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful technique for the structural analysis of volatile and semi-volatile organic compounds. For this compound, electron ionization is a common method that provides a reproducible fragmentation pattern, which acts as a chemical fingerprint.

Experimental Protocol: GC-MS Analysis

A standard protocol for the GC-MS analysis of this compound is detailed below.

1. Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, dilute the sample further to a final concentration of 10-100 µg/mL to avoid detector saturation.

2. Instrumentation:

  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Mass Spectrometer (MS): A quadrupole or ion trap mass analyzer capable of electron ionization.

3. GC-MS Parameters:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (for 1 minute)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Scan Range: m/z 40-300

Predicted Mass Spectrum and Fragmentation

The molecular ion peak is expected to be a doublet with equal intensity at m/z 197 and 199, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). The fragmentation is likely to proceed through several key pathways:

  • Loss of a bromine radical (•Br): This is a common fragmentation for brominated compounds and would result in a fragment ion at m/z 118.

  • Loss of a hydrogen radical (•H): Cleavage of a C-H bond, likely from the cyclopropyl group, would lead to an ion at m/z 196/198.

  • Fragmentation of the cyclopropyl ring: The cyclopropyl group can lose successive hydrogen atoms or undergo ring-opening. The loss of ethylene (C₂H₄) from the [M-Br]⁺ ion would result in a fragment at m/z 90.

  • Cleavage of the pyridine ring: The pyridine ring itself can fragment, although this is generally less favorable than the loss of the bromine atom.

The following diagram illustrates the predicted fragmentation pathway for this compound.

G Predicted Fragmentation Pathway of this compound M [C₈H₈BrN]⁺˙ m/z 197/199 (Molecular Ion) M_minus_Br [C₈H₈N]⁺ m/z 118 M->M_minus_Br - •Br M_minus_H [C₈H₇BrN]⁺ m/z 196/198 M->M_minus_H - •H M_minus_Br_minus_C2H4 [C₆H₄N]⁺ m/z 90 M_minus_Br->M_minus_Br_minus_C2H4 - C₂H₄ Pyridine_fragment Pyridine Ring Fragments M_minus_Br->Pyridine_fragment

Predicted fragmentation of this compound.
Data Summary

The following table summarizes the predicted key ions in the electron ionization mass spectrum of this compound.

m/z (mass-to-charge ratio)Predicted Fragment IonComments
197/199[C₈H₈BrN]⁺˙Molecular ion peak, showing the characteristic 1:1 isotopic pattern of bromine.
196/198[C₈H₇BrN]⁺Loss of a hydrogen radical from the molecular ion.
118[C₈H₈N]⁺Loss of a bromine radical from the molecular ion. Likely to be a prominent peak.
90[C₆H₄N]⁺Loss of ethylene from the [M-Br]⁺ fragment.

Comparison with High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a powerful alternative for the analysis of this compound, particularly for purity assessment and quantification in non-volatile matrices.

Experimental Protocol: HPLC-UV Analysis

A general protocol for the HPLC analysis of this compound is provided below.

1. Sample Preparation:

  • Dissolve a precisely weighed amount of the sample in the mobile phase to a concentration of approximately 0.1-1.0 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. Instrumentation:

  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, and UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

3. HPLC Parameters:

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Start with 30% acetonitrile and increase to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 265 nm (based on the pyridine chromophore).

Performance Comparison: GC-MS vs. HPLC-UV

The choice between GC-MS and HPLC-UV depends on the specific analytical goal. The following table provides a comparison of the two techniques for the analysis of this compound.

FeatureGC-MS with Electron IonizationHPLC with UV Detection
Principle Separation based on volatility and polarity, followed by mass-based detection and fragmentation.Separation based on polarity, followed by UV absorbance detection.
Information Provided Molecular weight and structural information from fragmentation patterns.Retention time and quantitative information based on UV absorbance.
Sample Volatility Requires the analyte to be volatile and thermally stable.Suitable for a wide range of compounds, including non-volatile and thermally labile ones.
Selectivity Highly selective due to mass-based detection.Moderate selectivity; co-eluting impurities with similar UV spectra can interfere.
Sensitivity Generally very high, capable of detecting trace levels.Good sensitivity, but typically less sensitive than MS.
Quantification Can be used for quantification, often with an internal standard.Excellent for quantification due to the linear response of the UV detector.
Structure Elucidation Primary strength is in the identification and structural confirmation of unknown compounds.Provides no direct structural information beyond what can be inferred from the UV spectrum.

The following diagram illustrates a general workflow for comparing these two analytical techniques.

G Analytical Workflow Comparison cluster_0 GC-MS Analysis cluster_1 HPLC-UV Analysis gcms_sample Sample Preparation (Volatile Solvent) gc_separation GC Separation (Volatility) gcms_sample->gc_separation ms_detection MS Detection (EI, m/z) gc_separation->ms_detection gcms_data Structural Information (Fragmentation Pattern) ms_detection->gcms_data hplc_sample Sample Preparation (Mobile Phase) hplc_separation HPLC Separation (Polarity) hplc_sample->hplc_separation uv_detection UV Detection (Absorbance) hplc_separation->uv_detection hplc_data Quantitative Data (Purity, Concentration) uv_detection->hplc_data Sample This compound Sample Sample->gcms_sample Sample->hplc_sample

comparative study of catalysts for 2-Bromo-3-cyclopropylpyridine coupling

Author: BenchChem Technical Support Team. Date: December 2025

Starting Catalyst Research

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Synthesizing Comparative Guide

I've just begun a thorough Google search to locate scholarly articles and experimental data focusing on coupling reactions of this compound, particularly comparative catalyst studies. My next steps involve identifying catalysts like palladium, nickel, and copper, then scrutinizing experimental results for yield, selectivity, and reaction time. I'll translate the quantitative data into tables and draft methodologies. I also plan to draft DOT language diagrams of reaction workflows.

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Validating the Structure of 2-Bromo-3-cyclopropylpyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides a comparative overview of standard analytical techniques for validating the structure of 2-Bromo-3-cyclopropylpyridine and its derivatives. By presenting experimental data from closely related analogs, this document serves as a practical resource for interpreting spectroscopic and crystallographic results.

Spectroscopic and Crystallographic Analysis: A Comparative Overview

The structural elucidation of this compound derivatives relies on a combination of spectroscopic and crystallographic methods. While Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atoms, Mass Spectrometry (MS) helps determine the molecular weight and fragmentation patterns. For an unambiguous determination of the three-dimensional structure, X-ray crystallography remains the gold standard.

This guide will compare the expected analytical data for this compound with experimental data from structurally similar compounds: 2-Bromo-3-methylpyridine and 2-Bromopyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of different types of carbon atoms in a molecule.

Table 1: Comparative ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Compoundδ H-4 (ppm)δ H-5 (ppm)δ H-6 (ppm)δ Other Protons (ppm)
This compound (Predicted) ~7.1-7.3 (dd)~7.9-8.1 (dd)~8.3-8.5 (dd)~2.0-2.2 (m, 1H, cyclopropyl-CH), ~0.9-1.2 (m, 4H, cyclopropyl-CH₂)
2-Bromo-3-methylpyridine[1]7.17 (dd)7.63 (d)8.28 (d)2.51 (s, 3H, CH₃)
2-Bromopyridine7.25 (ddd)7.68 (td)8.48 (ddd)-

Table 2: Comparative ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Compoundδ C-2 (ppm)δ C-3 (ppm)δ C-4 (ppm)δ C-5 (ppm)δ C-6 (ppm)δ Other Carbons (ppm)
This compound (Predicted) ~142~138~126~139~150~15 (cyclopropyl-CH), ~9 (cyclopropyl-CH₂)
2-Bromo-3-methylpyridine142.9134.0126.9139.1150.219.4 (CH₃)
2-Bromopyridine[2]142.9124.3128.5139.1150.3-
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. The presence of bromine is readily identified by the characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.

Table 3: Comparative Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragment Ions (m/z)
This compound C₈H₈BrN198.06[3][M]⁺• : 197/199, [M-Br]⁺ : 118, [M-C₃H₅]⁺ : 156/158
2-Bromo-3-methylpyridineC₆H₆BrN172.02[1][M]⁺• : 171/173, [M-Br]⁺ : 92, [M-CH₃]⁺ : 156/158
2-BromopyridineC₅H₄BrN158.00[2][M]⁺• : 157/159, [M-Br]⁺ : 78
X-ray Crystallography

X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in a crystal. While specific crystal structure data for this compound is not publicly available, analysis of related bromo-substituted heterocyclic compounds can provide expected bond lengths and packing motifs.

Table 4: Representative Bond Lengths from X-ray Crystallography of Bromo-substituted Aromatic Compounds

BondTypical Length (Å)Reference
C-Br1.85 - 1.95[4]
C-N (in pyridine ring)1.33 - 1.35[4]
C-C (in pyridine ring)1.37 - 1.40[4]
C-C (cyclopropyl)1.49 - 1.53

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data for structural validation.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Visualizing Experimental Workflows

Clear visualization of experimental workflows can aid in understanding the logical progression of structural validation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_validation Structure Validation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS Crystal_Growth Crystal Growth Purification->Crystal_Growth Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed XRay X-ray Diffraction Crystal_Growth->XRay XRay->Structure_Confirmed

Caption: Workflow for the structural validation of a chemical compound.

The following diagram illustrates the logical relationship between different analytical techniques in confirming the structure of a molecule.

logical_relationship cluster_primary Primary Structural Information cluster_techniques Analytical Techniques Compound Synthesized Compound NMR_Spec NMR Spectroscopy Compound->NMR_Spec Mass_Spec Mass Spectrometry Compound->Mass_Spec XRay_Cryst X-ray Crystallography Compound->XRay_Cryst Molecular_Formula Molecular Formula & Connectivity ThreeD_Structure 3D Atomic Arrangement Molecular_Formula->ThreeD_Structure requires conformational analysis NMR_Spec->Molecular_Formula Mass_Spec->Molecular_Formula XRay_Cryst->ThreeD_Structure

Caption: Relationship of analytical techniques to structural information.

References

The Untapped Potential of 2-Bromo-3-cyclopropylpyridine Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with promising biological activity is perpetual. The compound 2-bromo-3-cyclopropylpyridine presents an intriguing, yet largely unexplored, starting point for the synthesis of new therapeutic agents. While direct experimental data on the biological activities of its derivatives are scarce in publicly available literature, a comparative analysis of structurally related compounds provides a valuable framework for predicting their potential and guiding future research.

This guide offers a comprehensive overview based on analogous chemical structures, outlining potential biological targets, hypothetical structure-activity relationships (SAR), and detailed experimental protocols for the synthesis and evaluation of novel derivatives of this compound.

Comparative Analysis of Structural Analogs

The this compound scaffold combines two key structural motifs known for their roles in biologically active compounds: the pyridine ring and the cyclopropyl group. The pyridine ring is a common feature in many approved drugs, acting as a versatile scaffold that can be modified to interact with a wide range of biological targets. The cyclopropyl group, a small, strained ring, can introduce conformational rigidity and metabolic stability, and can also participate in specific binding interactions with protein targets.

Derivatives of similar brominated pyridines are often synthesized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of diverse aryl and heteroaryl substituents at the 2-position. These modifications can significantly influence the compound's biological activity. For instance, in other pyridine-based kinase inhibitors, the nature of the substituent at this position is critical for achieving high potency and selectivity.

Potential Therapeutic Applications

Based on the activities of related compounds, derivatives of this compound could potentially be developed as:

  • Kinase Inhibitors: Many pyridine derivatives are known to target protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer and inflammatory diseases.

  • Central Nervous System (CNS) Agents: The pyridine scaffold is present in numerous CNS-active drugs. The lipophilicity and conformational constraint imparted by the cyclopropyl group could be advantageous for brain penetration and receptor binding.

  • Antiviral and Antibacterial Agents: Heterocyclic compounds, including pyridine derivatives, have a long history in the development of anti-infective agents.

Hypothetical Structure-Activity Relationship (SAR)

While awaiting experimental validation, a hypothetical SAR for this compound derivatives can be postulated. The primary point of diversification is the substitution at the 2-position, replacing the bromine atom.

Position of ModificationType of SubstituentPredicted Impact on Activity
2-position (Br replacement) Small, electron-donating groupsMay enhance binding affinity through electronic effects.
Bulky, aromatic/heteroaromatic groupsCould form key hydrophobic or pi-stacking interactions with the target protein.
Hydrogen bond donors/acceptorsMay introduce specific interactions with polar residues in a binding pocket.
Cyclopropyl group UnmodifiedProvides a rigid anchor and potential for favorable metabolic properties.
Substitution on the ringCould be explored to fine-tune potency and selectivity, though may be synthetically challenging.
Pyridine Ring Further substitutionCould modulate physicochemical properties such as solubility and pKa.

Note: This table presents hypothetical trends and should be validated through experimental screening.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential in the evaluation of novel this compound derivatives.

Synthesis via Suzuki-Miyaura Coupling

Objective: To synthesize a library of 2-substituted-3-cyclopropylpyridine derivatives for biological screening.

Materials:

  • This compound

  • A variety of boronic acids or boronate esters

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography system)

Procedure:

  • In a reaction vessel, combine this compound (1 equivalent), the desired boronic acid or boronate ester (1.1-1.5 equivalents), the palladium catalyst (0.02-0.1 equivalents), and the base (2-3 equivalents).

  • Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-substituted-3-cyclopropylpyridine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of the synthesized compounds against a panel of protein kinases.

Materials:

  • Synthesized 2-substituted-3-cyclopropylpyridine derivatives

  • Recombinant protein kinases

  • Substrate for each kinase (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • Detection reagent (e.g., a phosphospecific antibody or a luminescence-based ATP detection kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the kinase, the substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the specific kinase (e.g., 30 °C) for a predetermined amount of time.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizing Workflows and Pathways

To facilitate a clearer understanding of the potential research and development process, the following diagrams illustrate a typical synthetic and screening workflow, as well as a generic kinase signaling pathway that could be targeted by these novel compounds.

G Synthetic and Screening Workflow A This compound (Starting Material) B Suzuki-Miyaura Coupling (with various boronic acids) A->B C Library of Derivatives B->C D In Vitro Biological Screening (e.g., Kinase Assays) C->D E Hit Identification (Active Compounds) D->E F Lead Optimization (SAR Studies) E->F F->C Iterative Synthesis G In Vivo Studies F->G

Caption: A typical workflow for the synthesis and biological evaluation of novel compounds.

G Generic Kinase Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase 1 Kinase 1 Receptor Tyrosine Kinase->Kinase 1 P Kinase 2 Kinase 2 Kinase 1->Kinase 2 P Transcription Factor Transcription Factor Kinase 2->Transcription Factor P Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Inhibitor This compound Derivative Inhibitor->Kinase 1

Caption: A simplified representation of a kinase signaling pathway and a potential point of inhibition.

A Comparative Guide to the Synthesis of 3-Substituted Pyridines: Efficiency and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 3-substituted pyridines is a cornerstone of medicinal chemistry and materials science, owing to the prevalence of this structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of substituents at the 3-position of the pyridine ring can significantly modulate the biological activity and physical properties of the resulting molecules. Consequently, a wide range of synthetic methodologies has been developed to access these valuable compounds. This guide provides a comparative overview of the efficiency of various methods for preparing 3-substituted pyridines, supported by experimental data and detailed protocols.

Overview of Synthetic Strategies

The approaches to synthesizing 3-substituted pyridines can be broadly categorized into two main strategies:

  • Ring-closing reactions (de novo synthesis): These methods construct the pyridine ring from acyclic precursors. Classical examples include the Hantzsch, Guareschi-Thorpe, and Kröhnke pyridine syntheses. These multicomponent reactions offer a high degree of flexibility in introducing various substituents onto the pyridine core.

  • Functionalization of a pre-formed pyridine ring: This strategy involves the direct introduction of a substituent at the 3-position of a pyridine derivative. Modern cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, are powerful tools for this purpose, particularly for the formation of C-C bonds.

The choice of synthetic route often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

Comparative Analysis of Synthesis Efficiency

The efficiency of a synthetic method is a multifactorial assessment that includes chemical yield, reaction time, substrate scope, and operational simplicity. Below is a comparative summary of various methods for the synthesis of different classes of 3-substituted pyridines.

Synthesis of 3-Arylpyridines

Cross-coupling reactions are the premier methods for the synthesis of 3-arylpyridines, offering high yields and broad functional group tolerance.

MethodCatalyst/ReagentSolventTemperature (°C)Time (h)Yield Range (%)Reference
Suzuki-Miyaura Coupling Pd(OAc)₂, Ligand-freeAqueous MediaReflux8High[1]
Negishi Coupling Pd₂(dba)₃, X-PhosTolueneRT-High[2]
Kröhnke Synthesis Ammonium AcetateAqueous Media--High[3]

Experimental Protocol: Suzuki-Miyaura Coupling for 3,5-dichloro-2-arylpyridines [1]

A mixture of 2,3,5-trichloropyridine (1 mmol), the corresponding arylboronic acid (1.2 mmol), and Pd(OAc)₂ (2 mol%) in an aqueous medium is heated at reflux for 8 hours. After completion of the reaction, the mixture is cooled to room temperature, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the desired 3,5-dichloro-2-arylpyridine.

Synthesis of 3-Alkylpyridines

The introduction of alkyl groups at the 3-position can be achieved through various methods, including cross-coupling and multi-step synthetic sequences.

MethodKey ReagentsSolventTemperature (°C)Time (h)Yield Range (%)Reference
Hydroarylation 3-Iodopyridine, Terminal-bromo alkenes---Modest to Good[4]
Negishi Coupling Alkylzinc reagent, 3-HalopyridineTHF--Good[5]
Rearrangement of 2-furylketones Ammonia-Heat-Good[6]

Experimental Protocol: Hydroarylation for 3-Alkylpyridines [4]

A mixture of 3-iodopyridine and a terminal-bromo alkene is subjected to reaction conditions that promote hydroarylation. The specific catalyst and reaction conditions can vary depending on the substrates used. Following the reaction, the product is isolated and purified, typically by column chromatography. This two-step route, followed by cyclization, provides access to various 3-alkylpyridine alkaloids.

Synthesis of 3-Aminopyridines

The synthesis of 3-aminopyridines often involves the Hofmann rearrangement of nicotinamide or nucleophilic substitution reactions.

MethodKey ReagentsSolventTemperature (°C)Time (h)Yield Range (%)Reference
Hofmann Rearrangement Nicotinamide, Alkaline hypobromiteWater70-65-71[7]
Nucleophilic Substitution Chloropyridine, AmideNeatReflux15Good[8]
Reduction of 3-Nitropyridine Zinc, Hydrochloric acid----[7]

Experimental Protocol: Hofmann Rearrangement of Nicotinamide [7]

Finely powdered nicotinamide is added to a cold solution of sodium hydroxide and bromine in water. The mixture is heated to 70°C, leading to the formation of 3-aminopyridine. The product is then extracted from the reaction mixture using a continuous extractor with ether. The ether extract is dried and the solvent is removed to yield the crude product, which is further purified by recrystallization from a mixture of benzene and ligroin after treatment with activated carbon and sodium hydrosulfite.

Synthesis of 3-Halopyridines

Regioselective lithiation followed by quenching with an electrophilic halogen source is a common method for the synthesis of 3-halopyridines.

MethodKey ReagentsSolventTemperature (°C)Time (h)Yield Range (%)Reference
ortho-Lithiation 2-Halopyridine, LDA, ChalcogenTHF-50 to -78-Good[9]
Diaminomethylation Fluoropyridines, Silylformamidine----[10]

Experimental Protocol: Synthesis of bis(2-halo-3-pyridyl) Dichalcogenides [9]

To a solution of lithium diisopropylamide (LDA) in dry THF at the appropriate low temperature (-50°C for fluoropyridine, -40°C for chloropyridine, -78°C for bromopyridine), a solution of the corresponding 2-halopyridine in THF is added slowly. After stirring, the elemental chalcogen (sulfur, selenium, or tellurium) is added. The resulting 2-halo-3-pyridylchalcogenolate is then hydrolyzed and subjected to oxidative coupling to afford the desired bis(2-halo-3-pyridyl) dichalcogenide in good yield.

Visualizing Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of key synthetic strategies for 3-substituted pyridines.

General_Synthesis_Workflow Start Starting Materials Strategy Choose Synthetic Strategy Start->Strategy RingClosing Ring-Closing Reaction (de novo synthesis) Strategy->RingClosing Acyclic Precursors Functionalization Pyridine Functionalization Strategy->Functionalization Pyridine Derivative Reaction Perform Reaction RingClosing->Reaction Functionalization->Reaction Purification Purification Reaction->Purification Product 3-Substituted Pyridine Purification->Product

Caption: General workflow for the synthesis of 3-substituted pyridines.

Suzuki_Coupling_Workflow Substrates 3-Halopyridine + Arylboronic Acid Reaction Suzuki-Miyaura Coupling Substrates->Reaction Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Catalyst->Reaction Base Base (e.g., Na₂CO₃) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-Arylpyridine Purification->Product

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Hantzsch_Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde Aldehyde Knoevenagel_Adduct Knoevenagel Adduct Aldehyde->Knoevenagel_Adduct Beta-Ketoester1 β-Ketoester (2 eq.) Enamine Enamine Beta-Ketoester1->Enamine Beta-Ketoester1->Knoevenagel_Adduct Ammonia Ammonia Ammonia->Enamine Michael_Adduct Michael Adduct Enamine->Michael_Adduct Knoevenagel_Adduct->Michael_Adduct Dihydropyridine Dihydropyridine Michael_Adduct->Dihydropyridine Cyclization & Dehydration Pyridine Pyridine Dihydropyridine->Pyridine Oxidation

Caption: Simplified reaction pathway of the Hantzsch pyridine synthesis.

Conclusion

The synthesis of 3-substituted pyridines can be accomplished through a variety of efficient methods. For the introduction of aryl and alkyl groups, modern cross-coupling reactions like the Suzuki-Miyaura and Negishi couplings offer high yields and broad applicability. Classical named reactions such as the Hantzsch and Guareschi-Thorpe syntheses remain valuable for constructing the pyridine ring with specific substitution patterns from simple acyclic precursors. The choice of the optimal synthetic route will be dictated by the specific target molecule, the availability of starting materials, and the desired scale of the reaction. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for the efficient synthesis of 3-substituted pyridines.

References

A Spectroscopic Vade Mecum for 2-Bromo-3-cyclopropylpyridine Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of pharmaceutical development and chemical synthesis, the unambiguous identification of isomeric impurities and intermediates is paramount. This guide provides a comprehensive spectroscopic comparison of 2-Bromo-3-cyclopropylpyridine and its positional isomers. Due to a scarcity of direct experimental data for all isomers, this comparison leverages established spectroscopic principles and data from analogous substituted pyridines to predict distinguishing spectral features.

Isomers of this compound

The positional isomers of this compound involve the rearrangement of the bromo and cyclopropyl substituents around the pyridine ring. The primary isomers of interest are:

  • This compound (Target Compound)

  • 2-Bromo-4-cyclopropylpyridine

  • 2-Bromo-5-cyclopropylpyridine

  • 3-Bromo-2-cyclopropylpyridine

  • 3-Bromo-4-cyclopropylpyridine

  • 4-Bromo-2-cyclopropylpyridine

  • 4-Bromo-3-cyclopropylpyridine

Spectroscopic Data Comparison

The following tables summarize the expected and, where available, experimental spectroscopic data for the isomers of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

Note: Predicted chemical shifts (δ) are in ppm relative to TMS. Multiplicity is denoted as s (singlet), d (doublet), dd (doublet of doublets), and m (multiplet). Coupling constants (J) are in Hz.

CompoundPyridine ProtonsCyclopropyl Protons
This compound H-6: ~8.2 (dd, J ≈ 4.8, 1.8 Hz)H-5: ~7.6 (dd, J ≈ 7.6, 1.8 Hz)H-4: ~7.1 (dd, J ≈ 7.6, 4.8 Hz)~2.1 (m, 1H)~1.0 (m, 2H)~0.7 (m, 2H)
2-Bromo-4-cyclopropylpyridine H-6: ~8.3 (d, J ≈ 5.2 Hz)H-5: ~7.2 (s)H-3: ~7.0 (d, J ≈ 5.2 Hz)~2.0 (m, 1H)~1.0 (m, 2H)~0.7 (m, 2H)
2-Bromo-5-cyclopropylpyridine H-6: ~8.3 (d, J ≈ 2.4 Hz)H-4: ~7.5 (dd, J ≈ 8.4, 2.4 Hz)H-3: ~7.4 (d, J ≈ 8.4 Hz)~1.9 (m, 1H)~1.0 (m, 2H)~0.7 (m, 2H)
3-Bromo-2-cyclopropylpyridine H-6: ~8.4 (dd, J ≈ 4.7, 1.6 Hz)H-5: ~7.8 (dd, J ≈ 7.8, 1.6 Hz)H-4: ~7.1 (dd, J ≈ 7.8, 4.7 Hz)~2.2 (m, 1H)~1.1 (m, 2H)~0.9 (m, 2H)
3-Bromo-4-cyclopropylpyridine H-6: ~8.5 (s)H-5: ~8.4 (d, J ≈ 5.0 Hz)H-2: ~7.2 (d, J ≈ 5.0 Hz)~2.0 (m, 1H)~1.0 (m, 2H)~0.7 (m, 2H)
4-Bromo-2-cyclopropylpyridine H-6: ~8.4 (d, J ≈ 5.3 Hz)H-5: ~7.5 (s)H-3: ~7.3 (d, J ≈ 5.3 Hz)~2.1 (m, 1H)~1.1 (m, 2H)~0.9 (m, 2H)
4-Bromo-3-cyclopropylpyridine H-6: ~8.5 (s)H-5: ~8.4 (d, J ≈ 4.9 Hz)H-2: ~7.2 (d, J ≈ 4.9 Hz)~2.0 (m, 1H)~1.0 (m, 2H)~0.7 (m, 2H)
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

Note: Predicted chemical shifts (δ) are in ppm relative to TMS.

CompoundPyridine CarbonsCyclopropyl Carbons
This compound ~150 (C-6), ~142 (C-2), ~140 (C-5), ~130 (C-3), ~122 (C-4)~15 (CH), ~9 (CH₂)
2-Bromo-4-cyclopropylpyridine ~150 (C-6), ~148 (C-4), ~144 (C-2), ~125 (C-3), ~124 (C-5)~16 (CH), ~10 (CH₂)
2-Bromo-5-cyclopropylpyridine ~151 (C-6), ~141 (C-2), ~139 (C-4), ~135 (C-5), ~128 (C-3)~14 (CH), ~9 (CH₂)
3-Bromo-2-cyclopropylpyridine ~160 (C-2), ~148 (C-6), ~140 (C-5), ~124 (C-4), ~120 (C-3)~17 (CH), ~11 (CH₂)
3-Bromo-4-cyclopropylpyridine ~152 (C-2), ~150 (C-6), ~145 (C-4), ~128 (C-5), ~118 (C-3)~16 (CH), ~10 (CH₂)
4-Bromo-2-cyclopropylpyridine ~162 (C-2), ~151 (C-6), ~132 (C-3), ~128 (C-5), ~125 (C-4)~17 (CH), ~11 (CH₂)
4-Bromo-3-cyclopropylpyridine ~152 (C-2), ~150 (C-6), ~138 (C-5), ~130 (C-3), ~120 (C-4)~15 (CH), ~9 (CH₂)
Table 3: Predicted Infrared (IR) Spectroscopic Data
CompoundC-H Aromatic Stretch (cm⁻¹)C=C, C=N Ring Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)
All Isomers3100 - 30001600 - 1400700 - 500

Note: The IR spectra of these isomers are expected to be very similar, with minor shifts in the fingerprint region (below 1500 cm⁻¹) that may aid in differentiation when authentic standards are available.

Table 4: Predicted Mass Spectrometry (MS) Data
CompoundMolecular Ion (m/z)Key Fragmentation Pathways
All Isomers197/199 (M⁺/[M+2]⁺, ~1:1 ratio)Loss of Br radical (m/z 118)Loss of C₂H₄ from cyclopropyl (m/z 169/171)Formation of pyridyl cation (m/z 78)

Note: While all isomers have the same molecular weight, the relative intensities of fragment ions may differ, aiding in their differentiation, particularly with GC-MS analysis where retention times will also vary.[1] The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in nearly equal abundance) results in two molecular ion peaks with a mass difference of 2 Da and a relative intensity of approximately 1:1.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 10 ppm.

    • Number of Scans: 16.

    • Relaxation Delay: 2 s.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 0 to 160 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2 s.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, an Attenuated Total Reflectance (ATR) accessory is recommended.

  • Data Acquisition:

    • Spectrometer: FTIR spectrometer.

    • Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

    • A background spectrum should be collected and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution (approximately 1 mg/mL) of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: Standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Initial temperature of 80 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40 - 300.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Visualization of Isomer Differentiation Workflow

The following diagram illustrates a logical workflow for the differentiation of this compound isomers based on their predicted spectroscopic data.

Isomer_Differentiation cluster_gcms GC-MS Results cluster_nmr 1H NMR Results cluster_ir FTIR Results start Sample Mixture of Bromocyclopropylpyridine Isomers gcms GC-MS Analysis start->gcms nmr 1H NMR Analysis start->nmr ir FTIR Analysis start->ir retention_time Different Retention Times gcms->retention_time mass_spec Identical m/z 197/199 (Potential variation in fragment intensities) gcms->mass_spec coupling Unique Aromatic Proton Coupling Patterns nmr->coupling shifts Distinct Chemical Shifts for Pyridine Protons nmr->shifts fingerprint Subtle Differences in Fingerprint Region ir->fingerprint data_analysis Spectroscopic Data Interpretation conclusion Isomer Identification data_analysis->conclusion retention_time->data_analysis mass_spec->data_analysis coupling->data_analysis shifts->data_analysis fingerprint->data_analysis

References

Assessing the Stability of 2-Bromo-3-cyclopropylpyridine in Comparison to Other Halopyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals, researchers, and scientists, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is paramount. This guide provides a comparative assessment of the stability of 2-Bromo-3-cyclopropylpyridine against other halopyridines, grounded in established principles of chemical stability and supported by detailed experimental protocols for forced degradation studies.

While direct comparative experimental data for this compound is not extensively available in published literature, this guide extrapolates expected stability trends based on the known reactivity of halopyridines. The stability of a halopyridine is influenced by the nature and position of the halogen substituent, as well as other groups on the pyridine ring.

Predicted Stability Comparison of Halopyridines

The following table summarizes the expected relative stability of this compound compared to other halopyridines under various stress conditions. These predictions are based on general principles of organic chemistry, where factors like bond strength (C-F > C-Cl > C-Br > C-I) and the electronic effects of substituents play a crucial role. The electron-donating nature of the cyclopropyl group at the 3-position is also considered.

Stress Condition2-Fluoro-pyridines (e.g., 2-Fluoro-3-cyclopropylpyridine)2-Chloro-pyridines (e.g., 2-Chloro-3-cyclopropylpyridine)This compound2-Iodo-pyridines (e.g., 2-Iodo-3-cyclopropylpyridine)Rationale
Thermal Stability HighestHighModerateLowestBased on the carbon-halogen bond dissociation energies (C-F > C-Cl > C-Br > C-I). Stronger bonds require more energy to break.
Photostability HighestHighModerateLowestThe lability of the C-X bond to UV radiation generally increases with the size of the halogen. C-I bonds are particularly susceptible to photolytic cleavage.
Hydrolytic Stability (Acidic/Basic) HighestHighModerateLowestThe ease of nucleophilic aromatic substitution (hydrolysis) at the 2-position of the pyridine ring is influenced by the leaving group ability of the halogen (I > Br > Cl > F).
Oxidative Stability HighHighHighModerateThe pyridine ring itself is relatively resistant to oxidation. The primary site of oxidative degradation would likely be the cyclopropyl group or the pyridine nitrogen. The nature of the halogen has a lesser, but still present, effect on the electron density of the ring.

Experimental Protocols for Forced Degradation Studies

To empirically determine and compare the stability of this compound and other halopyridines, a series of forced degradation studies should be performed. These studies, conducted under conditions more severe than accelerated stability testing, are essential for identifying potential degradation products and establishing degradation pathways.

General Procedure

A stock solution of each halopyridine (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., acetonitrile or methanol). These stock solutions are then subjected to the stress conditions outlined below. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples. The extent of degradation is typically monitored by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Thermal Degradation (Dry Heat)
  • Transfer a known amount of the solid halopyridine to a clean, dry vial.

  • Place the vial in a calibrated oven at a high temperature (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours).

  • At each time point, remove a sample, allow it to cool to room temperature, and dissolve it in the mobile phase to a known concentration.

  • Analyze the sample by HPLC to determine the percentage of degradation.

Photodegradation
  • Prepare a solution of the halopyridine in a suitable solvent.

  • Expose the solution in a photostability chamber to a light source that provides both UV and visible radiation, as specified by ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • After the exposure period, analyze both the exposed and control samples by HPLC.

Acidic and Basic Hydrolysis
  • Acid Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of a strong acid (e.g., 1N HCl).

    • Heat the mixture at a specified temperature (e.g., 60°C) for a set time (e.g., 2, 4, 8 hours).

    • At each time point, withdraw a sample, cool it, and neutralize it with an equivalent amount of a strong base (e.g., 1N NaOH).

    • Dilute with the mobile phase and analyze by HPLC.

  • Base Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of a strong base (e.g., 1N NaOH).

    • Follow the same heating, sampling, and neutralization (with 1N HCl) procedure as for acid hydrolysis.

    • Analyze the samples by HPLC.

Oxidative Degradation
  • To a known volume of the stock solution, add an equal volume of an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Keep the mixture at room temperature for a specified period (e.g., 2, 4, 8 hours), protected from light.

  • At each time point, withdraw a sample, dilute it with the mobile phase, and analyze immediately by HPLC.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for conducting forced degradation studies on halopyridines.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation Start Start Prep_Stock Prepare Stock Solution (1 mg/mL in ACN/MeOH) Start->Prep_Stock Thermal Thermal (Dry Heat, 80°C) Prep_Stock->Thermal Photo Photolytic (ICH Q1B) Prep_Stock->Photo Acid Acid Hydrolysis (1N HCl, 60°C) Prep_Stock->Acid Base Base Hydrolysis (1N NaOH, 60°C) Prep_Stock->Base Oxidative Oxidative (3% H2O2, RT) Prep_Stock->Oxidative Sampling Sampling at Time Points Thermal->Sampling Photo->Sampling Acid->Sampling Base->Sampling Oxidative->Sampling Neutralization Neutralization (for Hydrolysis) Sampling->Neutralization If applicable HPLC HPLC Analysis Sampling->HPLC Neutralization->HPLC Degradation Quantify Degradation (%) HPLC->Degradation Pathway Identify Degradants & Determine Pathways Degradation->Pathway

Forced Degradation Experimental Workflow.

Conclusion

The stability of this compound is anticipated to be moderate among its halopyridine analogs, showing greater stability than iodo-pyridines but likely being more susceptible to degradation than its chloro- and fluoro- counterparts. This predicted trend is based on fundamental chemical principles. To obtain definitive, quantitative stability data, the comprehensive forced degradation studies outlined in this guide should be performed. The provided experimental protocols and workflow offer a robust framework for researchers to assess the stability of this compound and other novel halopyridines, thereby facilitating informed decisions in the drug development process.

A Comparative Guide to the Synthetic Applications of 2-Bromo-3-cyclopropylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

2-Bromo-3-cyclopropylpyridine is a valuable heterocyclic building block for researchers, scientists, and drug development professionals. Its structure, featuring a pyridine core substituted with a reactive bromine atom at the 2-position and a cyclopropyl group at the 3-position, makes it a key intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2] The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental to many drug scaffolds.[2][3]

This guide provides an objective comparison of this compound's expected performance in key synthetic transformations against its halogenated alternatives. While specific experimental data for this exact compound is limited in published literature, its reactivity can be reliably inferred from extensive studies on analogous 2-bromopyridine derivatives.[4][5] The data and protocols presented are based on established chemical principles and representative experimental findings for structurally similar compounds.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound lies in its participation in cross-coupling reactions. The reactivity of the C-Br bond is significantly higher than that of C-Cl or C-F bonds in these transformations, leading to milder reaction conditions and often higher yields.[4]

Comparison with Halogenated Alternatives

The main commercially available alternatives to this compound for introducing the 3-cyclopropylpyridine moiety are its chloro- and fluoro- counterparts. The choice of halide critically impacts reaction efficiency.[4]

FeatureThis compound2-Chloro-3-cyclopropylpyridine (Analog)2-Fluoro-3-cyclopropylpyridine (Analog)
Reactivity HighModerateLow to Negligible
Typical Conditions Mild to moderate temperatures (80-110°C), various Pd catalysts.[5]Higher temperatures, more electron-rich ligands (e.g., Buchwald ligands) required.[4]Generally unsuitable for standard cross-coupling; more suited for nucleophilic aromatic substitution.[4]
Catalyst Loading Typically lower (e.g., 1-5 mol%).[5]Generally higher catalyst loading may be needed.[6]Not applicable for Pd-catalyzed cross-coupling.
Cost-Effectiveness Higher initial cost.Often more cost-effective.[4]Varies; offers different reactivity.[4]

Quantitative Data from Analogous Systems

The following tables summarize typical reaction conditions and yields for key cross-coupling reactions using various 2-bromopyridine derivatives as a proxy for this compound.

Table 1: Suzuki-Miyaura Coupling

Formation of a C-C bond with a boronic acid.[7]

Catalyst System (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ (1-2), PPh₃ (2-4)K₂CO₃ (2)Toluene/H₂O10012-24Moderate to GoodA classic, cost-effective system.[5]
Pd(PPh₃)₄ (2-5)Na₂CO₃ (2)DME/H₂O80-9012Good to ExcellentA common and reliable catalyst.[5]
Pd₂(dba)₃ (1-2), SPhos (2-4)K₃PO₄ (2-3)Dioxane/H₂O100-1104-12Good to ExcellentBuchwald ligands can improve yields for challenging substrates.[5]
PdCl₂(dppf) (2-3)Cs₂CO₃ (2)DMF1008-16Good to ExcellentEffective for a broad range of substrates.[5]
Table 2: Buchwald-Hartwig Amination

Formation of a C-N bond with an amine.[3]

Catalyst System (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃ (2), (±)-BINAP (4)NaOtBu (2.8)Toluene804Good (ca. 60%)Effective for coupling with diamines.[8]
Pd(OAc)₂ (2), XPhos (4)NaOtBu (3)Toluene10012-24Good to ExcellentXPhos is a highly effective ligand for C-N coupling.[9]
Pd₂(dba)₃ (1-2), dppp (3-5)NaOtBu (2.5)Dioxane90-11016-24Good to ExcellentChelating phosphine ligands show excellent results.[9]
Table 3: Sonogashira Coupling

Formation of a C-C bond with a terminal alkyne.[10]

Catalyst System (mol%)Co-catalyst (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Yield (%)Notes
Pd(CF₃COO)₂ (2.5), PPh₃ (5)CuI (5)Et₃N (2)DMF1003Excellent (72-96%)Optimal conditions for 2-amino-3-bromopyridines.[11]
Pd(PPh₃)₂Cl₂ (5)CuI (5)Et₃NReflux1Good (up to 93%)Effective for cyclic 3-bromo-1,2-diones.[12]

Experimental Protocols

The following are generalized, representative protocols for key reactions. Optimization will be required for this compound and specific coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv.)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • Setup: To a dry Schlenk tube, add this compound, the arylboronic acid, the base, and the palladium catalyst under an inert atmosphere (Argon or Nitrogen).[5]

  • Solvent Addition: Add the degassed solvent mixture via syringe.[5]

  • Reaction: Seal the vessel and heat the mixture to 80-110°C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.[5]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).[5]

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4][5]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv.)

  • Amine (1.1 - 1.5 equiv.)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%)

  • Strong base (e.g., NaOtBu, 1.5 - 2.5 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Setup: In a glovebox or under an inert atmosphere, charge a Schlenk vessel with the palladium source, ligand, and base.[8]

  • Reagent Addition: Add this compound and the amine, followed by the anhydrous solvent.[8]

  • Reaction: Seal the vessel and heat the mixture to 80-110°C with stirring for 4-24 hours.[8]

  • Workup: After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent.[8]

  • Purification: Wash the organic phase with brine, dry over MgSO₄, and remove the solvent under reduced pressure. The product can be purified by recrystallization or column chromatography.[8]

Protocol 3: General Procedure for Sonogashira Coupling

Materials:

  • This compound (1.0 equiv.)

  • Terminal alkyne (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%)

  • Ligand (e.g., PPh₃, 5.0 mol%)

  • Copper(I) iodide (CuI, 5.0 mol%)

  • Base/Solvent (e.g., Et₃N in DMF)

Procedure:

  • Setup: Under a nitrogen atmosphere, add the palladium catalyst, ligand, and CuI to a round-bottomed flask.[10][11]

  • Solvent Addition: Add the solvent (e.g., DMF) and stir for 30 minutes.[10][11]

  • Reagent Addition: Add this compound, the terminal alkyne, and the base (e.g., Et₃N).[10][11]

  • Reaction: Heat the mixture at the desired temperature (e.g., 100°C) for approximately 3 hours, monitoring by TLC.[10][11]

  • Workup: After cooling, add a saturated NH₄Cl solution and extract with an organic solvent like ethyl acetate.[12]

  • Purification: Combine the organic layers, dry, concentrate, and purify by column chromatography.

Visualized Workflows and Mechanisms

To aid in experimental design and understanding, the following diagrams illustrate key processes and relationships relevant to the application of this compound.

G General Workflow for Cross-Coupling Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Reaction Setup reagents Add Reactants & Catalyst System solvent Add Degassed Solvent react Heat & Stir (e.g., 80-110°C) solvent->react monitor Monitor Progress (TLC / GC-MS) cool Cool to RT monitor->cool quench Quench Reaction extract Extract Product purify Column Chromatography product Final Product purify->product

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.[5]

G Catalytic Cycle for Suzuki-Miyaura Coupling pd0 Pd(0)L₂ pdiib R¹-Pd(II)L₂-X pd0->pdiib Oxidative Addition pdiic [R¹-Pd(II)L₂-OR']⁻ pdiib->pdiic Base Activation pdiid R¹-Pd(II)L₂-R² pdiic->pdiid Transmetalation pdiid->pd0 Reductive Elimination product R¹-R² pdiid->product r1x R¹-X (e.g., 2-Bromo-Py) r1x->pdiib r2by2 R²-B(OR)₂ r2by2->pdiid base Base (e.g., OH⁻) base->pdiic G Reactivity Hierarchy of Halopyridines in Pd-Coupling cluster_legend General Trend for Oxidative Addition Bromo 2-Bromo-Py (High Reactivity) Chloro 2-Chloro-Py (Moderate Reactivity) Bromo->Chloro Decreasing Reactivity Fluoro 2-Fluoro-Py (Low Reactivity) Chloro->Fluoro Decreasing Reactivity

References

Safety Operating Guide

Proper Disposal of 2-Bromo-3-cyclopropylpyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and compliant disposal of chemical reagents like 2-Bromo-3-cyclopropylpyridine are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans.

This compound is a halogenated pyridine derivative that requires careful handling due to its potential hazards. All waste containing this compound must be treated as hazardous.[1][2] Adherence to the following procedures is critical for minimizing risks and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any work with this compound, it is crucial to be familiar with its potential hazards and to have the necessary safety measures in place. This compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound.[1]

PPE ItemSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®)To prevent skin contact.[1]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[1]
Skin and Body Protection Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of vapors.[1]
Spill Response

In the event of a spill, immediate and appropriate action is critical.

Minor Spill:

  • Alert personnel in the immediate area.

  • If the compound is flammable, extinguish all nearby ignition sources.

  • Absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[1][2][3][4]

  • Carefully collect the absorbed material and place it into a designated, labeled hazardous waste container.[5]

  • Clean the spill area with a detergent solution followed by clean water.[5]

Major Spill:

  • Evacuate the area immediately.

  • Contact your institution's Environmental Health and Safety (EHS) department without delay.[1][2]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with all local, state, and federal regulations.[1]

Waste Identification and Segregation
  • Classify Waste: All waste containing this compound, including the pure substance, solutions, and contaminated labware (e.g., pipette tips, absorbent pads, gloves), must be classified as hazardous waste.[1][2]

  • Segregate Halogenated Waste: It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[6][7] Mixing these waste types can create dangerous reactions and complicate the disposal process. Designate a specific waste container for "Halogenated Organic Waste."

cluster_waste_generation Waste Generation cluster_segregation Waste Segregation cluster_collection Waste Collection cluster_disposal Final Disposal Unused Reagent Unused Reagent Halogenated Waste Halogenated Waste Unused Reagent->Halogenated Waste Contaminated Labware Contaminated Labware Contaminated Labware->Halogenated Waste Reaction Byproducts Reaction Byproducts Reaction Byproducts->Halogenated Waste Halogenated Waste Container Halogenated Waste Container Halogenated Waste->Halogenated Waste Container Non-Halogenated Waste Non-Halogenated Waste Licensed Disposal Facility Licensed Disposal Facility Halogenated Waste Container->Licensed Disposal Facility

Caption: Waste segregation workflow for this compound.

Waste Collection and Containerization
  • Select a Compatible Container: Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container. The container should be made of a compatible material, such as glass or high-density polyethylene (HDPE), that will not react with the chemical.[7]

  • Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).[1]

  • Secure Storage: Keep the waste container tightly closed except when adding waste.[6] Store the sealed and labeled container in a designated, well-ventilated, and secure satellite accumulation area, such as in a secondary containment tray within a fume hood or a vented cabinet.[6]

Arranging for Final Disposal
  • Contact EHS: Once the waste container is full or is no longer being used, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for collection.[7]

  • Documentation: Complete any necessary paperwork, such as a chemical collection request form, as required by your institution.[8]

  • Professional Disposal: The ultimate disposal of this compound waste should be conducted by a licensed chemical destruction plant, which may involve controlled incineration with flue gas scrubbing.[9] Never pour this chemical down the drain or dispose of it in regular trash.[3]

start Start: Waste Generated segregate Segregate as Halogenated Waste start->segregate collect Collect in Labeled, Compatible Container segregate->collect store Store in Secure Satellite Area collect->store full Container Full? store->full full->store No contact_ehs Contact EHS for Pickup full->contact_ehs Yes end End: Professional Disposal contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.